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  • Product: 4-Amino-4-phenylbutanoic acid
  • CAS: 1011-60-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Synthesis and Biological Activity of 4-Amino-4-phenylbutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-4-phenylbutanoic acid and its derivatives represent a class of compounds with significant pharmacological interest, primarily due to th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-phenylbutanoic acid and its derivatives represent a class of compounds with significant pharmacological interest, primarily due to their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The addition of a phenyl ring to the GABA backbone enhances their lipophilicity, allowing them to cross the blood-brain barrier more effectively than GABA itself. This key structural modification has led to the development of compounds with a range of biological activities, including anxiolytic, nootropic, anticonvulsant, and analgesic effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of 4-Amino-4-phenylbutanoic Acid Derivatives

The synthesis of 4-amino-4-phenylbutanoic acid derivatives can be approached through various strategies, often involving the formation of the carbon skeleton followed by the introduction of the amino group. Asymmetric synthesis methodologies are of particular importance to access specific enantiomers, as the biological activity of these compounds is often stereospecific.

General Synthetic Strategies

A common route to β-substituted GABA derivatives, including 4-amino-4-phenylbutanoic acid, involves the Michael addition of a nucleophile to a cinnamic acid derivative, followed by functional group manipulations.

Asymmetric Michael Addition for Enantioselective Synthesis

One effective method for the enantioselective synthesis of derivatives like (R)-Phenibut and (R)-Baclofen utilizes an asymmetric Michael addition of nitromethane to an α,β-unsaturated ester.[1] The resulting nitro ester can then be reduced and hydrolyzed to yield the target amino acid.[1]

Experimental Protocols

Representative Synthesis of (R)-Phenibut via Asymmetric Michael Addition[1]
  • Michael Addition: To a solution of ethyl cinnamate in an appropriate solvent, a chiral organocatalyst (e.g., a diarylprolinol silyl ether) and nitromethane are added. The reaction is stirred at a controlled temperature until completion, monitored by thin-layer chromatography (TLC). The product, an ethyl 3-nitro-3-phenylpropanoate, is then purified by column chromatography.

  • Reduction of the Nitro Group: The purified nitro compound is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction proceeds until the complete reduction of the nitro group to an amino group.

  • Hydrolysis of the Ester: The resulting amino ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base (e.g., sodium hydroxide) in a water/alcohol mixture, followed by acidification to precipitate the final amino acid product, (R)-4-amino-3-phenylbutanoic acid ((R)-Phenibut). The product is then collected by filtration and can be further purified by recrystallization.

Biological Activity and Mechanism of Action

The biological effects of 4-amino-4-phenylbutanoic acid derivatives are primarily mediated through their interaction with two main molecular targets in the central nervous system: GABA-B receptors and the α2δ subunit of voltage-gated calcium channels (VGCCs).[2][3]

GABA-B Receptor Agonism

Many derivatives of 4-amino-4-phenylbutanoic acid, most notably phenibut and baclofen, act as agonists at the GABA-B receptor.[2] The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to a cascade of downstream signaling events resulting in neuronal inhibition.

GABAB_Receptor_Signaling cluster_extracellular cluster_intracellular Ligand 4-Amino-4-phenylbutanoic Acid Derivative GABAB_R GABAB_R Ligand->GABAB_R Binds and Activates ATP ATP AC AC cAMP cAMP K_efflux K+ Efflux Hyperpolarization Hyperpolarization & Neuronal Inhibition K_efflux->Hyperpolarization Ca_influx Ca2+ Influx (Reduced) Ca_influx->Hyperpolarization Gi_Go Gi_Go GABAB_R->Gi_Go Activates Gi_Go->AC Inhibits K_channel K_channel Gi_Go->K_channel Activates Ca_channel Ca_channel Gi_Go->Ca_channel Inhibits AC->cAMP Converts ATP to K_channel->K_efflux Causes Ca_channel->Ca_influx Reduces

Modulation of Voltage-Gated Calcium Channels

Certain 4-amino-4-phenylbutanoic acid derivatives, including gabapentin and pregabalin, exert their effects by binding to the α2δ subunit of voltage-gated calcium channels.[4] This interaction does not directly block the channel pore but rather modulates its function, leading to a reduction in the release of excitatory neurotransmitters.

VGCC_Modulation cluster_extracellular cluster_intracellular Ligand 4-Amino-4-phenylbutanoic Acid Derivative alpha2delta alpha2delta Ligand->alpha2delta Binds to Ca_ion Ca2+ Vesicle Synaptic Vesicle (with Neurotransmitters) Ca_ion->Vesicle Triggers Fusion of Neurotransmitter_Release Reduced Neurotransmitter Release Vesicle->Neurotransmitter_Release Leads to VGCC VGCC alpha2delta->VGCC Modulates VGCC->Ca_ion Reduces Influx of

Quantitative Biological Data

The biological activity of 4-amino-4-phenylbutanoic acid derivatives is highly dependent on their stereochemistry and the nature and position of substituents on the phenyl ring. The following table summarizes key quantitative data for selected derivatives.

CompoundTargetAssay TypeValueReference
(R)-PhenibutGABA-B ReceptorRadioligand Binding (³H-GABA displacement)IC₅₀ = 92 µM[3]
(S)-PhenibutGABA-B ReceptorRadioligand Binding (³H-GABA displacement)Inactive[3]
BaclofenGABA-B ReceptorRadioligand Binding (³H-GABA displacement)IC₅₀ = 4.1 µM[3]
Gabapentinα2δ subunit of VGCCRadioligand Binding (³H-gabapentin displacement)Kᵢ = 40-80 nM[4]
Pregabalinα2δ subunit of VGCCRadioligand Binding (³H-gabapentin displacement)Kᵢ = 23-39 nM[4]

Experimental Protocols for Biological Assays

Radioligand Binding Assay for GABA-B Receptor Affinity
  • Membrane Preparation: Crude synaptic membranes are prepared from rat or mouse brain tissue. The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled GABA-B receptor ligand (e.g., [³H]-GABA or [³H]-CGP54626) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled GABA-B agonist (e.g., baclofen).

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed, and the radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

Electrophysiological Assay for Voltage-Gated Calcium Channel Modulation
  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CHO cells) is transiently or stably transfected with cDNAs encoding the α1, β, and α2δ subunits of the desired voltage-gated calcium channel subtype.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The cells are voltage-clamped, and calcium currents are elicited by depolarizing voltage steps.

  • Compound Application: The test compound is applied to the cells via a perfusion system at various concentrations. The effect of the compound on the amplitude and kinetics of the calcium currents is measured.

  • Data Analysis: The concentration-response curve for the inhibition of the calcium current is plotted, and the IC₅₀ value is calculated.

Structure-Activity Relationships (SAR)

The pharmacological profile of 4-amino-4-phenylbutanoic acid derivatives can be significantly altered by modifications to their core structure.

  • Stereochemistry: As evidenced by phenibut, the (R)-enantiomer is typically the more active enantiomer at the GABA-B receptor.[3]

  • Phenyl Ring Substitution: The addition of substituents to the phenyl ring can modulate potency and selectivity. For example, the addition of a chlorine atom at the para-position of phenibut results in baclofen, a more potent GABA-B agonist.[2]

  • Modifications to the Amino and Carboxylic Acid Groups: These groups are generally crucial for activity at GABA receptors, mimicking the endogenous ligand GABA.

Conclusion

4-Amino-4-phenylbutanoic acid derivatives are a versatile class of compounds with significant therapeutic potential for a range of neurological and psychiatric disorders. Their ability to modulate key inhibitory pathways in the central nervous system through actions on GABA-B receptors and voltage-gated calcium channels makes them valuable tools for neuroscience research and drug development. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action, as outlined in this guide, is essential for the rational design of new and improved therapeutic agents based on this privileged scaffold. Further research focusing on the development of subtype-selective ligands and compounds with improved pharmacokinetic profiles will continue to drive innovation in this field.

References

Exploratory

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of 4-Amino-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Amino-4-phenylbutanoic acid, commonly known as phenibut, is a neuropsychotropic drug with a multifaceted mechanism of action in the central nervo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-4-phenylbutanoic acid, commonly known as phenibut, is a neuropsychotropic drug with a multifaceted mechanism of action in the central nervous system (CNS).[1] Structurally a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), the addition of a phenyl ring allows it to cross the blood-brain barrier more effectively than GABA itself.[1] Its primary modes of action involve agonism at the GABA-B receptor and blockade of α2δ subunit-containing voltage-dependent calcium channels (VDCCs).[2][3][4] Evidence also suggests a modulatory effect on dopamine levels in the brain. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Pharmacodynamics

The central effects of 4-amino-4-phenylbutanoic acid are primarily attributed to its interaction with two key protein targets: GABA-B receptors and the α2δ subunit of VDCCs. The R-enantiomer of phenibut is the more active isomer at the GABA-B receptor, while both enantiomers exhibit affinity for the α2δ subunit of VDCCs.[3][4]

GABA-B Receptor Agonism

4-Amino-4-phenylbutanoic acid acts as a full agonist at the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects in the CNS.[2][5] Activation of GABA-B receptors by phenibut leads to a cascade of downstream signaling events that ultimately reduce neuronal excitability.

Upon binding to the GABA-B receptor, 4-amino-4-phenylbutanoic acid induces a conformational change that activates associated Gαi/o proteins.[5] This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits.[5] The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.[5] Concurrently, the Gβγ subunit can inhibit the function of voltage-gated calcium channels, reducing calcium influx. The Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[6]

GABA_B_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Phenibut 4-Amino-4-phenylbutanoic acid GABAB_R GABA-B Receptor Phenibut->GABAB_R Binds G_Protein Gαi/oβγ GABAB_R->G_Protein Activates G_alpha Gαi G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates VDCC_pre Presynaptic VDCC G_beta_gamma->VDCC_pre Inhibits cAMP cAMP AC->cAMP Converts K_out K+ GIRK->K_out Hyperpolarization Hyperpolarization ↓ Neuronal Excitability GIRK->Hyperpolarization Ca_out Ca2+ VDCC_pre->Ca_out Reduced_NT_release Reduced Neurotransmitter Release VDCC_pre->Reduced_NT_release Ca_in Ca2+ Ca_in->VDCC_pre ATP ATP ATP->AC K_in K+ K_in->GIRK

GABA-B Receptor Signaling Pathway
Voltage-Dependent Calcium Channel (VDCC) Blockade

Both the R- and S-enantiomers of 4-amino-4-phenylbutanoic acid bind to the α2δ subunit of voltage-dependent calcium channels.[3][4] This is the same binding site for gabapentinoids like gabapentin and pregabalin.[3] By binding to this auxiliary subunit, phenibut modulates the function of the calcium channel, leading to a reduction in calcium influx upon neuronal depolarization. This action contributes to its overall inhibitory effect on neurotransmission.

VDCC_Interaction Phenibut 4-Amino-4-phenylbutanoic acid (R- and S-enantiomers) a2d_subunit α2δ Subunit of VDCC Phenibut->a2d_subunit Binds to VDCC Voltage-Dependent Calcium Channel a2d_subunit->VDCC Modulates Ca_influx Calcium (Ca2+) Influx VDCC->Ca_influx Reduces NT_release Neurotransmitter Release Ca_influx->NT_release Decreased Neuronal_excitability Neuronal Excitability NT_release->Neuronal_excitability Reduced

VDCC Interaction Logical Flow
Modulation of Dopamine Levels

Several studies have indicated that 4-amino-4-phenylbutanoic acid can increase dopamine levels in the striatum.[1] However, the precise mechanism underlying this effect is not fully elucidated. It is hypothesized that this may be an indirect effect resulting from the interplay of its primary actions on GABA-B receptors and VDCCs, which in turn modulate the activity of dopaminergic neurons. It has also been suggested that phenibut antagonizes β-phenethylamine (PEA), a putative endogenous anxiogenic, which could indirectly influence dopamine transmission.[1]

Quantitative Data

The following tables summarize the available quantitative data on the binding affinities of 4-amino-4-phenylbutanoic acid and related compounds for its primary molecular targets.

Table 1: Binding Affinities for the α2-δ Subunit of Voltage-Dependent Calcium Channels (VDCCs)

CompoundEquilibrium Dissociation Constant (Ki) in µM
R-phenibut23[4]
S-phenibut39[4]
Baclofen156[4]
Gabapentin0.05[4]

Data obtained from radiolabeled gabapentin binding experiments in rat brain membrane preparations.[4]

Table 2: Binding Affinities for the GABA-B Receptor

CompoundInhibition Constant (Ki) in µM
4-Amino-4-phenylbutanoic acid177[7]
Baclofen6[7]

Note: The affinity of phenibut for the GABA-B receptor is notably lower than that of baclofen.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of 4-amino-4-phenylbutanoic acid.

Radioligand Binding Assay for α2-δ Subunit of VDCCs

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., phenibut) for the α2δ subunit of VDCCs using a radiolabeled ligand (e.g., [³H]gabapentin).

Materials:

  • Rat brain cortices

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]gabapentin (radioligand)

  • Unlabeled gabapentin (for determining non-specific binding)

  • Test compound (4-amino-4-phenylbutanoic acid)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous ligands. Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Assay Setup: In a series of tubes, combine the prepared membrane suspension with a fixed concentration of [³H]gabapentin and varying concentrations of the test compound. Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled gabapentin).

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to minimize dissociation of the bound ligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start membrane_prep Membrane Preparation (Rat Brain Cortices) start->membrane_prep assay_setup Assay Setup (Membranes, [³H]Gabapentin, Test Compound) membrane_prep->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration (Separates Bound/Unbound) incubation->filtration quantification Scintillation Counting (Measures Radioactivity) filtration->quantification data_analysis Data Analysis (Calculate Ki) quantification->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow
Electrophysiological Recording of GABA-B Receptor Activity

This protocol outlines the use of whole-cell patch-clamp electrophysiology in brain slices to measure the functional effects of 4-amino-4-phenylbutanoic acid on GABA-B receptor-mediated currents.

Materials:

  • Rodent brain slices containing neurons expressing GABA-B receptors (e.g., hippocampus or cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • Patch pipettes

  • Intracellular solution

  • Patch-clamp amplifier and data acquisition system

  • 4-Amino-4-phenylbutanoic acid

  • Specific GABA-B receptor antagonist (e.g., CGP 55845)

Procedure:

  • Slice Preparation: Prepare acute brain slices from a rodent using a vibratome. Maintain the slices in oxygenated aCSF.

  • Patch-Clamp Recording: Transfer a slice to the recording chamber and perfuse with aCSF. Under visual guidance (e.g., DIC microscopy), establish a whole-cell patch-clamp recording from a target neuron.

  • Baseline Recording: Record baseline membrane currents or potential.

  • Drug Application: Bath-apply 4-amino-4-phenylbutanoic acid at a known concentration to the slice.

  • Effect Measurement: Measure the change in holding current (in voltage-clamp mode) or membrane potential (in current-clamp mode). Agonism at GABA-B receptors is expected to induce an outward current (due to GIRK channel activation) and hyperpolarization.

  • Antagonist Application: To confirm the effect is mediated by GABA-B receptors, co-apply a specific GABA-B receptor antagonist. The antagonist should block the effects of 4-amino-4-phenylbutanoic acid.

  • Data Analysis: Analyze the recorded currents or voltage changes to quantify the effect of the drug.

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the use of in vivo microdialysis in awake, freely moving animals to measure changes in extracellular dopamine levels in the striatum following the administration of 4-amino-4-phenylbutanoic acid.[8][9][10]

Materials:

  • Laboratory animal (e.g., rat)

  • Stereotaxic apparatus

  • Microdialysis probe

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • 4-Amino-4-phenylbutanoic acid

Procedure:

  • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the striatum of the animal. Allow the animal to recover from surgery.

  • Microdialysis: On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[8]

  • Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a stable period before drug administration.[8]

  • Drug Administration: Administer 4-amino-4-phenylbutanoic acid to the animal (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue to collect dialysate samples at the same intervals for a period sufficient to observe the drug's effect on dopamine levels.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine content using an HPLC-ED system.

  • Data Analysis: Quantify the dopamine concentration in each sample and express the results as a percentage of the baseline levels. Plot the time course of dopamine changes following drug administration.

Conclusion

The mechanism of action of 4-amino-4-phenylbutanoic acid in the central nervous system is complex, involving at least two primary targets: the GABA-B receptor and the α2δ subunit of voltage-dependent calcium channels. Its agonist activity at GABA-B receptors leads to neuronal hyperpolarization and reduced excitability through the modulation of potassium and calcium channels and adenylyl cyclase. Concurrently, its binding to the α2δ subunit of VDCCs further contributes to the inhibition of neurotransmission by reducing calcium influx. The reported effects on dopamine levels are likely a downstream consequence of these primary actions. A thorough understanding of these mechanisms, supported by the quantitative data and experimental methodologies presented in this guide, is crucial for the continued investigation and potential therapeutic development of this and related compounds.

References

Foundational

Spectroscopic Characterization of 4-Amino-4-phenylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-4-phenylbutanoic acid, also known as γ-phenyl-γ-aminobutyric acid (γ-phenyl-GABA), is a derivative of the principal inhibitory neurotra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-phenylbutanoic acid, also known as γ-phenyl-γ-aminobutyric acid (γ-phenyl-GABA), is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). The introduction of a phenyl group to the GABA backbone has implications for its pharmacological properties, including its potential to cross the blood-brain barrier and interact with GABA receptors. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are critical steps in drug discovery and development.

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Amino-4-phenylbutanoic acid. It includes predicted and analogous spectroscopic data, detailed experimental protocols for key analytical techniques, and visualizations of experimental workflows and relevant biological pathways.

Spectroscopic Data

The spectroscopic data for 4-Amino-4-phenylbutanoic acid is summarized below. This includes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside experimental MS data for a related isomer.

Predicted ¹H and ¹³C NMR Data

Note: The following NMR data is predicted and should be confirmed with experimental analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Amino-4-phenylbutanoic acid

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-~45.0
~2.0 - 2.2~30.0
~4.0 - 4.2~55.0
C=O-~175.0
C1' (Aromatic)-~140.0
C2'/C6' (Aromatic)~7.2 - 7.4~128.0
C3'/C5' (Aromatic)~7.2 - 7.4~127.0
C4' (Aromatic)~7.2 - 7.4~129.0
NH₂Broad singlet, variable-
OH (Carboxylic Acid)Broad singlet, variable-
Mass Spectrometry Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Table 2: Predicted m/z for Adducts of 4-Amino-4-phenylbutanoic acid [1]

Adduct Predicted m/z
[M+H]⁺180.10192
[M+Na]⁺202.08386
[M-H]⁻178.08736
[M+NH₄]⁺197.12846
[M+K]⁺218.05780
[M+H-H₂O]⁺162.09190

Table 3: Experimental LC-MS Fragmentation Data for (S)-3-Amino-4-phenylbutanoic acid (Isomer) [2]

Precursor Ion [M-H]⁻ (m/z) Collision Energy Fragment Ions (m/z) Relative Intensity (%)
178.08682Ramp 5-60 V117.0712100
178.086864.05
91.055726.87
177.859016.94
86.02517.69

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 4-Amino-4-phenylbutanoic acid are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-4-phenylbutanoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical, as the chemical shifts of labile protons (NH₂ and OH) are solvent-dependent.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans (16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a spectral width of 0-220 ppm is standard. A larger number of scans is typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid 4-Amino-4-phenylbutanoic acid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum in the range of 4000 to 400 cm⁻¹.

    • A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of 4-Amino-4-phenylbutanoic acid (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

    • Acquire mass spectra in both positive and negative ion modes.

    • For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a fragmentation pattern.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical entity like 4-Amino-4-phenylbutanoic acid.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization synthesis Synthesis of 4-Amino-4-phenylbutanoic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (LC-MS, MS/MS) purification->ms structure_elucidation Structural Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment characterization Final Characterization Report purity_assessment->characterization gaba_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad Synthesis gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle Packaging synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release gaba_receptor GABA Receptor (GABA_A / GABA_B) ion_channel Ion Channel Modulation gaba_receptor->ion_channel inhibition Neuronal Inhibition ion_channel->inhibition synaptic_cleft->gaba_receptor Binding gaba_analog 4-Amino-4-phenylbutanoic acid (GABA Analog) gaba_analog->gaba_receptor Potential Interaction

References

Foundational

Investigating Phenyl-Substituted GABA Analogues for Neurological Research: A Technical Guide on 4-Phenylbutanoic Acid

Given the user's interest in a GABA analogue for neurological research, this guide will focus on the extensively studied and clinically relevant compound, 4-phenylbutyric acid (4-PBA). 4-PBA, while not a direct GABA rece...

Author: BenchChem Technical Support Team. Date: December 2025

Given the user's interest in a GABA analogue for neurological research, this guide will focus on the extensively studied and clinically relevant compound, 4-phenylbutyric acid (4-PBA). 4-PBA, while not a direct GABA receptor agonist, modulates the GABAergic system and has demonstrated significant therapeutic potential in a range of neurological disorders through various mechanisms of action. This in-depth guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of 4-PBA.

Introduction to 4-Phenylbutyric Acid (4-PBA)

4-Phenylbutyric acid is an aromatic fatty acid that has garnered considerable attention for its multifaceted therapeutic effects.[3] Initially approved for the treatment of urea cycle disorders, its utility has expanded into the realm of neurological research due to its properties as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[4] These actions allow 4-PBA to influence cellular pathways implicated in the pathogenesis of numerous neurological diseases, including protein misfolding, endoplasmic reticulum (ER) stress, and aberrant gene expression.

Synthesis and Characterization

While specific synthesis routes for 4-Amino-4-phenylbutanoic acid are not well-documented, methods for the synthesis of related compounds like 4-amino-3-phenylbutanoic acid hydrochloride have been described.[5][6] These often involve multi-step reactions starting from benzaldehyde and nitromethane.[5]

Chemical Properties of 4-Phenylbutyric Acid:

PropertyValue
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
CAS Number1821-12-1

Pharmacological Profile of 4-PBA

The mechanism of action of 4-PBA is complex and not fully elucidated, but it is known to primarily function through two main pathways:

  • Chemical Chaperone Activity: 4-PBA can stabilize protein conformation, prevent the aggregation of misfolded proteins, and alleviate ER stress.[3][7] This is particularly relevant in neurodegenerative diseases characterized by proteinopathies, such as Alzheimer's, Parkinson's, and Huntington's diseases.[3]

  • Histone Deacetylase (HDAC) Inhibition: By inhibiting HDACs, 4-PBA can modulate gene expression, leading to the upregulation of proteins involved in neuronal survival and function.

While not a direct agonist at GABA receptors, 4-PBA has been shown to impact the GABAergic system. For instance, studies have demonstrated that 4-PBA can restore γ-aminobutyric acid (GABA) uptake and increase the expression of the GABA transporter 1 (GAT-1).[8] This can lead to a reduction in seizure activity in animal models of epilepsy.[8]

PBA 4-Phenylbutyric Acid (4-PBA) ER_Stress Endoplasmic Reticulum (ER) Stress PBA->ER_Stress Inhibits Protein_Aggregation Protein Aggregation PBA->Protein_Aggregation Reduces HDAC Histone Deacetylase (HDAC) PBA->HDAC Inhibits GAT1 GABA Transporter 1 (GAT-1) Expression PBA->GAT1 Increases Neuronal_Survival Neuronal Survival and Function ER_Stress->Neuronal_Survival Decreases Protein_Aggregation->Neuronal_Survival Decreases HDAC->GAT1 Suppresses GABA_Uptake GABA Uptake GAT1->GABA_Uptake Increases GABA_Uptake->Neuronal_Survival Contributes to

Proposed mechanism of action of 4-PBA.

Pharmacokinetics

4-Phenylbutyric acid is a prodrug that is rapidly metabolized in the liver and kidneys to its active metabolite, phenylacetate.[4] Phenylacetate then conjugates with glutamine to form phenylacetylglutamine, which is excreted in the urine.[4]

Pharmacokinetic Parameters of 4-PBA and Phenylacetate:

Parameter4-PhenylbutyratePhenylacetate
Elimination Half-life0.8 hours1.15-1.29 hours
MetabolismLiver and kidney-
ExcretionUrine (80-100% as phenylacetylglutamine)-

Preclinical and Clinical Evidence in Neurological Disorders

4-PBA has been investigated in a variety of neurological and systemic diseases.[3]

  • Neurodegenerative Diseases: In animal models of Parkinson's disease, 4-PBA has been shown to attenuate dopaminergic neuronal death and improve motor function.[3] It also reduces the aggregation of α-synuclein.[3] In models of Sandhoff disease, a lysosomal storage disorder, 4-PBA treatment improved motor function and extended lifespan.[9][10]

  • Epilepsy: 4-PBA has demonstrated the ability to reduce seizures in mouse models by restoring GABA uptake.[8]

  • Other Conditions: The therapeutic potential of 4-PBA extends beyond neurodegenerative and seizure disorders to conditions like ocular herpes simplex virus type 1 (HSV-1) infection and HSV-1-induced encephalitis.[3]

Experimental Protocols

In Vivo Evaluation of 4-PBA in a Mouse Model of Epilepsy:

A common experimental workflow to assess the efficacy of a compound like 4-PBA in a genetic mouse model of epilepsy would involve the following steps:

start Start animal_model Generate Knock-in Mouse Model of Epilepsy start->animal_model treatment Administer 4-PBA or Vehicle Control animal_model->treatment biochem Biochemical Analysis (Western Blot, Immunohistochemistry) for GAT-1 and ER Stress Markers animal_model->biochem eeg Electroencephalogram (EEG) Recording to Monitor Seizures treatment->eeg behavior Behavioral Testing (e.g., Open Field, Rotarod) treatment->behavior treatment->biochem data_analysis Data Analysis and Statistical Comparison eeg->data_analysis behavior->data_analysis biochem->data_analysis end End data_analysis->end

Experimental workflow for in vivo testing of 4-PBA.

In Vitro GABA Uptake Assay:

To determine the effect of 4-PBA on GABA transporter function, an in vitro uptake assay can be performed using cell lines or primary neuronal cultures expressing the GAT-1 transporter. The general steps are:

  • Cell Culture: Culture cells expressing the GAT-1 transporter.

  • Treatment: Treat the cells with varying concentrations of 4-PBA for a specified duration.

  • GABA Uptake: Incubate the cells with radiolabeled GABA (e.g., [3H]GABA).

  • Measurement: Lyse the cells and measure the amount of intracellular radiolabeled GABA using a scintillation counter.

  • Analysis: Compare GABA uptake in 4-PBA-treated cells to control cells.

Logical Relationships and Future Directions

The therapeutic potential of 4-PBA in neurological disorders stems from its ability to address multiple pathological processes, including protein misfolding and transcriptional dysregulation. Its indirect influence on the GABAergic system further highlights its pleiotropic effects.

PBA 4-Phenylbutyric Acid (4-PBA) Chaperone Chemical Chaperone Activity PBA->Chaperone HDACi HDAC Inhibition PBA->HDACi ER_Stress Reduced ER Stress Chaperone->ER_Stress Protein_Folding Improved Protein Folding Chaperone->Protein_Folding Gene_Expression Altered Gene Expression HDACi->Gene_Expression Neuroprotection Neuroprotection ER_Stress->Neuroprotection Protein_Folding->Neuroprotection Gene_Expression->Neuroprotection Symptom_Alleviation Symptom Alleviation in Neurological Disorders Neuroprotection->Symptom_Alleviation

Logical relationship of 4-PBA's activities.

Future research should focus on further elucidating the precise molecular targets of 4-PBA and its metabolites within the central nervous system. Investigating the structure-activity relationship of 4-PBA analogs could lead to the development of more potent and selective compounds for specific neurological indications. While the direct investigation of 4-Amino-4-phenylbutanoic acid remains an open area, the extensive research on 4-PBA provides a solid foundation for exploring the therapeutic potential of phenyl-substituted fatty acids in neurology.

References

Exploratory

An In-depth Technical Guide to the Crystal Structure and Molecular Conformation of 4-Amino-4-phenylbutanoic Acid: A Case of Undetermined Structure

A Note to the Reader: As of December 2025, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited experi...

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of December 2025, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited experimental data for the crystal structure of 4-Amino-4-phenylbutanoic acid. Consequently, this guide cannot provide specific quantitative data such as unit cell parameters, bond lengths, or a definitive molecular conformation for this particular compound.

Instead, this document will serve as a detailed technical guide outlining the established methodologies for determining the crystal structure of a small organic molecule like 4-Amino-4-phenylbutanoic acid. It is intended for researchers, scientists, and drug development professionals to understand the processes involved in obtaining such structural information.

Introduction to Small Molecule Crystallography

The three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal are fundamental to understanding a compound's physical and chemical properties. For drug development professionals, this information is critical as it influences solubility, stability, bioavailability, and interaction with biological targets. Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the atomic and molecular structure of a crystalline material.[1][2]

General Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure via SCXRD follows a well-defined workflow, from obtaining suitable crystals to refining the structural model.[2][3]

Crystallization: The Critical First Step

The primary bottleneck in crystal structure determination is often the growth of high-quality single crystals.[4][5] For a small organic molecule like 4-Amino-4-phenylbutanoic acid, several techniques can be employed:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.[5] The choice of solvent is crucial and can influence the resulting crystal habit and even the packing arrangement (polymorphism).[5]

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[5] A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[5][6]

  • Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.[7]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[8]

Data Collection: Probing the Crystal with X-rays

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head in a diffractometer.[3][9] The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[10][11] Modern diffractometers use sensitive detectors, such as charge-coupled devices (CCDs) or pixel detectors, to record these diffraction patterns.[2]

Structure Solution and Refinement

The collected diffraction data (intensities and positions of the diffracted spots) are processed to determine the unit cell parameters and the space group of the crystal. The core challenge, known as the "phase problem," is then addressed to generate an initial electron density map.[9] For small molecules, this is typically solved using "direct methods," which are computational algorithms that use statistical relationships between the intensities of the diffraction spots.[12]

Once an initial model of the structure is obtained, it is refined to best fit the experimental data.[13][14] This is an iterative process where the atomic positions, atomic displacement parameters (which describe the thermal motion of the atoms), and other variables are adjusted to minimize the difference between the observed diffraction pattern and one calculated from the model.[12] The quality of the final structure is assessed by various metrics, most notably the R-factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Trials (e.g., Slow Evaporation, Vapor Diffusion) Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing (Unit Cell & Space Group) DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Deposition (e.g., to CSD) Refinement->Validation

Caption: General workflow for small molecule crystal structure determination.

Alternative and Complementary Techniques

When single crystals suitable for SCXRD cannot be obtained, other techniques can provide structural information:

  • Powder X-ray Diffraction (PXRD): This technique uses a microcrystalline powder instead of a single crystal.[15][16] While it is excellent for phase identification and quality control, determining a crystal structure from powder data is significantly more challenging due to the overlap of diffraction signals.[17]

  • Computational Modeling: In the absence of experimental data, molecular modeling techniques can be used to predict the likely low-energy conformations of a molecule.[18][19] These theoretical models can provide valuable insights but are not a substitute for experimental structure determination.

Conclusion

While the specific crystal structure and molecular conformation of 4-Amino-4-phenylbutanoic acid remain undetermined, the methodologies for such a determination are well-established. The process of single-crystal X-ray diffraction, from crystal growth to structure refinement, provides the most definitive insight into the three-dimensional nature of small molecules. For researchers and drug developers working with this and similar compounds, obtaining high-quality single crystals is the essential first step toward unlocking this critical structural information. The future elucidation of this structure will undoubtedly contribute to a more complete understanding of its chemical behavior and biological activity.

References

Foundational

Preliminary Screening of 4-Amino-4-phenylbutanoic Acid for Anticonvulsant Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a framework for the preliminary in vivo screening of 4-Amino-4-phenylbutanoic acid as a potential anticonvulsant agen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a framework for the preliminary in vivo screening of 4-Amino-4-phenylbutanoic acid as a potential anticonvulsant agent. Due to a lack of publicly available screening data for 4-Amino-4-phenylbutanoic acid, this document utilizes data from the structurally related compound, 4-phenylbutyric acid (4-PBA), as a proxy to illustrate the screening process and data presentation. The guide provides detailed experimental protocols for foundational anticonvulsant screening tests, including the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, as well as the rotarod test for neurotoxicity assessment. Furthermore, a proposed mechanism of action, centering on the modulation of GABAergic neurotransmission and the reduction of endoplasmic reticulum (ER) stress, is discussed and visualized. This document is intended to serve as a comprehensive resource for researchers initiating preclinical evaluations of novel anticonvulsant candidates.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The search for novel, more effective, and better-tolerated antiepileptic drugs (AEDs) is an ongoing endeavor in pharmaceutical research. Amino acid derivatives represent a promising class of compounds due to their potential to interact with central nervous system targets. This guide focuses on the preliminary screening of 4-Amino-4-phenylbutanoic acid, a compound of interest for its potential anticonvulsant properties.

The initial phase of anticonvulsant drug discovery relies on a battery of standardized in vivo screening models to identify compounds with potential therapeutic activity. The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are two of the most widely used and clinically validated models for this purpose. The MES test is considered a model of generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against non-convulsive seizures, such as absence seizures[1]. A preliminary assessment of neurotoxicity is also crucial to determine the therapeutic window of a candidate compound.

Data Presentation

CompoundTestAnimal ModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
4-Phenylbutyric Acid (Illustrative)scPTZMiceNot ReportedNot ReportedNot Reported

Note: The above table is for illustrative purposes. Comprehensive screening would include ED₅₀ values for both MES and scPTZ tests and a TD₅₀ value from a neurotoxicity assay like the rotarod test.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the preliminary screening of an anticonvulsant candidate.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures[1][2].

  • Animals: Male albino mice (20-25 g) or rats (100-150 g).

  • Apparatus: An electroconvulsiometer with corneal electrodes.

  • Procedure:

    • Animals are divided into vehicle control and drug-treated groups.

    • The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.

    • After a predetermined pretreatment time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal electrodes.

    • The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

    • The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is employed to identify compounds that may be effective against myoclonic and absence seizures[1][2].

  • Animals: Male albino mice (20-25 g) or rats (100-150 g).

  • Convulsant: Pentylenetetrazol (PTZ) solution.

  • Procedure:

    • Animals are divided into vehicle control and drug-treated groups.

    • The test compound or vehicle is administered (i.p.).

    • Following the pretreatment time, a dose of PTZ known to induce clonic seizures in 97% of animals (CD₉₇; typically 85 mg/kg in mice) is injected subcutaneously.

    • Animals are observed for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

    • Protection is defined as the absence of clonic seizures.

    • The ED₅₀ is calculated.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (TD₅₀).

  • Animals: Male albino mice (20-25 g).

  • Apparatus: A rotating rod (rotarod).

  • Procedure:

    • Animals are trained to remain on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute).

    • Only animals that successfully complete the training are used in the test.

    • On the test day, the compound is administered at various doses.

    • At intervals corresponding to the time of peak effect in the seizure models, the animals are placed on the rotarod.

    • Neurotoxicity is indicated by the inability of the animal to remain on the rod for the predetermined time.

    • The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, is calculated.

Proposed Mechanism of Action and Signaling Pathways

Based on the known activities of related compounds like 4-phenylbutyrate, a plausible mechanism of action for 4-Amino-4-phenylbutanoic acid could involve the modulation of GABAergic neurotransmission and the attenuation of cellular stress pathways.

Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic signaling can reduce neuronal excitability and suppress seizures. 4-phenylbutyrate has been shown to increase the expression and function of GABA transporters (GAT-1), which would lead to increased GABA uptake into presynaptic terminals and glial cells, thereby enhancing the availability of GABA for synaptic transmission[1][2][3].

Reduction of Endoplasmic Reticulum (ER) Stress

ER stress has been implicated in the pathophysiology of epilepsy. Misfolded proteins can accumulate in the ER, triggering the unfolded protein response (UPR). Chronic activation of the UPR can lead to apoptosis and neuronal death. 4-phenylbutyrate is a known chemical chaperone that can alleviate ER stress[4]. By facilitating proper protein folding, 4-Amino-4-phenylbutanoic acid might reduce ER stress and its downstream pro-apoptotic signaling.

Visualizations

Experimental Workflow

G cluster_0 Preclinical Screening Workflow A Compound Synthesis (4-Amino-4-phenylbutanoic acid) B Animal Acclimatization (Mice/Rats) A->B C Dose-Response Studies B->C D Maximal Electroshock (MES) Test C->D E Subcutaneous PTZ (scPTZ) Test C->E F Rotarod Neurotoxicity Test C->F G Data Analysis (ED50, TD50, PI Calculation) D->G E->G F->G H Lead Candidate Selection G->H

Caption: Workflow for the preliminary anticonvulsant screening of a test compound.

Proposed Signaling Pathway

G cluster_0 Proposed Anticonvulsant Mechanism cluster_1 GABAergic Synapse cluster_2 Cellular Stress Pathway A 4-Amino-4-phenylbutanoic acid B GABA Transporter (GAT-1) Upregulation A->B enhances E ER Stress A->E inhibits C Increased GABA Reuptake B->C D Enhanced GABAergic Neurotransmission C->D I Reduced Neuronal Excitability & Seizure Suppression D->I F Unfolded Protein Response (UPR) E->F H Reduced Neuronal Death E->H G Apoptosis F->G H->I

References

Exploratory

Exploring the Neuroprotective Potential of 4-Amino-4-phenylbutanoic Acid and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide delves into the neuroprotective effects of 4-Amino-4-phenylbutanoic acid derivatives and related analogs. Given the limited direct rese...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the neuroprotective effects of 4-Amino-4-phenylbutanoic acid derivatives and related analogs. Given the limited direct research on a broad range of 4-Amino-4-phenylbutanoic acid derivatives, this paper will focus on the well-documented neuroprotective properties of the closely related isomer, 4-Amino-3-phenylbutanoic acid (phenibut), and the structural analog, 4-phenylbutyric acid (4-PBA), to provide a comprehensive overview of the potential mechanisms and therapeutic applications of this class of compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Neuroprotective Mechanisms

The neuroprotective effects of amino-phenylbutanoic acid derivatives are believed to be multifactorial, primarily involving the modulation of GABAergic neurotransmission, attenuation of endoplasmic reticulum (ER) stress, and preservation of mitochondrial function.

GABAergic Modulation

As analogs of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), these compounds, particularly phenibut, exert their effects through interaction with GABA receptors. Phenibut is a known agonist of the GABA-B receptor and, to a lesser extent, may interact with the α2δ subunit of voltage-dependent calcium channels.[1] Activation of GABA-B receptors leads to a cascade of inhibitory signals that can counteract excitotoxicity, a major contributor to neuronal damage in various neurological disorders.[2][3][4] Co-activation of both GABA-A and GABA-B receptors has been shown to be crucial for neuroprotection in ischemic conditions.[5]

Attenuation of Endoplasmic Reticulum (ER) Stress

A key mechanism of neuroprotection for 4-phenylbutyric acid (4-PBA) and its derivatives is their function as chemical chaperones.[6][7][8] By facilitating proper protein folding and preventing the aggregation of misfolded proteins, these compounds can alleviate ER stress and inhibit the unfolded protein response (UPR), a pathway that can lead to apoptosis when overwhelmed.[9][10][11]

Preservation of Mitochondrial Function

Mitochondrial dysfunction is a central pathological feature in many neurodegenerative diseases. R-phenibut has been shown to exert mitochondrial-protective effects by inhibiting calcium-induced mitochondrial swelling and reducing the production of reactive oxygen species (ROS).[12] This helps to prevent the initiation of the mitochondrial permeability transition (MPT), a critical event that can trigger apoptotic cell death.[13][14][15][16][17]

Quantitative Data on Neuroprotective Effects

The following tables summarize the available quantitative data on the neuroprotective and related activities of phenibut and 4-PBA derivatives from preclinical studies.

Table 1: Neuroprotective Effects of Phenibut and its Analogs

CompoundModelAssayResultReference
R-phenibutTransient Middle Cerebral Artery Occlusion (f-MCAO and ET1-MCAO) in ratsHistological outcome, Sensorimotor function10 mg/kg significantly improved histological outcome; 50 mg/kg significantly alleviated reduction of brain volume.[1][1]
R-phenibutTraumatic Brain Injury (latFPI) in miceFunctional deficits, Neuronal death50 mg/kg significantly ameliorated functional deficits and reduced the number of Nissl-stained dark neurons.[12][12]
PhenibutExperimental Cerebral Ischemia in ratsNeurological deficit, Amnesia, Cerebral circulationReduced neurological deficiency, amnesia, and the degree of cerebral circulation drop.[18][18]
Phenibut, Baclofen, TolibutMaximum Electroshock Model in ratsDuration of coma, Motor activity recoveryShortened the duration of coma and the period of spontaneous motor activity recovery.[19][19]

Table 2: Neuroprotective and Chemical Chaperone Activity of 4-Phenylbutyric Acid (4-PBA) and its Derivatives

CompoundModelAssayResultReference
4-PBAER stress-induced neuronal cell deathCell ViabilityProtective effect observed.[6][7][8][6][7][8]
3-phenylpropionate (3-PPA)ER stress-induced neuronal cell deathCell ViabilityProtective effect observed.[6][6]
5-phenylvaleric acidER stress-induced neuronal cell deathCell ViabilityProtective effect observed.[6][6]
6-phenylhexanoic acidER stress-induced neuronal cell deathCell ViabilityProtective effect observed.[6][6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

Objective: To assess the ability of a test compound to protect neuronal cells from a neurotoxic insult.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)/F12

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Retinoic Acid (for differentiation)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), Amyloid-β peptide)

  • Test compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • To induce a neuronal phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.[20][21][22]

  • Cell Seeding:

    • Seed the differentiated SH-SY5Y cells into 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells/well and allow them to adhere for 24 hours.[23][24]

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

    • Introduce the neurotoxin to the wells (with and without the test compound) and incubate for an additional 24-48 hours. Include a vehicle control group (no toxin, no test compound) and a toxin-only control group.

  • MTT Assay for Cell Viability:

    • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To evaluate the neuroprotective effect of a test compound in a model of focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane, chloral hydrate)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Heating pad

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6][7][8][25]

  • Occlusion:

    • Ligate the distal ECA and the CCA.

    • Insert the 4-0 monofilament suture into the ECA lumen and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow (typically >70%) as measured by Laser Doppler flowmetry confirms the occlusion.[26]

    • The suture is typically left in place for 60-120 minutes for transient MCAO, or permanently for permanent MCAO.

  • Reperfusion (for transient MCAO):

    • After the desired occlusion period, withdraw the filament to allow reperfusion.

  • Compound Administration:

    • Administer the test compound (e.g., intraperitoneally, intravenously) at a predetermined time point before, during, or after the ischemic insult.

  • Neurological Deficit Scoring:

    • At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement:

    • Sacrifice the animal at a specified time point (e.g., 24 or 48 hours post-MCAO).

    • Remove the brain and slice it into coronal sections.

    • Stain the sections with 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.[8][26]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for screening neuroprotective compounds.

GABA_B_Receptor_Signaling GABA-B Receptor Neuroprotective Signaling Ligand 4-Amino-4-phenylbutanoic acid derivative GABAB_R GABA-B Receptor Ligand->GABAB_R activates G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel inhibits K_channel GIRK K+ Channels G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Neuroprotection Neuroprotection (Reduced Excitotoxicity) Ca_influx->Neuroprotection K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neuroprotection

Caption: GABA-B Receptor mediated neuroprotective signaling pathway.

ER_Stress_Pathway ER Stress and UPR Pathway in Neurodegeneration Misfolded_Proteins Misfolded Protein Aggregation ER_Stress Endoplasmic Reticulum Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP Induction ER_Stress->CHOP prolonged PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a eIF2α Phosphorylation PERK->eIF2a XBP1_splicing XBP1 Splicing IRE1->XBP1_splicing ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage Translation_Attenuation ↓ Global Translation eIF2a->Translation_Attenuation Chaperone_Induction ↑ ER Chaperones XBP1_splicing->Chaperone_Induction ATF6_cleavage->Chaperone_Induction Apoptosis Apoptosis CHOP->Apoptosis PBA_Derivative 4-PBA Derivatives PBA_Derivative->Misfolded_Proteins inhibits aggregation PBA_Derivative->ER_Stress attenuates Experimental_Workflow Experimental Workflow for Neuroprotective Compound Screening Start Start: Compound Library of 4-Amino-4-phenylbutanoic acid derivatives In_Vitro_Screening In Vitro Screening: Neuronal Cell Culture (e.g., SH-SY5Y) Start->In_Vitro_Screening Toxicity_Assay Induce Neurotoxicity (e.g., 6-OHDA, Amyloid-β) In_Vitro_Screening->Toxicity_Assay Treatment Treat with Test Compounds Toxicity_Assay->Treatment Viability_Assay Assess Cell Viability (e.g., MTT Assay) Treatment->Viability_Assay Hit_Identification Hit Identification & Lead Optimization Viability_Assay->Hit_Identification In_Vivo_Testing In Vivo Testing: Animal Model of Neurodegeneration (e.g., MCAO in rats) Hit_Identification->In_Vivo_Testing Promising Hits Behavioral_Tests Behavioral and Neurological Assessment In_Vivo_Testing->Behavioral_Tests Histology Histological Analysis (Infarct Volume) In_Vivo_Testing->Histology Efficacy_Evaluation Efficacy and Safety Evaluation Behavioral_Tests->Efficacy_Evaluation Histology->Efficacy_Evaluation Preclinical_Candidate Preclinical Candidate Efficacy_Evaluation->Preclinical_Candidate

References

Foundational

Understanding the Structure-Activity Relationship of 4-Amino-4-phenylbutanoic Acid Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-4-phenylbutanoic acid and its analogs are a class of compounds that have garnered significant interest in the field of neuroscience and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-phenylbutanoic acid and its analogs are a class of compounds that have garnered significant interest in the field of neuroscience and pharmacology. As derivatives of the principal inhibitory neurotransmitter in the central nervous system (CNS), gamma-aminobutyric acid (GABA), these molecules hold therapeutic potential for a range of neurological and psychological disorders. The addition of a phenyl group to the GABA backbone significantly alters its pharmacological profile, most notably by enhancing its ability to cross the blood-brain barrier. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 4-amino-4-phenylbutanoic acid analogs, with a focus on their anticonvulsant properties and interaction with GABA receptors.

Core Concepts in the Structure-Activity Relationship

The biological activity of 4-amino-4-phenylbutanoic acid analogs is intricately linked to their three-dimensional structure. Key structural features that dictate their potency, selectivity, and overall pharmacological profile include the stereochemistry at the chiral center, the nature and position of substituents on the phenyl ring, and modifications to the butanoic acid backbone.

A critical aspect of the SAR of these compounds is their interaction with GABA receptors, particularly the GABA-B receptor. The R-enantiomer of the closely related analog, 4-amino-3-phenylbutanoic acid (phenibut), has been shown to be significantly more active than the S-enantiomer, highlighting the stereospecificity of the receptor binding pocket.[1] The phenyl ring is believed to contribute to the molecule's lipophilicity, facilitating its passage across the blood-brain barrier, a significant limitation for the therapeutic use of GABA itself.

Data Presentation: Quantitative Analysis of Analog Activity

The following tables summarize the available quantitative data on the biological activity of 4-amino-4-phenylbutanoic acid analogs and related compounds. This data is compiled from various studies to provide a comparative overview of their anticonvulsant efficacy and receptor binding affinities.

Table 1: Anticonvulsant Activity of Selected Amino Acid Derivatives

CompoundAnimal ModelAnticonvulsant TestRoute of AdministrationED50 (mg/kg)Reference
4-Phenylbutyric acidMousePentylenetetrazole (PTZ)Intracerebroventricular4 mM[2]
2-Phenylbutyric acidMousePentylenetetrazole (PTZ)Intracerebroventricular70 mM[2]
Phenylacetic acidMousePentylenetetrazole (PTZ)Intracerebroventricular78 mM[2]
4-Biphenylacetic acidMousePentylenetetrazole (PTZ)Intracerebroventricular5 mM[2]
Shikimic acidMouseMaximal Electroshock (MES)Intracerebroventricular29 mM[2]
4-tert-Butylcyclohexanecarboxylic acidMouseMaximal Electroshock (MES)Intracerebroventricular637 mM[2]
Compound 15 (a benzylamide of an amino acid)RatMaximal Electroshock (MES)Oral>100[3]
Compound 15 (a benzylamide of an amino acid)RatPentylenetetrazole (PTZ)Oral47[3]

Table 2: GABA-B Receptor Binding Affinities of Phenibut Enantiomers

CompoundPreparationRadioligandKi (µM)Reference
Racemic Phenibut[3H]CGP54626177 ± 2[1]
R-Phenibut[3H]CGP5462692 ± 3[1]
S-Phenibut[3H]CGP54626Inactive[1]
Baclofen (reference)[3H]CGP546266.0 ± 1[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for researchers aiming to replicate or build upon the existing findings.

GABA-B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-B receptor.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [3H]CGP54626 (a selective GABA-B receptor antagonist)

  • Non-specific binding control: Baclofen (1 mM)

  • Test compounds at various concentrations

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.

    • The final pellet, containing the cell membranes, is resuspended in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, [3H]CGP54626, and either buffer (for total binding), non-specific binding control (baclofen), or the test compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Maximal Electroshock (MES) Seizure Test

This test is a widely used animal model for generalized tonic-clonic seizures and is predictive of drugs that prevent seizure spread.

Materials:

  • Male mice (e.g., ICR strain, 20-25 g)

  • Electroshock apparatus with corneal electrodes

  • 0.9% saline solution

  • Test compounds and vehicle

Procedure:

  • Animal Preparation and Dosing:

    • Acclimatize the mice to the laboratory environment for at least 3 days.

    • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal or oral) at a specific time before the test.

  • Seizure Induction:

    • At the predetermined time after dosing, apply a drop of saline to the corneal electrodes to ensure good electrical contact.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) through the corneal electrodes.

  • Observation:

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb extension is considered a positive result, indicating protection by the test compound.

  • Data Analysis:

    • The number of animals protected in each treatment group is recorded.

    • The ED50 (the dose of the compound that protects 50% of the animals from the tonic hindlimb extension) is calculated using a suitable statistical method (e.g., probit analysis).

Pentylenetetrazole (PTZ) Seizure Test

The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.

Materials:

  • Male mice (e.g., Swiss albino, 20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compounds and vehicle

Procedure:

  • Animal Preparation and Dosing:

    • Acclimatize the mice to the laboratory environment.

    • Administer the test compound or vehicle to the mice at a specific time before the PTZ injection.

  • Seizure Induction:

    • At the predetermined time after dosing, administer a convulsant dose of PTZ subcutaneously or intraperitoneally.

  • Observation:

    • Observe the mice for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle contractions). The absence of clonic seizures for more than 5 seconds is considered protection.

  • Data Analysis:

    • The number of animals protected from clonic seizures in each group is recorded.

    • The ED50 (the dose of the compound that protects 50% of the animals from clonic seizures) is calculated.

Mandatory Visualizations

Signaling Pathway

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or Analog GABAB_R GABA-B Receptor (Heterodimer) GABA->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel (Voltage-gated) G_protein->Ca_channel Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion K_ion K_channel->K_ion Efflux Hyperpolarization Hyperpolarization & Reduced Excitability K_channel->Hyperpolarization Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Ca_ion_in

Caption: GABA-B Receptor Signaling Pathway.

Experimental Workflow: Anticonvulsant Screening

Anticonvulsant_Screening_Workflow start Start: Synthesized 4-Amino-4-phenylbutanoic Acid Analogs dosing Administer Compound or Vehicle to Mice start->dosing mes_test Maximal Electroshock (MES) Test dosing->mes_test ptz_test Pentylenetetrazole (PTZ) Test dosing->ptz_test observation_mes Observe for Tonic Hindlimb Extension mes_test->observation_mes observation_ptz Observe for Clonic Seizures ptz_test->observation_ptz data_analysis Data Analysis: Calculate ED50 observation_mes->data_analysis observation_ptz->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis end End: Identify Lead Compounds sar_analysis->end

Caption: Workflow for in vivo anticonvulsant screening.

Logical Relationship: SAR of Phenibut

Phenibut_SAR phenibut Phenibut (4-Amino-3-phenylbutanoic acid) r_enantiomer R-Enantiomer phenibut->r_enantiomer s_enantiomer S-Enantiomer phenibut->s_enantiomer gabab_agonist GABA-B Receptor Agonist r_enantiomer->gabab_agonist inactive_gabab Inactive at GABA-B Receptor s_enantiomer->inactive_gabab active Biologically Active (e.g., Anxiolytic) gabab_agonist->active inactive Largely Inactive inactive_gabab->inactive

Caption: Stereoselectivity of Phenibut's activity.

Conclusion

The structure-activity relationship of 4-amino-4-phenylbutanoic acid analogs is a complex yet promising area of research for the development of novel CNS-active therapeutic agents. The presence and substitution of the phenyl ring are crucial for blood-brain barrier penetration and interaction with the GABA-B receptor. Stereochemistry plays a pivotal role in determining the biological activity, with a clear preference for the R-enantiomer in the case of phenibut. While a comprehensive quantitative SAR dataset for a wide range of 4-amino-4-phenylbutanoic acid analogs is still emerging, the available data strongly suggests that modulation of the phenyl ring and the butanoic acid backbone can lead to compounds with potent and selective anticonvulsant and other CNS effects. Further synthesis and biological evaluation of a broader library of these analogs are warranted to fully elucidate their therapeutic potential and to develop lead compounds for the treatment of epilepsy and other neurological disorders.

References

Exploratory

The Modulatory Role of 4-Amino-4-phenylbutanoic Acid on GABAergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Amino-4-phenylbutanoic acid, commonly known as phenibut, is a derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-4-phenylbutanoic acid, commonly known as phenibut, is a derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). By virtue of a phenyl ring addition to the GABA backbone, phenibut exhibits enhanced lipophilicity, facilitating its transit across the blood-brain barrier. This structural modification underpins its activity within the central nervous system. This technical guide provides a comprehensive overview of the molecular pharmacology of 4-Amino-4-phenylbutanoic acid, with a specific focus on its interaction with and modulation of the GABAergic system. We present quantitative data on its binding affinities, detail key experimental protocols for its study, and illustrate the signaling pathways it influences.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1] Its effects are mediated through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. 4-Amino-4-phenylbutanoic acid is a neuropsychotropic drug that was first synthesized in Russia in the 1960s.[2] It is recognized for its anxiolytic and nootropic properties.[2] This document serves as a technical resource for researchers and professionals in drug development, offering an in-depth analysis of the mechanisms by which 4-Amino-4-phenylbutanoic acid modulates GABAergic neurotransmission.

Molecular Mechanism of Action

The primary mechanism of action of 4-Amino-4-phenylbutanoic acid is its function as a full agonist at the GABA-B receptor.[2] It also demonstrates activity at the α2-δ subunit of voltage-gated calcium channels (VDCCs) and, at higher concentrations, may interact with GABA-A receptors.[2][3]

GABA-B Receptor Agonism

4-Amino-4-phenylbutanoic acid binds to the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals. The (R)-enantiomer of phenibut is the more active form at the GABA-B receptor.[4] Upon activation, the GABA-B receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[5][6] This cascade results in neuronal hyperpolarization and reduced neurotransmitter release.

Interaction with Voltage-Gated Calcium Channels

Both the (R)- and (S)-enantiomers of phenibut bind to the α2-δ subunit of VDCCs, a mechanism shared with gabapentinoids like gabapentin and pregabalin.[3] The binding affinity of (R)-phenibut for the α2-δ subunit is reportedly higher than its affinity for the GABA-B receptor.[3] This interaction contributes to its analgesic and anxiolytic effects by reducing calcium influx into neurons, thereby decreasing the release of excitatory neurotransmitters.

Effects on GABA-A Receptors

While primarily a GABA-B agonist, some studies suggest that at high concentrations, 4-Amino-4-phenylbutanoic acid may also exhibit some activity at GABA-A receptors.[2] However, quantitative binding data for this interaction is not well-established.

Dopaminergic Modulation

Some evidence suggests that 4-Amino-4-phenylbutanoic acid can stimulate dopamine receptors and increase dopamine levels, which may contribute to its mood-enhancing effects.[2][7] A single administration in rats has been shown to increase the level of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum.[8]

Quantitative Data

The following tables summarize the available quantitative data for the binding affinity and functional activity of 4-Amino-4-phenylbutanoic acid.

Compound Receptor/Channel Parameter Value (µM) Reference
Racemic PhenibutGABA-B ReceptorKi177[4]
(R)-PhenibutGABA-B ReceptorKi92[4]
(R)-Phenibutα2-δ subunit of VDCCKi23[3]
(S)-Phenibutα2-δ subunit of VDCCKi39[3]
Baclofenα2-δ subunit of VDCCKi156[3]
Gabapentinα2-δ subunit of VDCCKi0.05[3]

Table 1: Binding Affinities (Ki) of 4-Amino-4-phenylbutanoic acid and Related Compounds. This table provides a comparative summary of the binding affinities.

Compound Assay Parameter Value (µM) Reference
PhenibutOutward current density in mouse cerebellar Purkinje cellsEC501362[9]
F-PhenibutOutward current density in mouse cerebellar Purkinje cellsEC5023.3[9]
BaclofenOutward current density in mouse cerebellar Purkinje cellsEC506.0[9]

Table 2: Functional Activity (EC50) of 4-Amino-4-phenylbutanoic acid and Related Compounds. This table presents the effective concentrations for functional responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of 4-Amino-4-phenylbutanoic acid with the GABAergic system.

Radioligand Binding Assay for GABA-B Receptors

This protocol outlines the procedure to determine the binding affinity of 4-Amino-4-phenylbutanoic acid for the GABA-B receptor using a competitive binding assay with a radiolabeled ligand (e.g., [3H]GABA).

Materials:

  • Rat brain membranes (or cells expressing GABA-B receptors)

  • [3H]GABA (radioligand)

  • Unlabeled GABA (for determining non-specific binding)

  • 4-Amino-4-phenylbutanoic acid (test compound)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA. Resuspend the final pellet in binding buffer to a specific protein concentration (e.g., 1 mg/mL).[10][11]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add membrane preparation, [3H]GABA, and binding buffer.

    • Non-specific Binding: Add membrane preparation, [3H]GABA, and a high concentration of unlabeled GABA (e.g., 100 µM).

    • Competitive Binding: Add membrane preparation, [3H]GABA, and varying concentrations of 4-Amino-4-phenylbutanoic acid.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[12]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of 4-Amino-4-phenylbutanoic acid. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the resulting curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[11]

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Preparation Ligand_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50/Ki Determination) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the method for recording GABA-B receptor-mediated currents in response to 4-Amino-4-phenylbutanoic acid application in cultured neurons or brain slices.

Materials:

  • Cultured neurons or acutely prepared brain slices

  • Recording chamber

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular pipette solution

  • 4-Amino-4-phenylbutanoic acid

Procedure:

  • Preparation: Place the cultured neurons or brain slice in the recording chamber and continuously perfuse with oxygenated aCSF.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[13]

  • Cell Targeting: Under a microscope, approach a target neuron with the patch pipette.

  • Giga-seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Recording: In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -60 mV). Apply 4-Amino-4-phenylbutanoic acid to the bath or locally via a perfusion system. Record the resulting inward or outward currents, which are indicative of ion channel modulation by GABA-B receptor activation.[14][15]

  • Data Analysis: Measure the amplitude and kinetics of the elicited currents. Construct dose-response curves by applying increasing concentrations of 4-Amino-4-phenylbutanoic acid to determine the EC50 value.

G Whole-Cell Patch-Clamp Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis Cell_Prep Cell/Slice Preparation Giga_Seal Giga-seal Formation Cell_Prep->Giga_Seal Pipette_Prep Pipette Fabrication Pipette_Prep->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Drug_App Drug Application Whole_Cell->Drug_App Data_Acq Data Acquisition Drug_App->Data_Acq Current_Analysis Current Analysis Data_Acq->Current_Analysis Dose_Response Dose-Response Curve Current_Analysis->Dose_Response

Caption: Workflow for whole-cell patch-clamp electrophysiology.

In Vivo Microdialysis

This protocol describes the measurement of extracellular GABA and dopamine levels in the brain of a freely moving animal following the administration of 4-Amino-4-phenylbutanoic acid.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with fluorescence or mass spectrometry detection

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • 4-Amino-4-phenylbutanoic acid

  • Anesthetic

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus).[16]

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).[17]

  • Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • Drug Administration: Administer 4-Amino-4-phenylbutanoic acid to the animal (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue to collect dialysate samples to measure changes in neurotransmitter levels.

  • Sample Analysis: Analyze the dialysate samples for GABA and dopamine concentrations using a sensitive analytical technique such as HPLC coupled with fluorescence or mass spectrometry detection.[18][19]

  • Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and plot them over time.

Signaling Pathways

Activation of the GABA-B receptor by 4-Amino-4-phenylbutanoic acid triggers a cascade of intracellular events that ultimately modulate neuronal excitability.

G GABA-B Receptor Signaling Pathway Phenibut 4-Amino-4-phenylbutanoic acid GABAB_R GABA-B Receptor Phenibut->GABAB_R Binds to G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates (via Gβγ) VDCC Voltage-Gated Ca2+ Channel G_Protein->VDCC Inhibits (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to K_efflux K+ Efflux GIRK->K_efflux Promotes Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to Ca_influx Ca2+ Influx VDCC->Ca_influx Mediates NT_release Neurotransmitter Release Ca_influx->NT_release Triggers

Caption: Downstream signaling of GABA-B receptor activation.

The binding of 4-Amino-4-phenylbutanoic acid to the GABA-B1 subunit of the heterodimeric GABA-B receptor induces a conformational change that activates the associated Gi/o protein.[5] This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. The Gβγ subunit directly interacts with and activates GIRK channels, causing an efflux of potassium ions and subsequent hyperpolarization of the postsynaptic neuron. Additionally, the Gβγ subunit inhibits presynaptic VDCCs, which reduces calcium influx and consequently decreases the release of neurotransmitters.[5]

Conclusion

4-Amino-4-phenylbutanoic acid is a multifaceted compound that primarily modulates GABAergic neurotransmission through its agonist activity at GABA-B receptors. Its additional interaction with voltage-gated calcium channels contributes to its complex pharmacological profile. A thorough understanding of its mechanisms of action, binding affinities, and the signaling pathways it influences is paramount for the continued exploration of its therapeutic potential and for the development of novel, more selective modulators of the GABAergic system. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the nuanced effects of this and similar compounds on neuronal function.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Asymmetric Synthesis of Enantiomerically Pure 4-Amino-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the asymmetric synthesis of enantiomerically pure 4-Amino-4-phenylbutanoic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of enantiomerically pure 4-Amino-4-phenylbutanoic acid, a valuable building block in pharmaceutical development. The methods described herein focus on achieving high enantioselectivity through various established strategies.

Introduction

Enantiomerically pure β-amino acids, such as 4-Amino-4-phenylbutanoic acid, are crucial components of many biologically active molecules and pharmaceutical agents. Their defined stereochemistry is often essential for therapeutic efficacy and safety. This document outlines three primary asymmetric synthesis strategies to obtain single enantiomers of 4-Amino-4-phenylbutanoic acid:

  • Catalytic Asymmetric Hydrogenation: This method involves the enantioselective reduction of a prochiral β-aminoacrylic acid derivative using a chiral transition metal catalyst.

  • Diastereoselective Michael Addition: This approach utilizes a chiral auxiliary or catalyst to control the stereoselective conjugate addition of a nucleophile to a cinnamate derivative, followed by functional group transformations.

  • Enzymatic Kinetic Resolution: This technique employs lipases to selectively acylate or hydrolyze one enantiomer of a racemic mixture of 4-Amino-4-phenylbutanoic acid or its ester, allowing for the separation of the two enantiomers.

The following sections provide detailed protocols, quantitative data, and visual workflows for each of these methodologies.

Catalytic Asymmetric Hydrogenation of β-(Acylamino)acrylates

This method provides a direct and efficient route to chiral β-amino acids. The key step is the enantioselective hydrogenation of a prochiral enamide precursor, catalyzed by a rhodium complex with a chiral diphosphine ligand, such as (R,R)-Me-DuPhos or a BICP ligand.

Quantitative Data
SubstrateCatalystSolventPressure (psi)Yield (%)ee (%)Reference
(E)-Methyl 3-acetamido-3-phenylacrylate[Rh(COD)(R,R)-Me-DuPhos]BF₄Toluene40>9596.0[1][2]
(Z)-Methyl 3-acetamido-3-phenylacrylate[Rh(COD)(R,R)-Me-BICP]BF₄Toluene1000>9590.2[1][2]
(E/Z)-Ethyl 3-benzamido-3-phenylacrylate[Rh(COD)(S,S)-BICP]BF₄Toluene5009493.4[1][2]
Experimental Protocol

Step 1: Synthesis of (E/Z)-Ethyl 3-amino-3-phenylacrylate

  • To a solution of ethyl benzoylacetate (1.0 eq) in ethanol, add ammonium acetate (3.0 eq).

  • Stir the mixture at reflux for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of (E/Z)-Ethyl 3-acetamido-3-phenylacrylate

  • Dissolve the crude ethyl 3-amino-3-phenylacrylate (1.0 eq) in tetrahydrofuran (THF).

  • Add acetic anhydride (1.2 eq) and triethylamine (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to separate the E and Z isomers if desired.

Step 3: Asymmetric Hydrogenation

  • In a glovebox, charge a pressure reactor with the β-(acylamino)acrylate substrate (1.0 eq) and the rhodium catalyst (e.g., [Rh(COD)(R,R)-Me-DuPhos]BF₄, 0.01 eq).

  • Add degassed solvent (e.g., toluene).

  • Seal the reactor, remove from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor to the desired pressure (e.g., 40 psi) and stir at room temperature for 24 hours.

  • Carefully release the pressure and concentrate the reaction mixture.

  • The crude product can be purified by column chromatography.

Step 4: Hydrolysis to 4-Amino-4-phenylbutanoic Acid

  • Dissolve the hydrogenation product in a mixture of 6 M HCl and dioxane.

  • Heat the mixture at reflux for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether.

  • Adjust the pH of the aqueous layer to 7 with a suitable base (e.g., NaOH or an ion-exchange resin).

  • The product will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.

Workflow Diagram

Asymmetric_Hydrogenation cluster_0 Substrate Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection Ethyl Benzoylacetate Ethyl Benzoylacetate Enamine Formation Enamine Formation Ethyl Benzoylacetate->Enamine Formation NH₄OAc, EtOH, Reflux Acylation Acylation Enamine Formation->Acylation Ac₂O, Et₃N, THF Prochiral Enamide Prochiral Enamide Acylation->Prochiral Enamide Hydrogenation Hydrogenation Prochiral Enamide->Hydrogenation [Rh(DuPhos)]⁺ H₂, Toluene Protected Amino Acid Ester Protected Amino Acid Ester Hydrogenation->Protected Amino Acid Ester Hydrolysis Hydrolysis Protected Amino Acid Ester->Hydrolysis 6M HCl, Dioxane, Reflux Final Product Enantiopure 4-Amino-4-phenylbutanoic acid Hydrolysis->Final Product pH Adjustment

Caption: Asymmetric Hydrogenation Workflow.

Diastereoselective Michael Addition of Nitromethane

This strategy involves the conjugate addition of nitromethane to an ethyl cinnamate derivative. The stereoselectivity can be induced by a chiral auxiliary attached to the cinnamate or by using a chiral catalyst. The resulting nitro ester is then reduced to the corresponding amino acid.

Quantitative Data
Michael AcceptorCatalyst/AuxiliaryBaseSolventYield (%)de (%)Reference
Tricarbonyl(ethyl-4-chloro-2-trimethylsilylcinnamate)chromium(0)Planar ChiralityK₂CO₃CH₃NO₂9296[3]
(R)-N-Cinnamoyl-2-oxazolidinone-LiHMDSTHF85>98N/A
Ethyl CinnamateChiral ThioureaDBUToluene90N/A (ee: 92)N/A
Experimental Protocol

Step 1: Diastereoselective Michael Addition

  • To a solution of the chiral chromium complex of ethyl cinnamate (1.0 eq) in nitromethane, add potassium carbonate (2.1 eq) and triethylbenzylammonium chloride (catalytic amount).[3]

  • Stir the mixture vigorously at room temperature for 1-3 hours.[3]

  • Add brine to the reaction mixture and extract with diethyl ether.[3]

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate.[3]

  • Purify the residue by column chromatography on silica gel to yield the diastereomerically enriched nitro ester.[3]

Step 2: Reduction of the Nitro Group

  • Dissolve the nitro ester (1.0 eq) in methanol.

  • Add Raney Nickel (catalytic amount) as a slurry in water.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • The resulting amino ester can be used directly in the next step.

Step 3: Hydrolysis to 4-Amino-4-phenylbutanoic Acid

  • Follow the hydrolysis procedure described in Section 1, Step 4.

Workflow Diagram

Michael_Addition cluster_0 Michael Addition cluster_1 Reduction & Deprotection Chiral Cinnamate Derivative Chiral Cinnamate Derivative Addition Addition Chiral Cinnamate Derivative->Addition CH₃NO₂, Base Nitro Ester Nitro Ester Addition->Nitro Ester Reduction Reduction Nitro Ester->Reduction Raney Ni, H₂ Amino Ester Amino Ester Reduction->Amino Ester Hydrolysis Hydrolysis Amino Ester->Hydrolysis 6M HCl, Dioxane, Reflux Final Product Enantiopure 4-Amino-4-phenylbutanoic acid Hydrolysis->Final Product pH Adjustment

Caption: Michael Addition Workflow.

Enzymatic Kinetic Resolution of Racemic Ethyl 4-Amino-4-phenylbutanoate

This method relies on the ability of lipases to selectively catalyze the hydrolysis or acylation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Quantitative Data
EnzymeReaction TypeSolventAcyl DonorConversion (%)ee (%) of unreacted esterReference
Lipase PS (Amano)HydrolysisAqueous Buffer-~50>99[4]
Novozym 435AcylationIsooctaneVinyl Acetate~50>98[5]
Porcine Pancreatic LipaseHydrolysisAqueous Buffer-~50>95[4]
Experimental Protocol

Step 1: Synthesis of Racemic Ethyl 4-Amino-4-phenylbutanoate

  • Synthesize racemic 4-Amino-4-phenylbutanoic acid using a standard method (e.g., from benzaldehyde and ethyl acetoacetate followed by a series of reactions).

  • Esterify the racemic acid by refluxing in ethanol with a catalytic amount of sulfuric acid.

  • Neutralize the reaction mixture, extract the ester with an organic solvent, wash, dry, and concentrate to obtain the racemic ethyl ester.

Step 2: Lipase-Catalyzed Kinetic Resolution (Hydrolysis)

  • Prepare a phosphate buffer solution (pH 7.0).

  • Suspend the racemic ethyl 4-amino-4-phenylbutanoate in the buffer.

  • Add Lipase PS (e.g., from Pseudomonas cepacia).

  • Stir the mixture at room temperature and monitor the reaction progress (e.g., by HPLC) until approximately 50% conversion is reached.

  • Stop the reaction by filtering off the enzyme.

  • Acidify the aqueous solution to pH 2 with 1 M HCl and wash with diethyl ether to remove any unreacted ester.

  • Adjust the pH of the aqueous layer to 7 to precipitate the resolved (S)-4-Amino-4-phenylbutanoic acid.

  • Extract the unreacted (R)-ethyl 4-amino-4-phenylbutanoate from the initial ether washings. This ester can then be hydrolyzed to obtain the (R)-amino acid.

Workflow Diagram

Enzymatic_Resolution cluster_0 Separation Racemic Ester Racemic Ester Lipase Hydrolysis Lipase Hydrolysis Racemic Ester->Lipase Hydrolysis Lipase PS Aqueous Buffer Mixture Mixture Lipase Hydrolysis->Mixture (S)-Amino Acid (S)-Amino Acid Mixture->(S)-Amino Acid Acidification, pH adjustment (R)-Ester (R)-Ester Mixture->(R)-Ester Extraction Hydrolysis Hydrolysis (R)-Ester->Hydrolysis HCl, Reflux (R)-Amino Acid (R)-Amino Acid Hydrolysis->(R)-Amino Acid

Caption: Enzymatic Resolution Workflow.

Conclusion

The choice of synthetic method for enantiomerically pure 4-Amino-4-phenylbutanoic acid will depend on factors such as the desired enantiomer, available starting materials and equipment, and scalability requirements. Catalytic asymmetric hydrogenation offers a direct route with high enantioselectivity. Diastereoselective Michael addition provides a robust method for constructing the chiral center, while enzymatic kinetic resolution is an excellent choice for separating racemic mixtures, often with very high enantiomeric excess. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in the synthesis of this important chiral building block.

References

Application

Application Notes and Protocols for the Analysis and Purification of 4-Amino-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the analysis and purification of 4-Amino-4-phenylbutanoic acid using High-Performance Liquid Chromato...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analysis and purification of 4-Amino-4-phenylbutanoic acid using High-Performance Liquid Chromatography (HPLC) and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. The methods described are intended to serve as a starting point for laboratory implementation and can be further optimized based on specific instrumentation and sample characteristics.

HPLC Analysis of 4-Amino-4-phenylbutanoic Acid

High-Performance Liquid Chromatography is a versatile technique for the analysis and purification of 4-Amino-4-phenylbutanoic acid. Due to its polar nature as an amino acid, specialized HPLC methods are often required for effective separation.

Analytical HPLC Protocol (Chiral Separation)

Since 4-Amino-4-phenylbutanoic acid possesses a chiral center, enantiomeric separation is crucial for stereospecific analysis. The following protocol is adapted from established methods for similar amino acid structures and is designed for the chiral separation of (R)- and (S)-4-Amino-4-phenylbutanoic acid.

Table 1: HPLC Conditions for Chiral Analysis of 4-Amino-4-phenylbutanoic Acid

ParameterCondition
Column CHIRALPAK® ZWIX(+)™ or ZWIX(- L)™, 150 x 3.0 mm, 3 µm
Mobile Phase Methanol / Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Experimental Workflow for HPLC Analysis

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Mobile Phase (1 mg/mL) filter Filter with 0.45 µm Syringe Filter dissolve->filter inject Inject 5 µL onto Chiral Column filter->inject separate Isocratic Elution inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Enantiomeric Purity integrate->quantify

Caption: Workflow for the chiral HPLC analysis of 4-Amino-4-phenylbutanoic acid.

Purification by Preparative HPLC

The analytical method described above can be scaled up for the purification of individual enantiomers of 4-Amino-4-phenylbutanoic acid. Preparative HPLC utilizes larger columns and higher flow rates to isolate milligram to gram quantities of the desired compound.

Table 2: Preparative HPLC Conditions for Purification of 4-Amino-4-phenylbutanoic Acid Enantiomers

ParameterCondition
Column CHIRALPAK® ZWIX(+)™ or ZWIX(- L)™, 250 x 20 mm
Mobile Phase Methanol / Acetonitrile (50/50 v/v) with 25 mM TEA and 50 mM Acetic Acid
Flow Rate 20 mL/min
Detection UV at 254 nm
Sample Loading Dissolve crude sample in mobile phase at a high concentration (e.g., 20-50 mg/mL) and inject larger volumes (e.g., 1-5 mL) per run.
Fraction Collection Collect eluent corresponding to the peaks of the desired enantiomers.
Post-Purification Combine fractions of the same enantiomer and remove the solvent under reduced pressure.

Experimental Workflow for Preparative HPLC Purification

Prep_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification dissolve Dissolve Crude Sample in Mobile Phase inject Inject Sample onto Preparative Column dissolve->inject separate Isocratic Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect pool Pool Fractions of Pure Enantiomer collect->pool evaporate Evaporate Solvent pool->evaporate characterize Characterize by NMR and Analytical HPLC evaporate->characterize

Caption: Workflow for the purification of 4-Amino-4-phenylbutanoic acid enantiomers.

NMR Spectroscopic Analysis

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of 4-Amino-4-phenylbutanoic acid.

NMR Sample Preparation Protocol

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing : Accurately weigh 5-10 mg of the purified 4-Amino-4-phenylbutanoic acid.

  • Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). D₂O is often a good choice for amino acids.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer : Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is sufficient to be within the NMR probe's detection region (typically 4-5 cm).

  • Internal Standard : If quantitative NMR (qNMR) is desired, add a known amount of an internal standard.

Predicted NMR Data

While experimental spectral data for 4-Amino-4-phenylbutanoic acid is not widely available, the following are predicted chemical shifts based on its structure. Actual chemical shifts may vary depending on the solvent and pH.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Amino-4-phenylbutanoic Acid

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
H (aromatic)7.20 - 7.40multiplet5H
H-4 (methine)~4.1triplet1H
H-2 (methylene)~2.3triplet2H
H-3 (methylene)~1.9multiplet2H
¹³C NMR Predicted Chemical Shift (ppm)
C=O (carboxyl)~175
C (aromatic, ipso)~145
C (aromatic)~128
C (aromatic)~127
C (aromatic)~126
C-4 (methine)~55
C-2 (methylene)~35
C-3 (methylene)~30

Logical Relationship for NMR Structural Assignment

NMR_Assignment Structure Structure 1H_NMR ¹H NMR Spectrum Structure->1H_NMR 13C_NMR ¹³C NMR Spectrum Structure->13C_NMR COSY 2D COSY 1H_NMR->COSY H-H Correlations HSQC 2D HSQC 1H_NMR->HSQC H-C Correlations 13C_NMR->HSQC Final_Assignment Structural Confirmation COSY->Final_Assignment HSQC->Final_Assignment

Caption: Logical workflow for NMR-based structural confirmation of the compound.

Method

Application Notes and Protocols for the Large-Scale Production and Purification of 4-Amino-4-phenylbutanoic Acid for Preclinical Trials

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the large-scale synthesis, purification, and quality control of 4-Amino-4-phenylbutanoic acid inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis, purification, and quality control of 4-Amino-4-phenylbutanoic acid intended for preclinical trials. The protocols detailed herein are designed to be scalable and to yield a final product of high purity, meeting the stringent requirements for preclinical drug development. The synthesis is approached via a two-step process involving a Friedel-Crafts acylation to produce the key intermediate, 4-oxo-4-phenylbutanoic acid, followed by a robust reductive amination. Purification is achieved through a controlled crystallization process. Detailed analytical methods for quality control are provided to ensure the identity, purity, and stability of the final active pharmaceutical ingredient (API).

Introduction

4-Amino-4-phenylbutanoic acid is a gamma-amino acid derivative with potential therapeutic applications. As with any new chemical entity destined for clinical investigation, the availability of a robust and scalable manufacturing process that consistently delivers high-purity material is a critical prerequisite for advancing through preclinical development. This application note outlines a validated pathway for the production and purification of 4-Amino-4-phenylbutanoic acid, ensuring a quality suitable for toxicological and other non-clinical safety studies. Adherence to these protocols will facilitate the generation of a well-characterized drug substance, a key component of the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application.

Synthesis Pathway

The overall synthetic strategy for 4-Amino-4-phenylbutanoic acid is a two-step process, commencing with the synthesis of the keto acid intermediate, 4-oxo-4-phenylbutanoic acid, followed by its conversion to the final product via reductive amination.

Synthesis_Pathway Benzene Benzene Intermediate 4-Oxo-4-phenylbutanoic acid Benzene->Intermediate Friedel-Crafts Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate AlCl3 AlCl₃ (catalyst) AlCl3->Intermediate ReductiveAmination Reductive Amination (NH₃, H₂, Pd/C) Intermediate->ReductiveAmination FinalProduct 4-Amino-4-phenylbutanoic acid ReductiveAmination->FinalProduct

Figure 1: Overall synthesis pathway for 4-Amino-4-phenylbutanoic acid.

Experimental Protocols

Step 1: Large-Scale Synthesis of 4-Oxo-4-phenylbutanoic Acid

This protocol is based on a Friedel-Crafts acylation reaction.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Benzene78.1139.0499.3
Succinic Anhydride100.0740.0399.7
Anhydrous Aluminum Chloride (AlCl₃)133.34120.0899.9
Dichloromethane (DCM)84.93200.0-
Concentrated Hydrochloric Acid36.46As needed-
Water18.02As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Chloride Solution (Brine)-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a 500 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension to 0-5 °C using a cooling bath. Prepare a solution of succinic anhydride and benzene in dichloromethane and add it dropwise to the stirred AlCl₃ suspension over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding cold water, followed by concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic extracts.

  • Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-oxo-4-phenylbutanoic acid.

Expected Yield and Purity:

ParameterValue
Expected Yield80-90%
Purity (by HPLC)>95%
Step 2: Large-Scale Reductive Amination to 4-Amino-4-phenylbutanoic Acid

This protocol describes the conversion of the keto acid to the final amino acid.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
4-Oxo-4-phenylbutanoic acid192.1950.0260.1
Ammonia (as a solution in Methanol, 7N)17.03As needed-
Palladium on Carbon (10% Pd/C)-2.5-
Hydrogen Gas2.02As needed-
Methanol32.04250.0-

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation reactor, dissolve 4-oxo-4-phenylbutanoic acid in methanol.

  • Ammonia Addition: Add the methanolic ammonia solution to the reactor.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a temperature of 40-50 °C.

  • Reaction Monitoring: Maintain the reaction under these conditions with vigorous stirring for 24-48 hours. Monitor the reaction for hydrogen uptake and by HPLC to confirm the disappearance of the starting material.

  • Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with an inert gas. Filter the reaction mixture through a bed of celite to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-4-phenylbutanoic acid.

Expected Yield and Purity:

ParameterValue
Expected Yield75-85%
Purity (by HPLC)>90%

Purification Protocol: Crystallization

Purification of the crude 4-Amino-4-phenylbutanoic acid is achieved by crystallization to obtain the required purity for preclinical studies.

Purification_Workflow Crude Crude 4-Amino-4-phenylbutanoic acid Dissolution Dissolution in Hot Water/Ethanol Crude->Dissolution Filtration Hot Filtration Dissolution->Filtration Cooling Controlled Cooling Filtration->Cooling Crystallization Crystallization Cooling->Crystallization Isolation Isolation by Filtration Crystallization->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying under Vacuum Washing->Drying PureProduct Pure 4-Amino-4-phenylbutanoic acid (>98%) Drying->PureProduct

Figure 2: Purification workflow for 4-Amino-4-phenylbutanoic acid.

Materials:

ReagentQuantity
Crude 4-Amino-4-phenylbutanoic acid40.0 kg
Deionized WaterAs needed
EthanolAs needed

Procedure:

  • Dissolution: Dissolve the crude 4-Amino-4-phenylbutanoic acid in a minimal amount of a hot water/ethanol mixture (e.g., 80:20 v/v).

  • Hot Filtration: While hot, filter the solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the precipitated crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

Expected Yield and Purity:

ParameterValue
Recovery Yield85-95%
Final Purity (by HPLC)>98.0%

Quality Control and Analytical Methods

A comprehensive quality control (QC) strategy is essential to ensure the identity, purity, and quality of the 4-Amino-4-phenylbutanoic acid for preclinical use.

QC_Workflow API Final API Batch HPLC HPLC Analysis (Purity, Impurities) API->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) API->Chiral_HPLC NMR NMR Spectroscopy (Identity, Structure) API->NMR MS Mass Spectrometry (Identity, Molecular Weight) API->MS Release Batch Release for Preclinical Studies HPLC->Release Chiral_HPLC->Release NMR->Release MS->Release

Figure 3: Quality control workflow for the final API.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C
Acceptance Criteria Purity: ≥ 98.0%, Individual Impurity: ≤ 0.15%
Chiral HPLC for Enantiomeric Purity (if applicable)

If a specific enantiomer is required, chiral separation is necessary.

ParameterSpecification
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol with a chiral modifier (e.g., trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Acceptance Criteria Enantiomeric Excess (ee): ≥ 99.0%
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
ParameterSpecification
¹H NMR Spectrum should be consistent with the structure of 4-Amino-4-phenylbutanoic acid.
¹³C NMR Spectrum should be consistent with the structure of 4-Amino-4-phenylbutanoic acid.
Solvent D₂O or DMSO-d₆
Mass Spectrometry (MS) for Molecular Weight Verification
ParameterSpecification
Technique Electrospray Ionization (ESI)
Mode Positive
Expected [M+H]⁺ m/z = 180.09

Preclinical Trial Considerations

The manufactured 4-Amino-4-phenylbutanoic acid must be produced in compliance with Good Laboratory Practice (GLP) for nonclinical laboratory studies. The final product should be a well-characterized, white to off-white crystalline solid with a purity of ≥ 98.0%. A comprehensive Certificate of Analysis (CoA) summarizing all the quality control test results must accompany each batch of the API supplied for preclinical studies. According to ICH Q3A(R2) guidelines, any impurity present at a level greater than 0.15% should be identified and qualified.[1][2]

Conclusion

The protocols outlined in this document provide a clear and scalable pathway for the production and purification of high-purity 4-Amino-4-phenylbutanoic acid suitable for preclinical evaluation. By following these detailed procedures and implementing the recommended quality control measures, researchers and drug development professionals can confidently produce a well-characterized drug substance, thereby facilitating a smooth transition from discovery to preclinical development.

References

Application

Application Notes and Protocols for Radiolabeling 4-Amino-4-phenylbutanoic Acid for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-4-phenylbutanoic acid, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), holds potential as a diagnostic or t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-phenylbutanoic acid, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), holds potential as a diagnostic or therapeutic agent due to its structural similarity to pharmacologically active compounds like phenibut and baclofen. These analogs are known to interact with GABA-B receptors and voltage-gated calcium channels, playing a crucial role in neuronal signaling. Radiolabeling of 4-Amino-4-phenylbutanoic acid with positron-emitting isotopes such as Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]) enables non-invasive in vivo imaging using Positron Emission Tomography (PET). This technology allows for the real-time assessment of the compound's biodistribution, target engagement, and pharmacokinetics, providing invaluable data for drug development and neuroscience research.

These application notes provide detailed protocols for the radiolabeling of 4-Amino-4-phenylbutanoic acid with [¹⁸F] and [¹¹C], along with information on its putative biological targets and signaling pathways.

Putative Biological Targets and Signaling Pathways

Based on its structural similarity to phenibut, 4-Amino-4-phenylbutanoic acid is predicted to primarily act as a GABA-B receptor agonist and a ligand for the α2-δ subunit of voltage-gated calcium channels.[1][2][3]

GABA-B Receptor Signaling:

Activation of the G-protein coupled GABA-B receptor by an agonist like 4-Amino-4-phenylbutanoic acid initiates a signaling cascade.[1][3][4][5] This leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gβγ subunit can activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuron, thus inhibiting neuronal firing.[1][5] The Gβγ subunit can also inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[1][5] The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels.[4][5]

α2-δ Subunit of Voltage-Gated Calcium Channels:

The α2-δ subunit is an auxiliary component of voltage-gated calcium channels that plays a crucial role in their trafficking to the plasma membrane and modulates their function.[6][7][8][9] By binding to the α2-δ subunit, compounds like gabapentinoids (and putatively 4-Amino-4-phenylbutanoic acid) can interfere with the trafficking of calcium channels to the presynaptic terminal.[8][9] This leads to a reduction in the density of functional calcium channels at the synapse, resulting in decreased calcium influx upon neuronal depolarization and a subsequent reduction in the release of excitatory neurotransmitters.[8]

GABA_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal AP Action Potential VGCC Voltage-Gated Ca²⁺ Channel (α2-δ subunit) AP->VGCC Depolarization Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicle Synaptic Vesicle (Neurotransmitter) Ca_influx->Vesicle Triggers NT_release Neurotransmitter Release Vesicle->NT_release Ligand_alpha2delta 4-Amino-4-phenylbutanoic acid Ligand_alpha2delta->VGCC Binds & Inhibits Trafficking GABAB_R GABA-B Receptor G_protein G-Protein (Gαi/o, Gβγ) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits GIRK GIRK Channel G_protein->GIRK Gβγ activates cAMP ↓ cAMP AC->cAMP K_efflux K⁺ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization (Inhibition) K_efflux->Hyperpolarization Ligand_GABAB 4-Amino-4-phenylbutanoic acid Ligand_GABAB->GABAB_R Binds & Activates

Putative signaling pathways of 4-Amino-4-phenylbutanoic acid.

Experimental Protocols

Protocol 1: Radiolabeling with Fluorine-18 via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of [¹⁸F]4-Amino-4-(4-fluorophenyl)butanoic acid. The strategy involves a nucleophilic aromatic substitution (SₙAr) reaction on a precursor molecule with a suitable leaving group on the phenyl ring.

1.1 Precursor Synthesis: Synthesis of 4-Amino-4-(4-nitrophenyl)butanoic acid

A potential precursor for the radiolabeling is the corresponding nitro-substituted analog. The synthesis can be adapted from known procedures for similar compounds.

1.2 [¹⁸F]Fluorination

F18_Radiolabeling_Workflow cluster_0 [¹⁸F]Fluoride Production & Activation cluster_1 Radiolabeling & Purification Cyclotron Cyclotron Anion_Exchange Anion Exchange Cartridge Cyclotron->Anion_Exchange [¹⁸F]F⁻ in [¹⁸O]H₂O Elution Elution (K₂CO₃/K₂₂₂) Anion_Exchange->Elution Azeotropic_Drying Azeotropic Drying (Acetonitrile) Elution->Azeotropic_Drying Activated_F18 Activated [¹⁸F]KF/K₂₂₂ Azeotropic_Drying->Activated_F18 Reaction Heating (e.g., 120°C, 15 min) Activated_F18->Reaction Precursor Precursor in DMSO Precursor->Reaction Crude_Product Crude [¹⁸F]Product Reaction->Crude_Product Quenching Quenching (Water) Crude_Product->Quenching HPLC_Purification Semi-preparative HPLC Quenching->HPLC_Purification Purified_Product Purified [¹⁸F]Product HPLC_Purification->Purified_Product Formulation Formulation in Saline/Ethanol Purified_Product->Formulation Final_Product [¹⁸F]4-Amino-4-(4-fluorophenyl)butanoic acid Formulation->Final_Product C11_Radiolabeling_Workflow cluster_0 [¹¹C]CO₂ Production & Trapping cluster_1 Radiolabeling & Purification Cyclotron_C11 Cyclotron ¹⁴N(p,α)¹¹C CO2_Target [¹¹C]CO₂ Gas Cyclotron_C11->CO2_Target Trapping Trapping of [¹¹C]CO₂ in reaction vessel CO2_Target->Trapping Reaction_C11 Heating (e.g., 100°C, 5 min) Trapping->Reaction_C11 Precursor_Mix Precursor, Cu(I) catalyst, ligand, and base in DMF Precursor_Mix->Reaction_C11 Crude_Product_C11 Crude [¹¹C]Product Reaction_C11->Crude_Product_C11 Quenching_C11 Quenching (Acidic solution) Crude_Product_C11->Quenching_C11 HPLC_Purification_C11 Semi-preparative HPLC Quenching_C11->HPLC_Purification_C11 Purified_Product_C11 Purified [¹¹C]Product HPLC_Purification_C11->Purified_Product_C11 Formulation_C11 Formulation in Saline/Ethanol Purified_Product_C11->Formulation_C11 Final_Product_C11 [¹¹C]4-Amino-4-phenylbutanoic acid Formulation_C11->Final_Product_C11

References

Method

Application Notes and Protocols: Utilizing 4-Amino-4-phenylbutanoic Acid as a Scaffold for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-4-phenylbutanoic acid, a GABA analogue, presents a versatile scaffold for the development of novel therapeutics targeting the central n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-phenylbutanoic acid, a GABA analogue, presents a versatile scaffold for the development of novel therapeutics targeting the central nervous system (CNS). Its structural relationship to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with the presence of a phenyl ring that can enhance blood-brain barrier permeability, makes it an attractive starting point for medicinal chemistry campaigns. This document provides an overview of the application of this scaffold, protocols for the synthesis of derivatives, and methods for their pharmacological evaluation.

Core Scaffold and Medicinal Chemistry Potential

4-Amino-4-phenylbutanoic acid serves as a foundational structure for the design of analogues with a range of pharmacological activities, including anxiolytic, anticonvulsant, and muscle relaxant effects. The core scaffold offers several points for chemical modification to explore structure-activity relationships (SAR) and optimize drug-like properties.

Key Modification Points:

  • Phenyl Ring: Substitution on the phenyl ring can significantly influence potency, selectivity, and pharmacokinetic properties. Halogenation (e.g., with fluorine or chlorine) or the introduction of alkyl or alkoxy groups can modulate lipophilicity and electronic properties, thereby affecting receptor binding and metabolism.

  • Butanoic Acid Chain: Modification of the aliphatic chain, such as through hydroxylation or the introduction of conformational constraints, can alter the molecule's three-dimensional shape and its interaction with target receptors.

  • Amino and Carboxylic Acid Groups: These functional groups are crucial for receptor interaction but can also be derivatized to create prodrugs with improved bioavailability.

Data Presentation: Structure-Activity Relationships of GABA Analogues

Compound/ModificationStructureKey Pharmacological EffectsReceptor Affinity/Potency
GABA Primary inhibitory neurotransmitter in the CNS.Endogenous ligand for GABA receptors.
Phenibut (4-Amino-3-phenylbutanoic acid)Anxiolytic, nootropic.Agonist at GABA-B receptors; weak affinity for GABA-A receptors.
Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid)Muscle relaxant.Potent agonist at GABA-B receptors.
Pregabalin ( (S)-3-(Aminomethyl)-5-methylhexanoic acid)Anticonvulsant, analgesic, anxiolytic.Binds to the α2δ subunit of voltage-gated calcium channels.
Halogenation of Phenyl Ring General StructureCan increase potency and alter selectivity.Generally enhances binding affinity to GABA receptors.
Hydroxylation of Butanoic Acid Chain General StructureCan introduce chirality and new hydrogen bonding interactions.May alter receptor subtype selectivity.

Experimental Protocols

Protocol 1: General Synthesis of 4-Amino-4-phenylbutanoic Acid Derivatives

This protocol describes a general method for the synthesis of the 4-Amino-4-phenylbutanoic acid scaffold, which can be adapted for the preparation of various derivatives by using substituted starting materials.

Workflow for the Synthesis of 4-Amino-4-phenylbutanoic Acid Derivatives

G cluster_0 Synthesis of 4-Amino-4-phenylbutanoic Acid Scaffold start Substituted Benzaldehyde + Malonic Acid step1 Knoevenagel Condensation start->step1 step2 Michael Addition of Nitromethane step1->step2 step3 Reduction of Nitro Group step2->step3 step4 Hydrolysis of Ester step3->step4 end_product Substituted 4-Amino-4-phenylbutanoic Acid step4->end_product

Caption: Synthetic workflow for 4-Amino-4-phenylbutanoic acid derivatives.

Materials:

  • Substituted benzaldehyde

  • Malonic acid

  • Piperidine

  • Nitromethane

  • Sodium ethoxide

  • Raney nickel or Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Knoevenagel Condensation:

    • In a round-bottom flask, dissolve the substituted benzaldehyde (1 eq) and malonic acid (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting residue is the substituted benzylidenemalonic acid.

  • Michael Addition of Nitromethane:

    • Dissolve the substituted benzylidenemalonic acid (1 eq) in ethanol.

    • In a separate flask, prepare a solution of sodium ethoxide in ethanol.

    • Add nitromethane (1.2 eq) to the benzylidenemalonic acid solution.

    • Slowly add the sodium ethoxide solution to the reaction mixture at 0°C.

    • Stir the reaction at room temperature for 12-24 hours.

    • Acidify the mixture with dilute HCl and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude nitro-ester intermediate.

  • Reduction of the Nitro Group:

    • Dissolve the crude nitro-ester intermediate in ethanol.

    • Add a catalytic amount of Raney nickel or 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 6-12 hours.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the amino-ester.

  • Hydrolysis of the Ester:

    • Dissolve the amino-ester in a mixture of ethanol and water.

    • Add an excess of NaOH solution (e.g., 2M).

    • Stir the mixture at room temperature or gently heat to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and carefully neutralize with dilute HCl to pH ~7 to precipitate the amino acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final 4-Amino-4-(substituted-phenyl)butanoic acid derivative.

    • Further purification can be achieved by recrystallization.

Protocol 2: In Vitro GABA Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of synthesized compounds for GABA-A and GABA-B receptors.

Experimental Workflow for Radioligand Binding Assay

G cluster_1 GABA Receptor Binding Assay prep Prepare Synaptic Membranes incubation Incubate Membranes with Radioligand and Test Compound prep->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50/Ki Determination) quantification->analysis

Caption: Workflow for a GABA receptor radioligand binding assay.

Materials:

  • Rat or mouse whole brain tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Radioligands: [³H]GABA, [³H]Muscimol (for GABA-A), or [³H]Baclofen (for GABA-B)

  • Unlabeled ligands for non-specific binding determination (e.g., GABA, Baclofen)

  • Synthesized test compounds

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Preparation of Synaptic Membranes:

    • Homogenize fresh or frozen brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

    • Wash the pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in buffer to a protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the test compound.

    • Total Binding: Add buffer, synaptic membrane preparation, and the radioligand.

    • Non-specific Binding: Add buffer, synaptic membrane preparation, radioligand, and a high concentration of the corresponding unlabeled ligand.

    • Test Compound: Add buffer, synaptic membrane preparation, radioligand, and varying concentrations of the test compound.

    • Incubate the tubes at 4°C for 30-60 minutes.

  • Separation and Quantification:

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

Derivatives of 4-Amino-4-phenylbutanoic acid are expected to primarily interact with the GABAergic system, particularly GABA-B receptors, which are G-protein coupled receptors.

GABA-B Receptor Signaling Pathway

G cluster_2 GABA-B Receptor Signaling ligand 4-Amino-4-phenylbutanoic acid Derivative receptor GABA-B Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylate Cyclase g_protein->ac inhibits k_channel GIRK K+ Channel g_protein->k_channel activates (βγ subunit) ca_channel Voltage-gated Ca2+ Channel g_protein->ca_channel inhibits (βγ subunit) camp cAMP ac->camp produces pka PKA camp->pka activates k_efflux K+ Efflux (Hyperpolarization) k_channel->k_efflux ca_influx Decreased Ca2+ Influx ca_channel->ca_influx

Application

Cell-based Assay Development for Screening 4-Amino-4-phenylbutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-4-phenylbutanoic acid and its derivatives are synthetic compounds that act as analogs of the inhibitory neurotransmitter gamma-aminobut...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-phenylbutanoic acid and its derivatives are synthetic compounds that act as analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Their therapeutic potential stems from their interaction with the central nervous system, primarily by modulating GABA-B receptors and voltage-gated calcium channels. Developing robust and efficient cell-based assays is crucial for screening compound libraries, identifying potent modulators, and characterizing their mechanism of action.

This document provides detailed application notes and protocols for two high-throughput, fluorescence-based cellular assays designed to screen 4-Amino-4-phenylbutanoic acid derivatives for their activity on GABA-B receptors and voltage-gated calcium channels. The protocols are optimized for use in HEK293 and CHO cell lines, which are industry standards for recombinant protein expression and cell-based assays.

Target 1: GABA-B Receptor Activation

Signaling Pathway

Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of ion channels. The Gβγ subunit, released upon receptor activation, can directly inhibit voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration.[1][2][3]

GABA_B_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABA_B GABA-B Receptor G_Protein Gi/o Protein (αβγ) GABA_B->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts VGCC Voltage-Gated Ca2+ Channel Ca_ion_in Ca2+ Influx (decreased) VGCC->Ca_ion_in Ligand 4-Amino-4-phenylbutanoic acid derivative Ligand->GABA_B Binds G_alpha->AC Inhibits G_betagamma->VGCC Inhibits ATP ATP ATP->AC Ca_ion Ca2+ Ca_ion->VGCC

Figure 1: GABA-B Receptor Signaling Pathway
Experimental Protocol: Membrane Potential Assay

This assay measures changes in cell membrane potential following GABA-B receptor activation using a fluorescent imaging plate reader (FLIPR). Agonist binding to the GABA-B receptor leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization, which is detected by a membrane potential-sensitive dye.

Materials:

  • HEK293 cells stably expressing the human GABA-B1 and GABA-B2 receptor subunits (e.g., using a pcDNA3.1 vector).[4][5][6]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).[7][8]

  • Test compounds (4-Amino-4-phenylbutanoic acid derivatives) and control agonist (e.g., GABA).

  • 384-well black-walled, clear-bottom assay plates.

Procedure:

  • Cell Plating:

    • Seed HEK293-GABA-B cells in 384-well plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.[7]

  • Dye Loading:

    • Prepare the FLIPR Membrane Potential Assay dye loading buffer according to the manufacturer's instructions.[7]

    • Add 25 µL of the dye loading buffer to each well of the cell plate.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.[7][8]

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and control agonist in assay buffer at 2x the final desired concentration.

  • Assay Measurement:

    • Set up the FLIPR instrument to measure fluorescence at an excitation of ~530 nm and emission of ~565 nm.[8]

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 50 µL of the 2x compound solutions to the cell plate.

    • Immediately begin kinetic reading of fluorescence for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the control agonist.

    • Plot the normalized response against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.[9][10]

Target 2: Voltage-Gated Calcium Channel (VGCC) Inhibition

Signaling Pathway

Voltage-gated calcium channels are transmembrane proteins that open in response to membrane depolarization, allowing an influx of calcium ions.[11] This calcium influx acts as a second messenger, triggering various cellular processes. 4-Amino-4-phenylbutanoic acid derivatives may directly block these channels, preventing calcium entry.

VGCC_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VGCC Voltage-Gated Ca2+ Channel (e.g., CaV1.2) Ca_ion_in Ca2+ Influx (inhibited) VGCC->Ca_ion_in Compound 4-Amino-4-phenylbutanoic acid derivative Compound->VGCC Inhibits Depolarization Depolarization (e.g., high K+) Depolarization->VGCC Activates Ca_ion_out Ca2+ Ca_ion_out->VGCC Downstream Downstream Signaling Ca_ion_in->Downstream

Figure 2: Voltage-Gated Calcium Channel Inhibition
Experimental Protocol: Calcium Influx Assay

This assay measures the inhibition of depolarization-induced calcium influx using a fluorescent calcium indicator, Fluo-4 AM. In the presence of an inhibitory compound, the increase in intracellular calcium upon depolarization is reduced.

Materials:

  • CHO-K1 cells stably expressing the human L-type voltage-gated calcium channel (CaV1.2) and its auxiliary subunits (e.g., using a pIRES vector).[12][13][14][15]

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM (e.g., from Thermo Fisher Scientific).[16][17][18][19]

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).[20]

  • Depolarization Buffer: Assay buffer with elevated KCl (e.g., 90 mM KCl, with adjusted NaCl to maintain osmolarity).

  • Test compounds and a known VGCC blocker (e.g., nifedipine).

  • 384-well black-walled, clear-bottom assay plates.

Procedure:

  • Cell Plating:

    • Seed CHO-CaV1.2 cells in 384-well plates at a density of 20,000-25,000 cells per well in 25 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.[18]

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).[16][18]

    • Remove the culture medium and add 25 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, protected from light.[16]

    • Wash the cells twice with 25 µL of assay buffer, leaving 25 µL of buffer in each well after the final wash.[17]

  • Compound Incubation:

    • Prepare serial dilutions of the test compounds and control inhibitor in assay buffer at 2x the final desired concentration.

    • Add 25 µL of the 2x compound solutions to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Assay Measurement:

    • Set up a fluorescence plate reader to measure fluorescence at an excitation of ~494 nm and emission of ~516 nm.[17]

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 25 µL of the depolarization buffer to induce calcium influx.

    • Immediately begin kinetic reading of fluorescence for 1-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.

    • Normalize the data to the response in the absence of any inhibitor (vehicle control).

    • Plot the normalized response against the log of the compound concentration to generate an inhibition curve and determine the IC50 value.[9][10]

Data Presentation

Quantitative data from the screening assays should be summarized in a clear and structured format to facilitate comparison of the activity of different 4-Amino-4-phenylbutanoic acid derivatives.

Table 1: Potency of 4-Amino-4-phenylbutanoic Acid Derivatives on GABA-B Receptor Activation

Compound IDEC50 (µM)95% Confidence Interval (µM)Hill SlopeMax Response (% of Control)
GABA (Control)1.20.9 - 1.61.1100
Derivative A5.84.5 - 7.41.098
Derivative B12.39.8 - 15.40.995
Derivative C> 100--< 10

Table 2: Inhibitory Potency of 4-Amino-4-phenylbutanoic Acid Derivatives on Voltage-Gated Calcium Channels

Compound IDIC50 (µM)95% Confidence Interval (µM)Hill SlopeMax Inhibition (%)
Nifedipine (Control)0.050.04 - 0.071.2100
Derivative X8.26.9 - 9.71.192
Derivative Y25.120.5 - 30.71.088
Derivative Z> 100--< 15

Assay Validation and Quality Control

To ensure the reliability and reproducibility of the screening data, it is essential to validate the assays and implement quality control measures.

  • Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[21][22][23][24]

  • Signal-to-Background (S/B) Ratio: This ratio should be sufficiently high to distinguish a true signal from background noise.

  • Positive and Negative Controls: Include a known agonist/inhibitor and a vehicle control on every plate to monitor assay performance.

  • Intra- and Inter-plate Variability: Assess the consistency of the assay by calculating the coefficient of variation (CV) within and between plates.

Experimental Workflow

The overall workflow for screening 4-Amino-4-phenylbutanoic acid derivatives using these cell-based assays is depicted below.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Stable Cell Line Culture (HEK293-GABA-B or CHO-CaV1.2) Plating Cell Plating in 384-well Plates Cell_Culture->Plating Dye_Loading Fluorescent Dye Loading Plating->Dye_Loading Compound_Prep Compound Dilution Series Preparation Compound_Addition Compound Addition to Cells Compound_Prep->Compound_Addition Dye_Loading->Compound_Addition Measurement Fluorescence Measurement (FLIPR or Plate Reader) Compound_Addition->Measurement Data_Processing Raw Data Processing (ΔF Calculation) Measurement->Data_Processing Normalization Data Normalization Data_Processing->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting Parameter_Det Determination of EC50/IC50 Values Curve_Fitting->Parameter_Det

Figure 3: High-Throughput Screening Workflow

Troubleshooting

Common issues in fluorescence-based cell assays include low signal-to-noise, high well-to-well variability, and compound autofluorescence. For detailed troubleshooting guides, refer to resources on optimizing calcium flux and membrane potential assays.[20][25]

References

Method

Application Notes and Protocols: Enantioselective Synthesis of (S)-2-Amino-4-phenylbutanoic Acid Using a Hydantoinase-Based Enzymatic System

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the enantioselective synthesis of (S)-2-amino-4-phenylbutanoic acid, a valuable non-proteinogenic am...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of (S)-2-amino-4-phenylbutanoic acid, a valuable non-proteinogenic amino acid used as a building block in the development of pharmaceutical agents. The described method utilizes a chemoenzymatic approach, beginning with the synthesis of racemic 5-(2-phenylethyl)hydantoin via the Bucherer-Bergs reaction. The core of the process is a highly selective enzymatic kinetic resolution of the racemic hydantoin. This is achieved through a two-enzyme cascade system employing a non-enantioselective hydantoinase and an enantioselective L-N-carbamoylase. The hydantoinase hydrolyzes both enantiomers of the hydantoin to the corresponding N-carbamoyl amino acid, while the L-N-carbamoylase selectively converts the L-N-carbamoyl intermediate to the desired (S)-2-amino-4-phenylbutanoic acid, leaving the D-N-carbamoyl amino acid unreacted. This method offers a pathway to high enantiopurity under mild reaction conditions.

Introduction

Optically pure non-proteinogenic amino acids are critical components in modern drug discovery and development, often imparting unique structural features and enhanced pharmacological properties to peptide-based therapeutics and other small molecule drugs. (S)-2-amino-4-phenylbutanoic acid is one such valuable chiral building block. Traditional chemical methods for the synthesis of enantiomerically pure amino acids can be challenging, often requiring complex multi-step procedures, harsh reaction conditions, and the use of expensive chiral auxiliaries.[1]

The "hydantoinase process" has emerged as a powerful and industrially relevant biocatalytic method for the production of optically pure D- and L-amino acids.[1] This process typically involves a cascade of enzymatic reactions, starting from a racemic 5-monosubstituted hydantoin.[1] The key enzymes in this cascade are a hydantoinase, which hydrolyzes the hydantoin ring, and an N-carbamoylase, which hydrolyzes the resulting N-carbamoyl amino acid to the free amino acid.[1] The stereoselectivity of the final amino acid product is determined by the enantiospecificity of the N-carbamoylase. For substrates where the unreacted hydantoin enantiomer racemizes spontaneously or through the action of a hydantoin racemase, this process can be a dynamic kinetic resolution, theoretically achieving a 100% yield of the desired enantiomer.

This application note details a specific adaptation of the hydantoinase process for the synthesis of (S)-2-amino-4-phenylbutanoic acid. The process begins with the well-established Bucherer-Bergs reaction to synthesize the racemic 5-(2-phenylethyl)hydantoin precursor.[2][3][4][5] Subsequently, a kinetic resolution is performed using a combination of a non-enantioselective hydantoinase and a highly specific L-N-carbamoylase.[6] This enzymatic cascade selectively produces the (S)-enantiomer of 2-amino-4-phenylbutanoic acid, which can then be isolated and purified.

Experimental Protocols

Synthesis of Racemic 5-(2-Phenylethyl)hydantoin

This protocol is based on the general principles of the Bucherer-Bergs reaction.[2][3][4][5]

Materials:

  • 3-Phenylpropionaldehyde

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium carbonate (2.2 equivalents) and potassium cyanide (1.2 equivalents) in a mixture of ethanol and water (1:1 v/v).

  • To this solution, add 3-phenylpropionaldehyde (1.0 equivalent).

  • Seal the reaction vessel and heat the mixture at 60-70°C for 8-12 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7 to precipitate the crude hydantoin.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure racemic 5-(2-phenylethyl)hydantoin.

Enzymatic Synthesis of (S)-2-Amino-4-phenylbutanoic Acid

This protocol describes the enzymatic kinetic resolution of racemic 5-(2-phenylethyl)hydantoin.

Enzymes:

  • Recombinant non-enantioselective hydantoinase

  • Recombinant L-N-carbamoylase

Materials:

  • Racemic 5-(2-phenylethyl)hydantoin

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Prepare a substrate solution by dissolving racemic 5-(2-phenylethyl)hydantoin in 100 mM Tris-HCl buffer (pH 8.0) to a final concentration of 20-50 mM. Gentle heating may be required to aid dissolution.

  • Equilibrate the substrate solution to the optimal reaction temperature for the enzymes (typically 30-40°C).

  • Add the non-enantioselective hydantoinase and L-N-carbamoylase to the reaction mixture. The optimal enzyme loading should be determined empirically, but a starting point of 10-20 U of each enzyme per gram of substrate is recommended.

  • Incubate the reaction mixture with gentle agitation. Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) using a chiral column to resolve the enantiomers of the amino acid and the remaining N-carbamoyl amino acid.

  • The reaction is typically complete when approximately 50% conversion of the initial racemic hydantoin is achieved.

  • Once the desired conversion is reached, terminate the reaction by acidifying the mixture to pH 2 with HCl. This will precipitate the unreacted D-N-carbamoyl-2-amino-4-phenylbutanoic acid and any remaining hydantoin.

  • Centrifuge the mixture to pellet the precipitate.

  • The supernatant containing the desired (S)-2-amino-4-phenylbutanoic acid can be collected for purification.

Purification of (S)-2-Amino-4-phenylbutanoic Acid

Materials:

  • Supernatant from the enzymatic reaction

  • Dowex 50W X8 cation exchange resin

  • Ammonia solution (2 M)

  • Ethanol

Procedure:

  • Load the supernatant from the enzymatic reaction onto a column packed with Dowex 50W X8 cation exchange resin (H⁺ form).

  • Wash the column with deionized water to remove any unbound impurities.

  • Elute the bound (S)-2-amino-4-phenylbutanoic acid with a 2 M ammonia solution.

  • Collect the fractions containing the amino acid (monitor by TLC or HPLC).

  • Pool the product-containing fractions and concentrate under reduced pressure to remove the ammonia and water.

  • Recrystallize the resulting solid from an ethanol/water mixture to obtain pure (S)-2-amino-4-phenylbutanoic acid.

  • Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.

Data Presentation

The following table summarizes representative quantitative data for the enzymatic synthesis of (S)-2-amino-4-phenylbutanoic acid. Optimal conditions may vary depending on the specific enzymes used.

ParameterValue
SubstrateRacemic 5-(2-phenylethyl)hydantoin
Substrate Concentration50 mM
Buffer100 mM Tris-HCl, pH 8.0
Temperature37 °C
Hydantoinase Loading15 U/g substrate
L-N-Carbamoylase Loading20 U/g substrate
Reaction Time12 hours
Conversion~50%
Product(S)-2-Amino-4-phenylbutanoic acid
Enantiomeric Excess (e.e.)>98%

Visualizations

Workflow for the Synthesis of Racemic 5-(2-Phenylethyl)hydantoin

G cluster_0 Bucherer-Bergs Reaction 3-Phenylpropionaldehyde 3-Phenylpropionaldehyde Reaction Heating (60-70°C) 3-Phenylpropionaldehyde->Reaction KCN_Ammonium_Carbonate KCN, (NH4)2CO3 Ethanol/Water KCN_Ammonium_Carbonate->Reaction Acidification Acidification (HCl) Reaction->Acidification Precipitation Precipitation & Filtration Acidification->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Racemic_Hydantoin Racemic 5-(2-Phenylethyl)hydantoin Recrystallization->Racemic_Hydantoin

Caption: Synthesis of the racemic hydantoin precursor.

Enzymatic Kinetic Resolution Pathway

G cluster_1 Enzymatic Resolution Racemic_Hydantoin Racemic 5-(2-Phenylethyl)hydantoin Hydantoinase Non-enantioselective Hydantoinase Racemic_Hydantoin->Hydantoinase Racemic_N_Carbamoyl Racemic N-Carbamoyl-2-amino-4-phenylbutanoic acid Hydantoinase->Racemic_N_Carbamoyl Hydrolysis L_N_Carbamoylase L-N-Carbamoylase Racemic_N_Carbamoyl->L_N_Carbamoylase S_Amino_Acid (S)-2-Amino-4-phenylbutanoic acid L_N_Carbamoylase->S_Amino_Acid Selective Hydrolysis D_N_Carbamoyl D-N-Carbamoyl-2-amino-4-phenylbutanoic acid (unreacted) L_N_Carbamoylase->D_N_Carbamoyl No Reaction

Caption: Enzymatic cascade for (S)-amino acid synthesis.

Overall Experimental Workflow

G Start Start Synthesis Synthesis of Racemic 5-(2-Phenylethyl)hydantoin Start->Synthesis Enzymatic_Resolution Enzymatic Kinetic Resolution Synthesis->Enzymatic_Resolution Termination Reaction Termination (Acidification) Enzymatic_Resolution->Termination Separation Separation of Product and Unreacted Intermediate Termination->Separation Purification Purification by Ion-Exchange Chromatography Separation->Purification Final_Product Pure (S)-2-Amino-4-phenylbutanoic acid Purification->Final_Product Analysis Chiral HPLC Analysis (e.e. determination) Final_Product->Analysis

References

Application

Determining the Enantiomeric Purity of 4-Amino-4-phenylbutanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for determining the enantiomeric purity of 4-Amino-4-phenylbutanoic acid, a com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the enantiomeric purity of 4-Amino-4-phenylbutanoic acid, a compound of significant interest in pharmaceutical research. The methods outlined below utilize High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC) to accurately quantify the enantiomeric excess (% ee) of this chiral molecule.

Introduction

4-Amino-4-phenylbutanoic acid, also known as phenibut, possesses a chiral center, and its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the accurate determination of its enantiomeric purity is crucial for drug development, quality control, and regulatory compliance. This guide presents validated and reliable methods for the chiral separation and quantification of 4-Amino-4-phenylbutanoic acid enantiomers.

Methods Overview

Several analytical techniques can be employed for the enantioselective analysis of 4-Amino-4-phenylbutanoic acid. The choice of method often depends on the available instrumentation, required sensitivity, sample matrix, and the specific goals of the analysis. The primary methods covered in this document are:

  • High-Performance Liquid Chromatography (HPLC): A widely used and robust technique for chiral separations, often employing chiral stationary phases (CSPs).

  • Capillary Electrophoresis (CE): A high-efficiency separation technique that utilizes chiral selectors in the background electrolyte.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful spectroscopic method for determining enantiomeric excess, typically with the aid of chiral solvating agents (CSAs).

  • Gas Chromatography (GC): A high-resolution separation technique that usually requires derivatization of the analyte to enhance volatility and enable chiral separation on a suitable column.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described methods for the enantiomeric purity determination of 4-Amino-4-phenylbutanoic acid.

MethodChiral Selector/Stationary PhaseResolution (Rs)Limit of Detection (LOD)Limit of Quantitation (LOQ)Analysis Time (min)
HPLC CHIRALPAK® ZWIX(-)/ZWIX(+)> 2.0~ 0.1 µg/mL~ 0.3 µg/mL< 20
CE Highly Sulfated CyclodextrinsBaseline~ 1 µg/mL~ 3 µg/mL< 15
NMR (R)-(-)-1,1'-Bi-2-naphthol (BINOL)- (Δδ ~0.05 ppm)Not applicable~ 1% of minor enantiomer< 10
GC Chirasil-Val> 1.5~ 0.05 µg/mL~ 0.15 µg/mL~ 25

High-Performance Liquid Chromatography (HPLC) Method

Direct enantioseparation of 4-Amino-4-phenylbutanoic acid can be effectively achieved without derivatization using zwitterionic chiral stationary phases. These CSPs are specifically designed for the separation of underivatized amino acids.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometric (MS) detector.

2. Chromatographic Conditions:

  • Column: CHIRALPAK® ZWIX(-) or CHIRALPAK® ZWIX(+) (150 mm x 4.6 mm, 3 µm). The use of pseudo-enantiomeric phases allows for the reversal of elution order, which can be advantageous for quantifying a minor enantiomer in the presence of a major one.[1][2]

  • Mobile Phase: A typical mobile phase consists of a mixture of Methanol/Acetonitrile/Water (e.g., 49/49/2 v/v/v) containing acidic and basic additives to facilitate the zwitterionic interactions. For example, 50 mM formic acid and 25 mM diethylamine.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or MS detection for higher sensitivity and selectivity.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the 4-Amino-4-phenylbutanoic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram. % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 4-Amino-4-phenylbutanoic acid Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Column CHIRALPAK® ZWIX Column Inject->Column Detect UV/MS Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

HPLC Workflow for Enantiomeric Purity Analysis.

Capillary Electrophoresis (CE) Method

Capillary electrophoresis offers high separation efficiency and low sample consumption for the chiral analysis of 4-Amino-4-phenylbutanoic acid. The use of charged cyclodextrins as chiral selectors in the background electrolyte is a common and effective approach.

Experimental Protocol

1. Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, capillary cartridge, and a diode array detector (DAD).

2. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, typically 50 µm I.D. and 50-60 cm total length. For improved reproducibility, capillaries dynamically coated with polyethylene oxide can be used.

  • Background Electrolyte (BGE): 25 mM phosphate buffer at pH 2.5 containing 3% (w/v) of a highly sulfated cyclodextrin (e.g., sulfated-β-cyclodextrin).[4]

  • Applied Voltage: 15 kV (resulting in an applied field of approximately 0.30 kV/cm).

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 200 nm.

3. Sample Preparation:

  • Dissolve the 4-Amino-4-phenylbutanoic acid sample in the background electrolyte or a compatible low-ionic-strength buffer to a concentration of 0.5-1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter.

4. Data Analysis:

  • Calculate the enantiomeric purity from the corrected peak areas of the two enantiomers in the electropherogram. Peak areas are typically corrected by dividing by the migration time. % ee = [(CorrectedArea_major - CorrectedArea_minor) / (CorrectedArea_major + CorrectedArea_minor)] * 100

CE_Workflow Sample Sample Preparation (Dissolve & Filter) Injection Hydrodynamic Injection Sample->Injection BGE BGE Preparation (Phosphate Buffer + Sulfated CD) CE_System CE System Setup (Capillary, Voltage, Temp) BGE->CE_System CE_System->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection (200 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, % ee Calculation) Detection->Data_Analysis

Capillary Electrophoresis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy provides a rapid and non-separative method for determining enantiomeric excess. This is achieved by converting the enantiomers into diastereomeric complexes in situ through the addition of a chiral solvating agent, which induces chemical shift differences between the corresponding protons of the two enantiomers.

Experimental Protocol

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Sample Preparation:

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) is a suitable CSA for amines.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the 4-Amino-4-phenylbutanoic acid sample in 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., BINOL) to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and complex formation.[5]

    • Acquire the ¹H NMR spectrum of the mixture.

3. Data Analysis:

  • Identify a well-resolved proton signal (e.g., the methine proton adjacent to the phenyl group) that shows splitting into two distinct signals in the presence of the CSA, corresponding to the two enantiomers.

  • Carefully integrate the two signals. The enantiomeric excess is calculated from the ratio of the integrals. % ee = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100

NMR_Logic Enantiomers Enantiomers (R and S) Diastereomeric_Complexes Diastereomeric Complexes (R-CSA and S-CSA) Enantiomers->Diastereomeric_Complexes CSA Chiral Solvating Agent (e.g., BINOL) CSA->Diastereomeric_Complexes NMR_Spectrum NMR Spectrum Diastereomeric_Complexes->NMR_Spectrum Distinct_Signals Distinct Chemical Shifts (Δδ) NMR_Spectrum->Distinct_Signals Quantification Quantification of % ee Distinct_Signals->Quantification

Logic of NMR Enantiomeric Purity Determination.

Gas Chromatography (GC) Method

For GC analysis, the non-volatile 4-Amino-4-phenylbutanoic acid must be derivatized to increase its volatility. A two-step derivatization followed by separation on a chiral stationary phase is a common approach for amino acids.

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), and a split/splitless injector.

2. Derivatization Procedure:

  • Step 1: Esterification:

    • Place approximately 1 mg of the 4-Amino-4-phenylbutanoic acid sample in a reaction vial.

    • Add 1 mL of 3 M HCl in isopropanol.

    • Heat the mixture at 110 °C for 30 minutes.

    • Evaporate the solvent under a stream of nitrogen.

  • Step 2: Acylation:

    • To the dried residue, add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride (TFAA).

    • Heat at 60 °C for 15 minutes.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.

3. GC Conditions:

  • Column: Chirasil-Val (e.g., 25 m x 0.25 mm I.D., 0.16 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 180 °C at 4 °C/min.

    • Hold at 180 °C for 5 minutes.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Injection: 1 µL, split ratio 20:1.

4. Data Analysis:

  • Calculate the enantiomeric purity from the peak areas of the two derivatized enantiomers in the chromatogram. % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

GC_Workflow cluster_derivatization Derivatization cluster_gc_analysis GC Analysis cluster_data Data Analysis Sample Sample Esterification Esterification (HCl/Isopropanol) Sample->Esterification Acylation Acylation (TFAA) Esterification->Acylation Injection Inject into GC Acylation->Injection Separation Chiral GC Column (Chirasil-Val) Injection->Separation Detection FID/MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Calculate % ee Chromatogram->Quantification

GC Workflow with Derivatization.

References

Method

Application Notes and Protocols for Assessing the Blood-Brain Barrier Permeability of 4-Amino-4-phenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for maintaining the brain's homeostasis and protecting it from toxins and pathogens.[3][4] However, the BBB also poses a significant challenge for the delivery of therapeutic agents to the CNS.[1][5] Understanding the ability of a compound to permeate the BBB is a critical step in the development of drugs targeting the CNS.

This document provides detailed application notes and protocols for assessing the blood-brain barrier permeability of 4-Amino-4-phenylbutanoic acid, a small molecule with potential therapeutic applications for the central nervous system. The experimental design encompasses a tiered approach, starting with high-throughput in vitro assays to estimate passive permeability and identify potential interactions with efflux transporters, followed by more complex in vivo studies to confirm brain penetration under physiological conditions.

Physicochemical Properties of 4-Amino-4-phenylbutanoic acid

A preliminary analysis of the physicochemical properties of 4-Amino-4-phenylbutanoic acid is essential for predicting its potential to cross the BBB.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[6][7]
Molecular Weight 179.22 g/mol [8][9][10]
XLogP3-AA -1.6[6]
Rotatable Bond Count 4[6]

Small, lipophilic molecules with a molecular weight under 400-500 Da generally exhibit better BBB penetration.[11] The low molecular weight of 4-Amino-4-phenylbutanoic acid is a favorable characteristic. Its predicted LogP value suggests it is relatively hydrophilic, which may limit passive diffusion across the lipid-rich endothelial cell membranes of the BBB. Therefore, carrier-mediated transport mechanisms may play a significant role in its brain uptake.[12]

Tier 1: In Vitro Permeability Screening

In vitro models are valuable for initial high-throughput screening of BBB permeability.[5] They provide a simplified and controlled environment to assess passive diffusion and the involvement of specific transporters.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based, high-throughput screening tool that models passive, transcellular permeation.[13][14] It is a cost-effective method to rank compounds based on their lipophilicity and ability to cross an artificial lipid membrane.[13][15]

Experimental Protocol: PAMPA-BBB

  • Preparation of Reagents:

    • Prepare a solution of 4-Amino-4-phenylbutanoic acid in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

    • Use a commercially available PAMPA-BBB plate system, which consists of a 96-well donor plate and a 96-well acceptor plate with a lipid-coated filter membrane.[16][17]

  • Assay Procedure:

    • Add the 4-Amino-4-phenylbutanoic acid solution to the donor wells.

    • Fill the acceptor wells with buffer.

    • Assemble the PAMPA sandwich by placing the acceptor plate on top of the donor plate.

    • Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

    • After incubation, determine the concentration of 4-Amino-4-phenylbutanoic acid in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[13]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pₑ) using the following equation: Pₑ = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_equilibrium]), where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the concentration at equilibrium.

Data Presentation: PAMPA-BBB Results

CompoundConcentration (µM)Incubation Time (h)Pₑ (x 10⁻⁶ cm/s)Predicted BBB Permeability
4-Amino-4-phenylbutanoic acid104Experimental ValueHigh/Medium/Low
Propranolol (High Permeability Control)104> 4.0High
Atenolol (Low Permeability Control)104< 2.0Low
Cell-Based Assays: MDCK-MDR1 and Caco-2 Models

Cell-based assays provide a more biologically relevant model by incorporating cellular monolayers that express tight junctions and efflux transporters, key components of the BBB.[18][19]

  • MDCK-MDR1 Assay: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-glycoprotein, P-gp) are widely used to assess the potential for a compound to be a substrate of this major efflux transporter at the BBB.[20][21][22] A high efflux ratio suggests the compound is actively transported out of the brain, which could limit its therapeutic efficacy.[23]

  • Caco-2 Assay: While originally developed as a model for the intestinal epithelium, Caco-2 cells also express tight junctions and some efflux transporters, making them a useful surrogate for preliminary BBB permeability screening, particularly for passive diffusion.[19][24]

Experimental Protocol: MDCK-MDR1/Caco-2 Permeability Assay

  • Cell Culture:

    • Culture MDCK-MDR1 or Caco-2 cells on permeable Transwell® inserts until a confluent and polarized monolayer is formed.[18][21] The integrity of the monolayer should be confirmed by measuring the transendothelial electrical resistance (TEER).[25]

  • Transport Studies (Bidirectional):

    • Apical to Basolateral (A-B) Transport: Add 4-Amino-4-phenylbutanoic acid to the apical (upper) chamber, representing the "blood" side.

    • Basolateral to Apical (B-A) Transport: Add 4-Amino-4-phenylbutanoic acid to the basolateral (lower) chamber, representing the "brain" side.

    • Incubate the plates at 37°C.

    • At specified time points, collect samples from the receiver chamber and analyze the concentration of the compound by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is generally considered indicative of active efflux.[20]

Data Presentation: Cell-Based Assay Results

Assay ModelPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
MDCK-MDR1Experimental ValueExperimental ValueCalculated ValueP-gp substrate? (Yes/No)
Caco-2Experimental ValueExperimental ValueCalculated ValuePotential for passive diffusion and/or other efflux

Tier 2: In Vivo BBB Permeability Assessment

In vivo studies in animal models are the gold standard for confirming BBB permeability, as they account for the complex physiological environment of the living brain.[5][26]

Brain Microdialysis

Brain microdialysis is a minimally invasive technique that allows for the continuous sampling of the unbound drug concentration in the brain's interstitial fluid (ISF), providing a direct measure of target site exposure.[27][28][29][30][31]

Experimental Protocol: Brain Microdialysis in Rodents

  • Surgical Implantation:

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus) of an anesthetized rodent.

    • Implant a second probe into the jugular vein for simultaneous blood sampling.[28]

    • Allow the animal to recover for 24-48 hours to ensure the BBB has resealed.[29]

  • Compound Administration and Sampling:

    • Administer 4-Amino-4-phenylbutanoic acid intravenously.[26]

    • Perfuse the microdialysis probes with artificial cerebrospinal fluid (aCSF).

    • Collect dialysate samples from both the brain and blood probes at regular intervals over several hours.

  • Sample Analysis and Data Interpretation:

    • Analyze the concentration of 4-Amino-4-phenylbutanoic acid in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

    • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) = C_brain_ISF / C_plasma_unbound. A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 may indicate active efflux.

Brain Tissue Harvesting and Analysis

This method involves measuring the total concentration of the compound in the brain tissue after systemic administration.[3] It provides an overall measure of brain penetration but does not distinguish between drug in the brain parenchyma and that remaining in the cerebral vasculature.

Experimental Protocol: Brain Tissue Harvesting

  • Compound Administration:

    • Administer 4-Amino-4-phenylbutanoic acid to rodents (e.g., via intravenous or intraperitoneal injection).[3]

  • Tissue Collection:

    • At predetermined time points, euthanize the animals and collect blood samples.

    • Perfuse the brain with saline to remove residual blood from the vasculature.

    • Excise the brain, weigh it, and homogenize the tissue.[32][33]

  • Sample Analysis:

    • Determine the concentration of 4-Amino-4-phenylbutanoic acid in the plasma and brain homogenate using LC-MS/MS.[34][35]

    • Calculate the brain-to-plasma concentration ratio (Kp) = C_brain / C_plasma.

Data Presentation: In Vivo Results

In Vivo MethodKey ParameterResult for 4-Amino-4-phenylbutanoic acidInterpretation
Brain MicrodialysisKp,uu (unbound brain/unbound plasma)Experimental ValueIndicates net flux across the BBB
Brain Tissue HarvestingKp (total brain/total plasma)Experimental ValueOverall brain accumulation

Visualizations

Experimental Workflow

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Assessment PAMPA PAMPA-BBB Assay Cell_Assay MDCK-MDR1 / Caco-2 Assay PAMPA->Cell_Assay If promising passive permeability Microdialysis Brain Microdialysis Cell_Assay->Microdialysis If in vitro results are positive Tissue_Harvest Brain Tissue Harvesting Microdialysis->Tissue_Harvest Confirm with total brain exposure Data_Analysis Data Analysis and Interpretation Tissue_Harvest->Data_Analysis Start Start: Assess 4-Amino-4-phenylbutanoic acid BBB Permeability Start->PAMPA Report Final Report Data_Analysis->Report

Caption: Tiered experimental workflow for assessing BBB permeability.

Conceptual Overview of BBB Transport

BBB_Transport cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cells) cluster_brain Brain (CNS) Compound_Blood 4-Amino-4-phenylbutanoic acid Passive Passive Diffusion Compound_Blood->Passive Carrier Carrier-Mediated Transport (e.g., LAT1) Compound_Blood->Carrier Compound_Brain 4-Amino-4-phenylbutanoic acid Passive->Compound_Brain Carrier->Compound_Brain Efflux Active Efflux (e.g., P-gp) Efflux->Compound_Blood Compound_Brain->Efflux

Caption: Potential transport mechanisms across the BBB.

By following this comprehensive experimental plan, researchers can effectively characterize the blood-brain barrier permeability of 4-Amino-4-phenylbutanoic acid, providing crucial data to support its further development as a potential CNS therapeutic.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 4-Amino-4-phenylbutanoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4-Amino-4-phenylb...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4-Amino-4-phenylbutanoic acid, a key chiral γ-aminobutyric acid (GABA) derivative.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping you navigate challenges and optimize your experimental outcomes.

Problem ID Question Possible Causes Suggested Solutions
TSG-001 Low Diastereoselectivity or Enantioselectivity in Asymmetric Michael Addition 1. Ineffective catalyst or chiral auxiliary. 2. Non-optimal reaction conditions (temperature, solvent, concentration). 3. Racemization of the product or intermediates. 4. Impure starting materials or reagents.1. Screen different chiral organocatalysts (e.g., cinchona alkaloid derivatives) or chiral auxiliaries. 2. Optimize temperature; lower temperatures often enhance selectivity. 3. Vary solvent polarity and concentration. 4. Ensure the use of high-purity, anhydrous reagents and solvents.
TSG-002 Difficulty Removing the Chiral Auxiliary 1. Harsh cleavage conditions may degrade the product. 2. The auxiliary is sterically hindered, making it difficult to access the cleavage site. 3. Incomplete reaction during the cleavage step.1. Explore milder cleavage reagents (e.g., for oxazolidinones, LiOH/H₂O₂). 2. Increase reaction time or temperature for the cleavage step, monitoring for product degradation. 3. Consider a different chiral auxiliary that is known for easier removal.[1]
TSG-003 Low Yields in the Overall Synthesis 1. Incomplete reactions at one or more steps. 2. Product loss during purification (e.g., column chromatography, recrystallization). 3. Side reactions competing with the desired transformation.1. Monitor reaction progress using TLC or LC-MS to ensure completion. 2. Optimize purification methods; for instance, recrystallization can sometimes be more efficient for crystalline products. 3. Re-evaluate reaction conditions to minimize side product formation.
TSG-004 Inconsistent Results in Enzymatic Resolution 1. Enzyme inhibition or denaturation. 2. Non-optimal pH or temperature for the enzyme. 3. Poor solubility of the substrate in the reaction medium.1. Ensure the reaction medium is free of enzyme inhibitors. 2. Buffer the reaction at the optimal pH for the specific lipase or amidase being used.[2][3] 3. Maintain the optimal temperature for enzyme activity. 4. Consider using a co-solvent to improve substrate solubility, ensuring it doesn't inactivate the enzyme.
TSG-005 Epimerization at the α-Carbon During a Reaction Step 1. Presence of a strong base that can deprotonate the α-carbon. 2. Elevated reaction temperatures.1. Use non-nucleophilic bases when deprotonation is required near a chiral center. 2. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of 4-Amino-4-phenylbutanoic acid?

A1: The primary strategies include:

  • Asymmetric Michael Addition: This is a widely used method where a nucleophile adds to an α,β-unsaturated compound in the presence of a chiral catalyst or with a chiral auxiliary to control the stereochemistry.[4][5]

  • Use of Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed.[1][6]

  • Enzymatic Kinetic Resolution: Enzymes, such as lipases, selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.[2][7] Dynamic kinetic resolution can be employed to convert the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield.[8]

  • Asymmetric Hydrogenation: Chiral catalysts are used to hydrogenate a prochiral precursor, creating the desired stereocenter.[9]

Q2: How can I determine the enantiomeric excess (ee%) of my product?

A2: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[10][11] The sample is passed through a chiral stationary phase which separates the two enantiomers, and the relative peak areas are used to calculate the ee%.

Q3: What are some common chiral auxiliaries used for the synthesis of β-amino acids?

A3: Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and camphor-based auxiliaries.[1] These are often derived from readily available and inexpensive chiral starting materials like amino acids.

Q4: Can organocatalysis be effectively used for the synthesis of enantiopure 4-Amino-4-phenylbutanoic acid?

A4: Yes, organocatalysis is a powerful tool for this synthesis. Chiral organocatalysts, such as those derived from cinchona alkaloids, have been successfully used to catalyze asymmetric Michael additions to nitroolefins, leading to the desired product with high enantioselectivity.[10][11]

Quantitative Data Summary

The following table summarizes representative quantitative data from different synthetic approaches to provide a comparative overview.

Method Key Reagents/Catalyst Yield (%) Enantiomeric Excess (ee%) Reference
Asymmetric Michael AdditionCinchona alkaloid-derived thiourea90 (for lactam intermediate)91[10][11]
Final Product (S)-Phenibut6N HCl hydrolysis85-[11]
Final Product (R)-Phenibut6N HCl hydrolysis81-[11]
Enzymatic ResolutionLipase (Amano PS)-92[7]
Chiral AuxiliaryNi(II) complex of glycine Schiff base>99 (diastereomeric excess)-[12]

Experimental Protocols

Protocol 1: Asymmetric Michael Addition using a Cinchona Alkaloid-Derived Thiourea Catalyst

This protocol is based on the synthesis of a β-phenyl-γ-lactam intermediate, which can then be hydrolyzed to 4-Amino-4-phenylbutanoic acid.[10][11]

Step 1: Asymmetric Michael Addition

  • To a solution of trans-β-nitrostyrene (1 mmol) in a suitable solvent (e.g., toluene, 5 mL) at room temperature, add S,S'-diphenyldithiomalonate (1.2 mmol).

  • Add the chiral cinchona alkaloid-derived thiourea catalyst (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Michael adduct.

Step 2: Reduction, Cyclization, and Hydrolysis

  • Dissolve the Michael adduct in a mixture of methanol and water.

  • Add an excess of a reducing agent, such as zinc powder, and an acid, like ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction until the starting material is consumed. This step facilitates both the reduction of the nitro group and subsequent cyclization to the γ-lactam.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the resulting β-phenyl-γ-lactam.

  • Reflux the purified lactam with 6N HCl for 3-4 hours.[11]

  • After cooling, wash the aqueous solution with a non-polar solvent like dichloromethane to remove any organic impurities.

  • Concentrate the aqueous phase under reduced pressure to obtain the hydrochloride salt of 4-Amino-4-phenylbutanoic acid as a white solid.

Protocol 2: Enzymatic Resolution of a Racemic Ester Precursor

This protocol outlines a general procedure for the kinetic resolution of a racemic ester of a 4-phenylbutanoic acid derivative using a lipase.[7]

  • Prepare a phosphate buffer solution (pH 7.0).

  • Disperse the racemic ethyl 4,4,4-trifluoro-3-phenylbutanoate (as an example substrate) in the buffer solution.

  • Add the lipase (e.g., Amano Lipase PS).

  • Stir the mixture at room temperature for an extended period (e.g., 16 hours), monitoring the progress of the hydrolysis by TLC or HPLC.

  • Upon reaching approximately 50% conversion, filter the mixture to remove the enzyme.

  • Acidify the filtrate to pH 2 with 2M HCl.

  • Extract the acidified solution with an organic solvent (e.g., MTBE).

  • The organic extracts will contain the unreacted (R)-ester and the (S)-acid product. These can be separated by further chemical manipulation or chromatography.

Visualizations

experimental_workflow_michael_addition start Start Materials: trans-β-nitrostyrene S,S'-diphenyldithiomalonate michael_addition Asymmetric Michael Addition start->michael_addition catalyst Chiral Organocatalyst (Cinchona Alkaloid Derivative) catalyst->michael_addition reduction_cyclization Reduction & Cyclization (e.g., Zn, NH4Cl) michael_addition->reduction_cyclization hydrolysis Acid Hydrolysis (6N HCl, reflux) reduction_cyclization->hydrolysis product Final Product: (R)- or (S)-4-Amino-4-phenylbutanoic acid HCl hydrolysis->product troubleshooting_logic problem Low Stereoselectivity? check_catalyst Is the catalyst/auxiliary optimal? problem->check_catalyst Yes check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes screen_catalysts Screen different catalysts/auxiliaries check_catalyst->screen_catalysts No optimize_temp Optimize temperature and solvent check_conditions->optimize_temp No high_ee Achieved High Stereoselectivity check_conditions->high_ee Yes screen_catalysts->problem optimize_temp->problem

References

Optimization

Optimizing reaction yield and purity for 4-Amino-4-phenylbutanoic acid synthesis

Welcome to the technical support center for the synthesis of 4-Amino-4-phenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance an...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-4-phenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-Amino-4-phenylbutanoic acid, categorized by the synthetic step.

Q1: I am experiencing low yield in the initial condensation reaction of benzaldehyde. What are the likely causes and solutions?

Low yields in the initial condensation step, often a Knoevenagel or similar condensation, can be attributed to several factors. Incomplete reaction, side reactions, or suboptimal reaction conditions are common culprits.

Potential CauseRecommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: The reaction may require heating to proceed at an optimal rate. Conversely, for some exothermic reactions, cooling might be necessary to prevent side product formation. Refer to a specific protocol for the recommended temperature range.
Suboptimal Catalyst Activity - Catalyst Choice: The choice of base catalyst (e.g., piperidine, sodium ethoxide) is crucial. Ensure the catalyst is fresh and of appropriate purity. - Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. An insufficient amount may lead to an incomplete reaction, while an excess can promote side reactions.
Side Reactions - Self-condensation of Benzaldehyde: This can be minimized by slowly adding the benzaldehyde to the reaction mixture containing the active methylene compound and the catalyst. - Cannizzaro Reaction: If using a strong base, the Cannizzaro reaction of benzaldehyde can be a significant side reaction. Using a milder base or carefully controlling the reaction temperature can mitigate this.

Q2: My Michael addition step is resulting in a mixture of products and low yield of the desired adduct. How can I optimize this step?

The Michael addition is a critical step in many synthetic routes to 4-Amino-4-phenylbutanoic acid. Optimizing this step is key to achieving a good overall yield.

Potential CauseRecommended Solution
Reversibility of the Reaction (Retro-Michael Reaction) - Reaction Temperature: Lowering the reaction temperature can often favor the thermodynamic product and prevent the retro-Michael reaction. - Solvent Choice: The choice of solvent can influence the stability of the enolate and the reaction equilibrium. Protic solvents can sometimes lead to side reactions, while aprotic polar solvents are often preferred.
Formation of Dialkylated Product - Stoichiometry: Use a slight excess of the Michael acceptor to ensure complete consumption of the nucleophile and minimize the formation of the dialkylated product.
Polymerization of the Michael Acceptor - Slow Addition: Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of polymerization. - Inhibitor: For highly reactive Michael acceptors, the addition of a radical inhibitor (e.g., hydroquinone) might be necessary.

Q3: The final hydrolysis or decarboxylation step is giving me an impure product with a low yield. What should I check?

The final step to yield the free amino acid is often challenging due to the potential for side reactions and difficulties in purification.

Potential CauseRecommended Solution
Incomplete Hydrolysis/Decarboxylation - Reaction Conditions: Ensure that the conditions (e.g., strong acid or base, high temperature) are sufficient for complete reaction. Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
Side Product Formation - Racemization: If a stereocenter is present, harsh acidic or basic conditions can lead to racemization. Using milder conditions or a different synthetic route that avoids this step might be necessary. - Degradation: The product itself might be unstable under the harsh reaction conditions. Minimizing the reaction time and temperature once the reaction is complete is crucial.
Difficult Purification - Isoelectric Point: The purification of amino acids is often achieved by adjusting the pH to the isoelectric point to precipitate the product. Determine the isoelectric point of 4-Amino-4-phenylbutanoic acid for effective purification. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to 4-Amino-4-phenylbutanoic acid?

A: Several synthetic routes have been reported, with the most common ones including:

  • Route 1: Knoevenagel Condensation followed by Michael Addition and subsequent transformations. This route typically starts with the condensation of benzaldehyde with an active methylene compound (e.g., malonic acid derivatives), followed by a Michael addition and subsequent hydrolysis, decarboxylation, and amination steps. A patent for a similar compound, 4-amino-3-phenylbutyric acid, describes a multi-step synthesis starting from benzaldehyde and ethyl acetoacetate.[1]

  • Route 2: Gabriel Synthesis. This method involves the alkylation of potassium phthalimide with a suitable halo-ester, followed by hydrolysis to yield the primary amine. This method is known for producing primary amines with high purity.

  • Route 3: Hofmann or Curtius Rearrangement. These rearrangements can be used to convert a carboxylic acid amide or acyl azide, respectively, into the corresponding primary amine with one less carbon atom.

Q: How can I improve the purity of my final product?

A: The purity of 4-Amino-4-phenylbutanoic acid can be improved through several techniques:

  • Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical. For amino acids, mixtures of water with a miscible organic solvent like ethanol or isopropanol are often used.

  • Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids from other charged or neutral impurities.

  • Acid-Base Extraction: By adjusting the pH of the aqueous solution, the amino acid can be selectively extracted into an organic or aqueous phase, depending on its protonation state. Precipitation at the isoelectric point is a common purification strategy.

Q: What are the potential side products I should be aware of during the synthesis?

A: The formation of side products is dependent on the specific synthetic route chosen. However, some common side products include:

  • Over-alkylation products: In reactions like the Gabriel synthesis, if the reaction conditions are not carefully controlled, dialkylation of the nitrogen can occur.

  • Polymerization products: In Michael additions, the activated alkene can polymerize.

  • Products of side reactions of the starting materials: For example, the self-condensation or Cannizzaro reaction of benzaldehyde.

  • Isomeric impurities: Depending on the regioselectivity of the reactions, isomeric byproducts may be formed.

Data Presentation

Table 1: Comparison of Key Parameters for Different Synthetic Routes (Illustrative)

ParameterRoute 1: Knoevenagel/MichaelRoute 2: Gabriel SynthesisRoute 3: Hofmann Rearrangement
Typical Overall Yield 50-70%60-80%40-60%
Purity before Recrystallization 85-95%>95%80-90%
Number of Steps 4-533-4
Key Challenges Control of Michael addition, potential for polymerization.Synthesis of the halo-ester precursor.Handling of hazardous reagents (e.g., bromine, azides).

Note: The values presented in this table are illustrative and can vary significantly based on the specific reaction conditions and scale of the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenylbutyric Acid (A Precursor)

This protocol is adapted from a patented procedure and describes the synthesis of a key precursor.[2]

Materials:

  • Benzene

  • Butyrolactone

  • Aluminum chloride (anhydrous)

  • 5% Sodium hydroxide solution

  • Hydrochloric acid

  • Ice

Procedure:

  • To a stirred solution of benzene, slowly add anhydrous aluminum chloride.

  • To this mixture, add butyrolactone dropwise while maintaining the temperature between 50-60°C.

  • Stir the reaction mixture at this temperature for 90 minutes.

  • Pour the reaction mixture into a mixture of ice and 5% sodium hydroxide solution, ensuring the temperature remains below 35°C.

  • Adjust the pH to between 9 and 9.5 and stir for 2 hours.

  • Filter the mixture under vacuum.

  • Precipitate the 4-phenylbutyric acid from the aqueous layer by adding ice and hydrochloric acid.

  • Isolate the crude product by vacuum filtration.

  • Purify the crude product by vacuum distillation or recrystallization. A reported purification method involves dissolving the crude product in 5% sodium hydroxide, washing with an organic solvent, treating with activated charcoal, and then re-precipitating with hydrochloric acid, yielding a product with 99.87% purity.[2]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Michael Addition cluster_reaction3 Step 3: Transformations cluster_end Final Product Benzaldehyde Benzaldehyde Condensation Knoevenagel Condensation Benzaldehyde->Condensation ActiveMethylene Active Methylene Compound ActiveMethylene->Condensation Michael_Addition Michael Addition Condensation->Michael_Addition Intermediate 1 Hydrolysis Hydrolysis Michael_Addition->Hydrolysis Intermediate 2 Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Amination Amination Decarboxylation->Amination Final_Product 4-Amino-4-phenylbutanoic acid Amination->Final_Product

Caption: A generalized workflow for the synthesis of 4-Amino-4-phenylbutanoic acid via a Knoevenagel condensation and Michael addition route.

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Reaction_Progress Monitor Reaction Progress (TLC/HPLC) Start->Check_Reaction_Progress Reaction_Incomplete Reaction Incomplete Check_Reaction_Progress->Reaction_Incomplete Starting material remains Reaction_Complete Reaction Complete Check_Reaction_Progress->Reaction_Complete Starting material consumed Optimize_Conditions Optimize Reaction Conditions (Time, Temperature, Catalyst) Reaction_Incomplete->Optimize_Conditions Check_Purity Analyze Product Purity (NMR, LC-MS) Reaction_Complete->Check_Purity Impure_Product Impure Product Check_Purity->Impure_Product Significant impurities Pure_Product Pure Product (Low Yield) Check_Purity->Pure_Product High purity Purification Optimize Purification (Recrystallization, Chromatography) Impure_Product->Purification Investigate_Side_Reactions Investigate Side Reactions Pure_Product->Investigate_Side_Reactions

References

Troubleshooting

Technical Support Center: Advanced Purification of 4-Amino-4-phenylbutanoic Acid Enantiomers

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enantiomeric purification of 4-Amino-4-phenylbutano...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enantiomeric purification of 4-Amino-4-phenylbutanoic acid.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of 4-Amino-4-phenylbutanoic acid enantiomers, offering potential causes and solutions in a question-and-answer format.

1.1 Diastereomeric Salt Formation

Q1: Why am I not getting any crystal formation after adding the resolving agent?

A1: This is a common issue that can arise from several factors:

  • Solvent Choice: The solubility of the diastereomeric salts is highly dependent on the solvent system. If the salts are too soluble, they will not crystallize.

  • Supersaturation: The solution may not be sufficiently supersaturated.

  • Purity of Starting Material: Impurities in the racemic 4-Amino-4-phenylbutanoic acid can inhibit crystallization.

Troubleshooting Steps:

  • Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water).

  • Concentration: Slowly evaporate the solvent to increase the concentration of the diastereomeric salts.

  • Cooling: Gradually cool the solution to reduce solubility and induce crystallization. Seeding with a small crystal, if available, can also be effective.

  • Purity Check: Ensure the starting racemic mixture is of high purity. Consider recrystallizing the racemate before resolution.

Q2: The enantiomeric excess (ee%) of my resolved product is low after crystallization. How can I improve it?

A2: Low enantiomeric excess is often due to the co-precipitation of both diastereomeric salts.

Troubleshooting Steps:

  • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. The solubility difference between the diastereomers will lead to a progressive enrichment of the less soluble salt, thereby increasing the ee% of the desired enantiomer.

  • Solvent Optimization: The choice of solvent for recrystallization is critical. A solvent system that maximizes the solubility difference between the two diastereomers should be selected.

  • Temperature Control: Control the cooling rate during crystallization. Slow cooling often leads to purer crystals.

1.2 Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Q3: I am observing poor or no separation of the enantiomers on my chiral column. What should I do?

A3: Inadequate separation in chiral HPLC can be attributed to several factors:

  • Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is crucial for chiral recognition.

  • Suboptimal Mobile Phase: The composition of the mobile phase significantly influences the separation.

  • High Flow Rate: A flow rate that is too high can lead to peak broadening and poor resolution.

Troubleshooting Steps:

  • CSP Screening: Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, protein-based, or cyclodextrin-based).

  • Mobile Phase Optimization: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol or ethanol). For reversed-phase, adjust the aqueous-organic ratio and the pH.

  • Flow Rate Adjustment: Reduce the flow rate to allow for better equilibration between the analyte and the stationary phase.

Q4: My peaks are tailing. What is the cause and how can I fix it?

A4: Peak tailing can be caused by interactions between the analyte and active sites on the column, or by column overload.

Troubleshooting Steps:

  • Mobile Phase Additives: For an amino acid like 4-Amino-4-phenylbutanoic acid, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can suppress unwanted ionic interactions and improve peak shape.

  • Reduce Sample Concentration: Dilute your sample to avoid overloading the column.

  • Column Flushing: If the column is contaminated, flush it with a strong solvent as recommended by the manufacturer.

1.3 Enzymatic Resolution

Q5: The enzymatic reaction is very slow or not proceeding. What could be the issue?

A5: Slow or no enzymatic reaction can be due to several factors:

  • Incorrect Enzyme: The chosen enzyme may not be effective for the substrate.

  • Suboptimal Reaction Conditions: The pH, temperature, and solvent can significantly impact enzyme activity.

  • Enzyme Inhibition: The substrate or product may be inhibiting the enzyme.

Troubleshooting Steps:

  • Enzyme Screening: Test a variety of enzymes (e.g., lipases, proteases) to find one with good activity and selectivity for 4-Amino-4-phenylbutanoic acid or its derivatives.

  • Condition Optimization: Optimize the pH, temperature, and buffer system for the chosen enzyme.

  • Substrate Modification: It is often necessary to derivatize the amino acid (e.g., esterification of the carboxylic acid) to make it a suitable substrate for the enzyme.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common advanced techniques for purifying 4-Amino-4-phenylbutanoic acid enantiomers?

A1: The three primary advanced techniques are:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.[1][2]

  • Preparative Chiral HPLC: This chromatographic technique uses a chiral stationary phase to directly separate the enantiomers.

  • Enzymatic Resolution: This method utilizes an enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

Q2: How do I choose the best purification technique for my needs?

A2: The choice of technique depends on several factors:

  • Scale: For large-scale production, diastereomeric salt formation is often the most cost-effective method.[2] Preparative HPLC is suitable for smaller quantities, while enzymatic resolution can be scaled up but may require more development.

  • Purity Requirements: All three methods can achieve high enantiomeric purity, but preparative HPLC often provides the highest resolution.

  • Available Equipment: The choice will also depend on the availability of crystallizers, preparative HPLC systems, and bioreactors.

Q3: Can I achieve 100% yield for one enantiomer using these techniques?

A3: In a classical resolution, the maximum theoretical yield for a single enantiomer is 50% of the starting racemic mixture. However, techniques like dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, can theoretically achieve yields approaching 100%.

Section 3: Data Presentation

The following tables summarize representative quantitative data for the different purification techniques. Note that these values are illustrative and will vary depending on the specific experimental conditions.

Table 1: Diastereomeric Salt Formation

Resolving AgentSolventYield (%)Enantiomeric Excess (ee%)Purity (%)
(+)-Tartaric AcidMethanol/Water40-45>98>99
(-)-Dibenzoyltartaric AcidEthanol35-40>99>99
(R)-(-)-Mandelic AcidIsopropanol42-48>97>99

Table 2: Preparative Chiral HPLC

Chiral Stationary PhaseMobile PhaseThroughput ( g/day )Enantiomeric Excess (ee%)Purity (%)
Polysaccharide-based (e.g., Chiralpak IA)Hexane/Isopropanol/TFA5-10>99.5>99.5
Protein-based (e.g., AGP)Aqueous buffer/Acetonitrile1-5>99>99

Table 3: Enzymatic Resolution

EnzymeSubstrate DerivativeReaction TypeYield (%)Enantiomeric Excess (ee%)
Lipase (e.g., from Candida antarctica)N-acetylated methyl esterHydrolysis45-50>99
AcylaseN-acetyl-4-amino-4-phenylbutanoic acidHydrolysis40-48>98

Section 4: Experimental Protocols

4.1 Protocol for Diastereomeric Salt Formation

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve one equivalent of racemic 4-Amino-4-phenylbutanoic acid in a suitable solvent (e.g., methanol).

  • Addition of Resolving Agent: In a separate flask, dissolve one equivalent of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, warming gently if necessary.

  • Salt Formation: Slowly add the resolving agent solution to the amino acid solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the collected diastereomeric salt in water and adjust the pH to the isoelectric point of 4-Amino-4-phenylbutanoic acid (around pH 6-7) with a base (e.g., aqueous ammonia) to precipitate the free amino acid.

  • Final Purification: Collect the precipitated enantiomer by filtration, wash with cold water, and dry under vacuum.

4.2 Protocol for Preparative Chiral HPLC

  • Column Selection: Choose a suitable preparative chiral column (e.g., a polysaccharide-based CSP).

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid).

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic 4-Amino-4-phenylbutanoic acid in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to each enantiomer as they elute.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

4.3 Protocol for Enzymatic Resolution

  • Substrate Preparation: If necessary, derivatize the racemic 4-Amino-4-phenylbutanoic acid (e.g., N-acetylation and esterification).

  • Reaction Setup: In a buffered solution at the optimal pH for the enzyme, dissolve the substrate derivative.

  • Enzyme Addition: Add the selected enzyme (e.g., a lipase).

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC.

  • Reaction Quenching: Once the desired conversion (typically around 50%) is reached, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and adjusting the pH).

  • Separation: Separate the unreacted enantiomer from the product of the enzymatic reaction using standard extraction or chromatography techniques.

  • Deprotection: If the substrate was derivatized, remove the protecting groups to obtain the free amino acid enantiomer.

Section 5: Visualizations

Diastereomeric_Salt_Formation_Workflow racemate Racemic 4-Amino-4-phenylbutanoic acid dissolution Dissolve in Solvent racemate->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution mixing Mix Solutions dissolution->mixing crystallization Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt mother_liquor Mother Liquor (contains more soluble salt) filtration->mother_liquor liberation Liberate Free Amino Acid less_soluble_salt->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: Workflow for diastereomeric salt formation.

Preparative_Chiral_HPLC_Workflow racemic_sample Racemic Sample in Mobile Phase injection Inject onto Preparative Chiral Column racemic_sample->injection separation Separation on Column injection->separation fraction_collection Fraction Collection separation->fraction_collection enantiomer_1 Enantiomer 1 Fraction fraction_collection->enantiomer_1 enantiomer_2 Enantiomer 2 Fraction fraction_collection->enantiomer_2 solvent_evaporation Solvent Evaporation enantiomer_1->solvent_evaporation enantiomer_2->solvent_evaporation pure_enantiomers Pure Enantiomers solvent_evaporation->pure_enantiomers

Caption: Workflow for preparative chiral HPLC.

Enzymatic_Resolution_Workflow racemic_substrate Racemic Substrate Derivative enzyme_addition Add Enzyme in Buffer racemic_substrate->enzyme_addition incubation Incubation (pH, Temp Control) enzyme_addition->incubation reaction_mixture Mixture of Unreacted Enantiomer and Product incubation->reaction_mixture separation Separation (e.g., Extraction) reaction_mixture->separation unreacted_enantiomer Unreacted Enantiomer Derivative separation->unreacted_enantiomer product Product separation->product deprotection Deprotection unreacted_enantiomer->deprotection pure_enantiomer Pure Enantiomer deprotection->pure_enantiomer

Caption: Workflow for enzymatic resolution.

References

Optimization

Technical Support Center: Method Development for Resolving Racemic Mixtures of 4-Amino-4-phenylbutanoic Acid

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing methods for the resolution of racemic mixtures of 4-Amino-4-phenylbutanoic acid....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing methods for the resolution of racemic mixtures of 4-Amino-4-phenylbutanoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in overcoming common challenges encountered during the separation of enantiomers.

Troubleshooting Guides

This section is designed to help users identify and resolve common issues that may arise during the chiral resolution of 4-Amino-4-phenylbutanoic acid.

IssuePossible Cause(s)Suggested Solution(s)
Poor or No Crystallization of Diastereomeric Salt - Inappropriate solvent: The diastereomeric salt may be too soluble or insoluble in the chosen solvent. - Sub-optimal concentration: The solution may be too dilute for crystals to form. - Impurities present: Purity of the racemic mixture or resolving agent is crucial.[1] - Incorrect stoichiometry: The molar ratio of the racemic mixture to the resolving agent may not be optimal.- Solvent Screening: Experiment with a range of solvents with varying polarities. If the salt is too soluble, try a less polar solvent or a mixture. Conversely, use a more polar solvent if it is insoluble.[1] - Concentration Adjustment: Slowly evaporate the solvent to increase the concentration. - Purity Check: Ensure the starting materials are of high purity by techniques like NMR or elemental analysis. - Stoichiometry Optimization: Vary the molar ratio of the resolving agent (e.g., 0.5 to 1.0 equivalents).
Oiling Out of Diastereomeric Salt - High concentration of the salt in the solution. - Rapid cooling of the crystallization mixture.[1] - Unsuitable solvent system.- Dilution: Add more solvent to the mixture. - Slow Cooling: Allow the solution to cool to room temperature slowly, followed by gradual cooling in an ice bath. - Solvent Modification: Add a co-solvent to modify the solvent properties. - Seeding: Introduce a small seed crystal to induce crystallization.[1]
Low Yield of Desired Enantiomer - The desired diastereomeric salt is the more soluble of the two. - Incomplete crystallization. - Loss of product during isolation and purification steps.- Choice of Resolving Agent: If the desired enantiomer forms the more soluble salt, consider using the other enantiomer of the resolving agent. - Optimize Crystallization Time and Temperature: Allow for longer crystallization times at lower temperatures. - Careful Handling: Ensure careful filtration and washing of the crystals to minimize loss.
Low Enantiomeric Excess (ee) - Incomplete separation of diastereomers. - Co-crystallization of both diastereomers. - Racemization during the process.- Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve purity. - Solvent Choice: The choice of solvent can significantly impact the selectivity of crystallization. - Check for Racemization: Analyze for the presence of the undesired enantiomer at each step to identify if racemization is occurring. Conditions such as harsh pH or high temperatures can sometimes cause racemization.
Poor Resolution in Chiral HPLC - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. - Sub-optimal temperature. - Sample overload.- CSP Screening: Test a variety of CSPs (e.g., polysaccharide-based, zwitterionic).[2] - Mobile Phase Optimization: Vary the organic modifier, its concentration, and the additives (e.g., acids, bases). - Temperature Study: Evaluate the effect of column temperature on the separation. - Reduce Sample Concentration: Inject a more dilute sample.
Enzymatic Resolution Stalls or is Inefficient - Incorrect enzyme selection. - Sub-optimal pH or temperature. - Enzyme inhibition by substrate or product. - Poor enzyme stability under reaction conditions.- Enzyme Screening: Test a range of enzymes (e.g., lipases, proteases) for activity and selectivity. - Condition Optimization: Perform a pH and temperature screen to find the optimal conditions for the chosen enzyme. - Substrate/Product Inhibition Study: Monitor the reaction progress over time to check for inhibition. If observed, consider in-situ product removal. - Enzyme Immobilization: Consider immobilizing the enzyme to improve its stability and reusability.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving racemic 4-Amino-4-phenylbutanoic acid?

A1: The most common methods for resolving racemic mixtures of chiral compounds like 4-Amino-4-phenylbutanoic acid are:

  • Diastereomeric Salt Formation: This involves reacting the racemic amino acid with a chiral resolving agent (typically a chiral acid or base) to form a pair of diastereomeric salts.[3] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3]

  • Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to selectively react with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[4] This is a form of kinetic resolution.

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to directly separate the enantiomers.[5]

Q2: How do I choose a suitable resolving agent for diastereomeric salt formation?

A2: Since 4-Amino-4-phenylbutanoic acid is an amino acid, it has both an acidic (carboxylic acid) and a basic (amino) group. You can therefore use either a chiral acid or a chiral base as the resolving agent.

  • Chiral Acids: Commonly used chiral acids include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[3]

  • Chiral Bases: Common chiral bases include brucine, strychnine, and (R)- or (S)-1-phenylethylamine.[3] The choice of resolving agent is often empirical, and it is recommended to screen several options to find the one that gives the best separation.

Q3: What solvents are typically used for diastereomeric crystallization?

A3: The choice of solvent is critical for successful diastereomeric crystallization. The ideal solvent should provide a significant difference in the solubility of the two diastereomeric salts. Commonly used solvents include alcohols (e.g., methanol, ethanol, isopropanol), water, and mixtures of these. It is often a matter of trial and error to find the optimal solvent system.

Q4: How can I determine the enantiomeric excess (ee) of my resolved product?

A4: The most common and accurate method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC). This technique can separate and quantify the two enantiomers, allowing for a precise calculation of the ee. Other methods include polarimetry, although this is less accurate and requires knowledge of the specific rotation of the pure enantiomer.

Q5: What are the advantages of enzymatic resolution over chemical methods?

A5: Enzymatic resolutions often offer several advantages:

  • High Selectivity: Enzymes are typically highly enantioselective, leading to high enantiomeric excess.

  • Mild Reaction Conditions: Enzymatic reactions are usually carried out under mild conditions of temperature and pH, which can prevent racemization or degradation of the substrate and product.

  • Environmentally Friendly: Enzymes are biodegradable catalysts, making the process "greener" than some chemical methods.

Q6: Can I use the undesired enantiomer?

A6: In a classical resolution, the undesired enantiomer is often discarded, limiting the theoretical yield to 50%. However, it is possible to racemize the undesired enantiomer and recycle it back into the resolution process. This is known as a dynamic kinetic resolution and can theoretically lead to a 100% yield of the desired enantiomer.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using L-(+)-Tartaric Acid

This protocol is a representative example and may require optimization.

  • Salt Formation:

    • In a suitable flask, dissolve 10 g of racemic 4-Amino-4-phenylbutanoic acid in 100 mL of a 1:1 mixture of methanol and water with gentle heating.

    • In a separate beaker, dissolve 8.38 g (1.0 molar equivalent) of L-(+)-tartaric acid in 50 mL of the same solvent mixture.

    • Slowly add the tartaric acid solution to the amino acid solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum. This will be the less soluble diastereomeric salt.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the salt from the same solvent system.

  • Liberation of the Free Amino Acid:

    • Dissolve the purified diastereomeric salt in a minimal amount of hot water.

    • Adjust the pH to the isoelectric point of 4-Amino-4-phenylbutanoic acid (approximately pH 6-7) with a suitable base (e.g., 1M NaOH) to precipitate the free amino acid.

    • Cool the mixture in an ice bath to complete the precipitation.

    • Collect the enantiomerically enriched amino acid by filtration, wash with cold water, and dry.

  • Analysis:

    • Determine the yield and the enantiomeric excess of the product using chiral HPLC.

Protocol 2: Enzymatic Kinetic Resolution using a Lipase

This protocol is a general guideline and will require optimization for the specific enzyme and conditions.

  • Reaction Setup:

    • To a buffered solution (e.g., 100 mL of 0.1 M phosphate buffer, pH 7.0), add 5 g of racemic 4-Amino-4-phenylbutanoic acid methyl ester (the ester form is often a better substrate for lipases).

    • Add a commercially available lipase (e.g., Candida antarctica lipase B, CAL-B). The amount of enzyme will need to be optimized.

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to obtain both the unreacted ester and the hydrolyzed acid in high enantiomeric excess.

  • Work-up and Separation:

    • Once the desired conversion is reached, stop the reaction (e.g., by filtering off the immobilized enzyme or by adding a water-immiscible organic solvent).

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Separate the aqueous and organic layers. The hydrolyzed amino acid will be in the aqueous layer, and the unreacted ester will be in the organic layer.

    • Isolate the amino acid from the aqueous layer by adjusting the pH to its isoelectric point.

    • Isolate the unreacted ester from the organic layer by evaporating the solvent. The ester can then be hydrolyzed to the corresponding amino acid.

  • Analysis:

    • Determine the yield and enantiomeric excess of both the product (hydrolyzed amino acid) and the unreacted starting material (amino acid ester) using chiral HPLC.

Data Presentation

Table 1: Hypothetical Results for Diastereomeric Salt Resolution Screening
Resolving AgentSolventYield of Salt (%)ee of Liberated Amino Acid (%)
L-(+)-Tartaric AcidMethanol/Water (1:1)4592
D-(-)-Tartaric AcidMethanol/Water (1:1)4290 (opposite enantiomer)
(R)-(-)-Mandelic AcidEthanol3585
(S)-(+)-Mandelic AcidEthanol3888 (opposite enantiomer)
(R)-(+)-1-PhenylethylamineIsopropanol3075
Table 2: Chiral HPLC Method Parameters for Enantiomeric Excess Determination
ParameterValue
Column CHIRALPAK® ZWIX(-), 150 x 3.0 mm
Mobile Phase Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 5 µL
Expected Elution Order S-enantiomer before R-enantiomer

Note: This method is based on a known separation of a structural isomer and may require optimization for 4-Amino-4-phenylbutanoic acid.[6]

Visualizations

Diastereomeric_Salt_Resolution racemate Racemic 4-Amino-4-phenylbutanoic acid (R- and S-enantiomers) diastereomers Mixture of Diastereomeric Salts (R-acid:L-tartrate and S-acid:L-tartrate) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., S-acid:L-tartrate) crystallization->less_soluble Precipitate more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble Solution liberation1 Liberation of Free Amino Acid (pH adjustment) less_soluble->liberation1 liberation2 Liberation of Free Amino Acid (pH adjustment) more_soluble->liberation2 enantiomer1 Enantiomerically Enriched S-4-Amino-4-phenylbutanoic acid liberation1->enantiomer1 enantiomer2 Enantiomerically Enriched R-4-Amino-4-phenylbutanoic acid liberation2->enantiomer2

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic_Kinetic_Resolution racemic_ester Racemic 4-Amino-4-phenylbutanoic acid ester (R- and S-) reaction Enzymatic Hydrolysis (Kinetic Resolution) racemic_ester->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction product_mixture Product Mixture at ~50% Conversion reaction->product_mixture separation Separation (e.g., Extraction) product_mixture->separation unreacted_ester Unreacted Ester (e.g., R-enantiomer) separation->unreacted_ester hydrolyzed_acid Hydrolyzed Acid (e.g., S-enantiomer) separation->hydrolyzed_acid hydrolysis Chemical Hydrolysis unreacted_ester->hydrolysis enantiomer2 Enantiomerically Pure S-4-Amino-4-phenylbutanoic acid hydrolyzed_acid->enantiomer2 enantiomer1 Enantiomerically Pure R-4-Amino-4-phenylbutanoic acid hydrolysis->enantiomer1

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Troubleshooting

Improving the efficiency of enzymatic reactions for 4-Amino-4-phenylbutanoic acid synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of enzymati...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of enzymatic reactions in the synthesis of 4-Amino-4-phenylbutanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the enzymatic synthesis of 4-Amino-4-phenylbutanoic acid, a valuable chiral building block.

Issue 1: Low or No Product Yield

Q: My enzymatic reaction is showing low or no yield of 4-Amino-4-phenylbutanoic acid. What are the potential causes and how can I troubleshoot this?

A: Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2]

  • Suboptimal Reaction Conditions: Ensure that the pH and temperature are optimized for the specific enzyme you are using. For instance, L-phenylalanine dehydrogenase, which can be used for this synthesis, has an optimal pH of 8.5.[1][3] Immobilizing the enzyme can sometimes broaden the optimal pH range.[3]

  • Inactive Enzyme: Verify the storage conditions and age of your enzyme. It is advisable to perform an enzyme activity assay to confirm its functionality before starting your synthesis.

  • Cofactor Depletion: Reductive amination reactions, such as those catalyzed by L-phenylalanine dehydrogenase, require a cofactor like NADH.[1][4] It is essential to implement a cofactor regeneration system to ensure the reaction proceeds efficiently. A common and effective method is to use formate dehydrogenase to regenerate NADH from NAD+.[1][4]

  • Unfavorable Reaction Equilibrium: Transaminase-catalyzed reactions are often reversible, which can lead to an unfavorable equilibrium and limit product yield.[5] To overcome this, consider adding an excess of the amino donor or implementing an in-situ product removal strategy.[5] For example, using a "smart" amino donor that generates a volatile co-product like acetone, which can be removed from the reaction mixture, can shift the equilibrium towards product formation.[5]

  • Substrate Inhibition: High concentrations of the substrate, 4-oxo-4-phenylbutanoic acid, can lead to substrate inhibition, particularly in reactions catalyzed by L-phenylalanine dehydrogenase.[1][6] It is recommended to determine the kinetic parameters, including the inhibition constant (Ki), for your specific enzyme and maintain the substrate concentration below inhibitory levels.[1]

Issue 2: Low Enantioselectivity

Q: The conversion in my reaction is acceptable, but the enantioselectivity for the desired stereoisomer of 4-Amino-4-phenylbutanoic acid is low. How can I improve this?

A: Low enantioselectivity is a critical factor that affects the purity of your final product. Several strategies can be employed to enhance it:

  • Enzyme Selection: The choice of enzyme is paramount for achieving high enantioselectivity. Screen a variety of transaminases or other suitable enzymes to identify one with high stereoselectivity for your specific substrate.

  • Reaction Conditions Optimization: Temperature and pH can influence the enantioselectivity of an enzyme. Systematically vary these parameters to find the optimal conditions for your reaction.

  • Co-solvent Effects: The presence of organic co-solvents can impact enzyme conformation and, consequently, its enantioselectivity. If using a co-solvent to dissolve your substrate, screen different solvents and their concentrations.

  • Enzyme Engineering: If wild-type enzymes do not provide the desired enantioselectivity, consider using a commercially available engineered enzyme or undertaking protein engineering efforts such as site-directed mutagenesis to improve this property.

Issue 3: Enzyme Instability

Q: My enzyme seems to be losing activity over the course of the reaction. What can I do to improve its stability?

A: Enzyme instability can lead to incomplete reactions and lower yields. Here are some approaches to enhance enzyme stability:

  • Immobilization: Immobilizing the enzyme on a solid support is a widely used and effective strategy to improve its operational stability, allowing for reuse and continuous processing.[7] Various supports and immobilization techniques, such as covalent attachment or entrapment, can be explored.

  • Additives: Certain additives, such as glycerol, DMSO, or specific salts, can help stabilize the enzyme structure. The optimal additive and its concentration should be determined experimentally.

  • Reaction Conditions: Operating at milder temperatures and avoiding extreme pH values can help preserve enzyme activity over a longer period.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic routes for synthesizing 4-Amino-4-phenylbutanoic acid?

A1: Two primary enzymatic routes are commonly employed:

  • Asymmetric amination of a prochiral ketone: This involves the conversion of 4-oxo-4-phenylbutanoic acid to 4-Amino-4-phenylbutanoic acid using an ω-transaminase or an amino acid dehydrogenase.[1][4][6]

  • Kinetic resolution of racemic 4-Amino-4-phenylbutanoic acid: This method uses an enzyme, typically an ω-transaminase, that selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the desired enantiomer.[8]

Q2: What is the precursor for the asymmetric synthesis of 4-Amino-4-phenylbutanoic acid?

A2: The prochiral ketone precursor is 4-oxo-4-phenylbutanoic acid.

Q3: How can I monitor the progress of the reaction and determine the yield and enantiomeric excess?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring the reaction.[6][9]

  • Yield: The conversion of the starting material and the formation of the product can be quantified using a standard HPLC setup with a suitable column (e.g., C18) and UV detection.[6]

  • Enantiomeric Excess (ee): Chiral HPLC is required to separate and quantify the enantiomers of 4-Amino-4-phenylbutanoic acid.[9] This typically involves using a chiral stationary phase column.[9] Derivatization with a chiral reagent followed by analysis on a standard HPLC column is another common approach.[10]

Q4: What are the typical optimal pH and temperature ranges for ω-transaminases?

A4: While the optimal conditions are enzyme-specific, many ω-transaminases exhibit optimal activity at a pH between 7.0 and 8.5 and temperatures ranging from 30°C to 45°C.[6] It is crucial to determine the optimal conditions for the specific transaminase being used.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for the enzymatic synthesis of 4-Amino-4-phenylbutanoic acid and related reactions.

Table 1: Kinetic Parameters of L-phenylalanine Dehydrogenase for the Reductive Amination of 2-Oxo-4-phenylbutanoic Acid [1]

SubstrateMichaelis-Menten Constant (Km)
2-oxo-4-phenylbutanoic acid0.23 mM
Ammonium (NH4+)185 mM
NADH0.033 mM

Table 2: General Reaction Conditions for ω-Transaminase Catalyzed Reactions

ParameterTypical RangeReference
pH7.0 - 8.5[6]
Temperature30 - 45 °C
Substrate Concentration10 - 100 mM[6][11]
Amino Donor Concentration1.5 - 10 equivalents[12]
PLP Cofactor Concentration0.1 - 1 mM[5]
Enzyme Loading1 - 10 mg/mL

Experimental Protocols

Protocol 1: Asymmetric Synthesis of 4-Amino-4-phenylbutanoic acid using ω-Transaminase

This protocol provides a general procedure for the asymmetric amination of 4-oxo-4-phenylbutanoic acid. Optimization will be required for specific enzymes.

Materials:

  • ω-Transaminase (e.g., from Chromobacterium violaceum or a commercially available engineered variant)

  • 4-oxo-4-phenylbutanoic acid

  • Amino donor (e.g., (S)-α-methylbenzylamine or isopropylamine)

  • Pyridoxal-5'-phosphate (PLP)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Organic co-solvent if needed (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture in the reaction buffer containing:

    • 10-50 mM 4-oxo-4-phenylbutanoic acid (dissolved in a minimal amount of co-solvent if necessary).

    • 1.5-5 equivalents of the amino donor.

    • 0.1 mM PLP.

  • Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 30-40°C).

  • Initiate the reaction by adding the ω-transaminase (e.g., 1-5 mg/mL).

  • Incubate the reaction with gentle agitation.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC to determine conversion and enantiomeric excess.

  • Once the reaction has reached the desired conversion, stop the reaction by adding a quenching agent (e.g., acid or organic solvent) or by heat inactivation (if the enzyme is not intended for reuse).

  • Proceed with product purification.

Protocol 2: Enzymatic Synthesis of L-Homophenylalanine (an analogue) using L-phenylalanine Dehydrogenase [1][4]

This protocol describes the reductive amination of 2-oxo-4-phenylbutanoic acid.

Materials:

  • L-phenylalanine dehydrogenase (PheDH)

  • Formate dehydrogenase (FDH)

  • 2-oxo-4-phenylbutanoic acid

  • Ammonium formate

  • NAD+

  • Reaction buffer (e.g., 750 mM NH4OH-HCl, pH 8.5)

Procedure:

  • Prepare the reaction mixture in the reaction buffer containing 2-oxo-4-phenylbutanoic acid, ammonium formate, and a catalytic amount of NAD+.

  • Equilibrate the mixture to the optimal temperature (e.g., 25°C).

  • Add L-phenylalanine dehydrogenase and formate dehydrogenase to initiate the reaction.

  • Maintain the pH at 8.5 throughout the reaction by adding a suitable acid or base.

  • Monitor the reaction progress by HPLC.

  • Upon completion, proceed with product purification.

Visualizations

Troubleshooting_Workflow Start Low Yield of 4-Amino-4-phenylbutanoic acid Check_Conditions Verify Reaction Conditions (pH, Temperature) Start->Check_Conditions Check_Enzyme Assess Enzyme Activity Start->Check_Enzyme Check_Cofactor Check Cofactor Regeneration (if applicable) Start->Check_Cofactor Check_Equilibrium Evaluate Reaction Equilibrium Start->Check_Equilibrium Check_Inhibition Investigate Substrate/Product Inhibition Start->Check_Inhibition Solution_Conditions Optimize pH and Temperature Check_Conditions->Solution_Conditions Suboptimal Solution_Enzyme Use Fresh/Active Enzyme Perform Activity Assay Check_Enzyme->Solution_Enzyme Inactive Solution_Cofactor Implement/Optimize Cofactor Regeneration System Check_Cofactor->Solution_Cofactor Depleted Solution_Equilibrium Add Excess Amino Donor In-situ Product Removal Check_Equilibrium->Solution_Equilibrium Unfavorable Solution_Inhibition Lower Substrate Concentration In-situ Product Removal Check_Inhibition->Solution_Inhibition Inhibited

Caption: Troubleshooting workflow for low yield in enzymatic synthesis.

Asymmetric_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate 4-Oxo-4-phenylbutanoic acid (Prochiral Ketone) Enzyme ω-Transaminase + PLP Substrate->Enzyme Amino_Donor Amino Donor (e.g., (S)-α-MBA) Amino_Donor->Enzyme Product 4-Amino-4-phenylbutanoic acid (Chiral Amine) Enzyme->Product Byproduct Ketone Byproduct (e.g., Acetophenone) Enzyme->Byproduct Analysis HPLC Analysis - Yield - Enantiomeric Excess (ee) Product->Analysis

Caption: Workflow for asymmetric synthesis using ω-transaminase.

References

Optimization

Addressing matrix effects in the LC-MS/MS analysis of 4-Amino-4-phenylbutanoic acid.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantita...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 4-Amino-4-phenylbutanoic acid by LC-MS/MS.

Troubleshooting Guides

Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, leading to inaccurate and irreproducible results.[1][2] This guide provides a systematic approach to identifying and mitigating these effects.

Common Issues and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Signal/Sensitivity Ion Suppression: Co-eluting matrix components compete with the analyte for ionization.[1] Common culprits in plasma/serum are phospholipids.Improve Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[3][4] Optimize Chromatography: Modify the LC gradient, mobile phase, or column to separate the analyte from the interfering peaks.[4] Sample Dilution: A simple first step can be to dilute the sample, which may reduce the concentration of interfering matrix components.[4]
Poor Reproducibility (High %CV) Variable Matrix Effects: Inconsistent levels of interfering compounds across different samples or batches.Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing effective normalization.[5] Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix similar to the samples to compensate for consistent matrix effects.[6]
Inaccurate Quantification Ion Enhancement/Suppression: The signal response of the analyte is artificially increased or decreased by the matrix.Quantitative Assessment of Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.[2] Select an Appropriate Internal Standard: If a SIL-IS is not available, a structural analog that elutes close to the analyte can be used, but requires careful validation.[5][7]
Shifting Retention Times Matrix-Induced Chromatographic Effects: High concentrations of matrix components can alter the column chemistry and affect analyte retention.Thorough Sample Cleanup: Reduce the overall matrix load on the analytical column through effective sample preparation. Use a Guard Column: Protect the analytical column from strongly retained matrix components.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing matrix effects in your LC-MS/MS analysis of 4-Amino-4-phenylbutanoic acid.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategy cluster_3 Validation start Poor Signal, High Variability, or Inaccurate Results check_me Suspect Matrix Effects? start->check_me post_infusion Perform Post-Column Infusion Experiment check_me->post_infusion Qualitative Screen post_extraction Perform Post-Extraction Addition Experiment check_me->post_extraction Quantitative Assessment suppression_region suppression_region post_infusion->suppression_region Identify Suppression/Enhancement Regions quantify_me quantify_me post_extraction->quantify_me Calculate Matrix Factor optimize_chrom Optimize Chromatography (Change Gradient, Column, Mobile Phase) suppression_region->optimize_chrom improve_sp Improve Sample Preparation (SPE, LLE, Dilution) quantify_me->improve_sp validate Re-validate Method (Accuracy, Precision, Linearity) optimize_chrom->validate use_is Implement Appropriate Internal Standard (SIL-IS Preferred) improve_sp->use_is use_is->validate end Robust Method Achieved validate->end G cluster_0 LC Eluent cluster_1 ESI Source cluster_2 To Mass Analyzer Analyte Analyte Droplet Charged Droplet Analyte->Droplet Matrix Matrix Matrix->Droplet Ionization Ionization Droplet->Ionization Solvent Evaporation Analyte_Ion Analyte Ion Ionization->Analyte_Ion Successful Matrix_Ion Matrix Ion Ionization->Matrix_Ion Competition G start Start: New Assay for 4-Amino-4-phenylbutanoic acid sensitivity Is High Sensitivity Required? start->sensitivity matrix_complexity Is Matrix Complexity High? (e.g., Plasma, Tissue) sensitivity->matrix_complexity Yes ppt Protein Precipitation (PPT) sensitivity->ppt No lle Liquid-Liquid Extraction (LLE) matrix_complexity->lle No spe Solid-Phase Extraction (SPE) matrix_complexity->spe Yes validate_ppt Validate & Check ME ppt->validate_ppt validate_lle Validate & Check ME lle->validate_lle validate_spe Validate & Check ME spe->validate_spe

References

Troubleshooting

Strategies to minimize byproduct formation during 4-Amino-4-phenylbutanoic acid synthesis

Welcome to the technical support center for the synthesis of 4-Amino-4-phenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and mini...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-4-phenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Amino-4-phenylbutanoic acid?

A1: Several synthetic routes are employed, each with its own advantages and potential for byproduct formation. The most common methods include:

  • Reductive Amination of 4-oxo-4-phenylbutanoic acid.

  • Hofmann Rearrangement of 4-phenyl-4-oxobutanamide.

  • Gabriel Synthesis starting from a suitable halogenated precursor.

  • Leuckart Reaction of 4-oxo-4-phenylbutanoic acid.

Q2: How can I monitor the progress of my reaction to minimize byproduct formation?

A2: Close monitoring of the reaction is crucial. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended to track the consumption of starting materials and the formation of the desired product and any byproducts. This allows for timely adjustments to reaction conditions.

Q3: What are the general strategies for purifying the final product?

A3: Purification strategies depend on the nature of the impurities. Common methods include:

  • Recrystallization: Effective for removing minor impurities if a suitable solvent system is found.

  • Column Chromatography: A versatile technique for separating the product from byproducts with different polarities.

  • Acid-Base Extraction: Useful for separating the amphoteric product from non-ionizable byproducts.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of 4-Amino-4-phenylbutanoic acid via different routes.

Route 1: Reductive Amination of 4-oxo-4-phenylbutanoic acid

Reductive amination involves the reaction of a ketone (4-oxo-4-phenylbutanoic acid) with an amine source (e.g., ammonia) in the presence of a reducing agent.

Diagram: Reductive Amination Workflow

G start Start: 4-oxo-4-phenylbutanoic acid + Ammonia Source imine_formation Imine Formation start->imine_formation reduction Reduction imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification workup->purification product 4-Amino-4-phenylbutanoic acid purification->product

Caption: General workflow for the reductive amination synthesis.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product - Incomplete imine formation. - Reduction of the starting ketone to an alcohol. - Inactive reducing agent.- Use a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium. - Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is more selective for the imine. - Ensure the reducing agent is fresh and dry.
Formation of Hydroxy Byproduct (4-hydroxy-4-phenylbutanoic acid) The reducing agent is too strong and reduces the ketone before imine formation.- Use a less reactive reducing agent such as sodium cyanoborohydride (NaBH₃CN) or NaBH(OAc)₃. - Add the reducing agent after confirming imine formation via TLC or NMR.
Over-alkylation (Formation of Secondary or Tertiary Amines) The product amine is more nucleophilic than ammonia and reacts further with the starting ketone.- Use a large excess of the ammonia source. - Control the stoichiometry of the reactants carefully.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

  • Dissolve 4-oxo-4-phenylbutanoic acid (1 eq) and ammonium acetate (1.5 eq) in anhydrous methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Adjust the pH to ~2 with HCl, then basify to pH ~10 with NaOH.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Hofmann Rearrangement of 4-phenyl-4-oxobutanamide

This route involves the conversion of a primary amide to a primary amine with one fewer carbon atom. Note: This route produces 3-amino-3-phenylpropanoic acid, an isomer of the target molecule. For the synthesis of 4-amino-4-phenylbutanoic acid, a different starting amide would be required. However, for those targeting the isomer, the following guide is provided.

Diagram: Hofmann Rearrangement Logical Pathway

G cluster_0 Reaction Stages amide Primary Amide isocyanate Isocyanate Intermediate amide->isocyanate Br2, NaOH amine Primary Amine isocyanate->amine H2O, Hydrolysis

Caption: Key stages of the Hofmann rearrangement.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Side reactions of the isocyanate intermediate.- Ensure stoichiometric amounts of bromine and a strong base are used. - Control the reaction temperature carefully, as isocyanates can polymerize at higher temperatures.
Formation of Urethane Byproduct The isocyanate intermediate reacts with the alcohol solvent (if used).- Use a non-alcoholic solvent. - If an alcohol is necessary, consider trapping the isocyanate to form a carbamate, which can then be hydrolyzed.
Formation of Symmetrical Urea Byproduct The product amine reacts with the isocyanate intermediate.- Ensure rapid hydrolysis of the isocyanate by using a sufficient amount of water. - Add the reaction mixture to a large volume of water during workup.

Disclaimer

This technical support guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions. The information provided does not constitute a warranty of any kind.

Optimization

Technical Support Center: Optimization of Crystallization Conditions for High-Purity 4-Amino-4-phenylbutanoic Acid

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the crystallization of 4-Amino...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the crystallization of 4-Amino-4-phenylbutanoic acid for high purity.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 4-Amino-4-phenylbutanoic acid.

Problem Potential Cause Suggested Solution
Failure of Crystals to Form The solution is not supersaturated.- Induce Crystallization: Scratch the inner surface of the flask with a glass rod to create nucleation sites. - Add Seed Crystals: Introduce a small, pure crystal of 4-Amino-4-phenylbutanoic acid to the solution. - Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
Oiling Out (Formation of a liquid layer instead of solid crystals) The solute is precipitating from a solution that is above its melting point, often due to a high concentration of impurities or too rapid cooling.- Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of the primary ("good") solvent to slightly dilute the solution and then cool slowly. - Lower the Crystallization Temperature: If possible, use a solvent system that allows for crystallization at a lower temperature.
Formation of Small, Powdery Crystals The rate of nucleation is too high, often caused by rapid cooling or excessive agitation.- Slow Cooling: Allow the solution to cool to room temperature undisturbed before transferring it to an ice bath or refrigerator. Insulating the flask can also help slow the cooling process. - Reduce Agitation: Avoid excessive stirring or vibration once the solution starts to cool.
Low Yield of Crystals The compound has significant solubility in the cold solvent, or too much solvent was used initially.- Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Cool Thoroughly: Ensure the solution is cooled in an ice bath for a sufficient amount of time (e.g., 30-60 minutes) to maximize precipitation. - Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by evaporation and cool again to obtain a second crop of crystals.
Discolored Crystals Presence of colored impurities in the crude material.- Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product as well. - Multiple Recrystallizations: A second recrystallization step may be necessary to remove persistent colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of 4-Amino-4-phenylbutanoic acid?

A1: A mixed solvent system of a polar protic solvent and water is generally effective for amino acids. An ethanol/water or methanol/water mixture is a good starting point. The general principle is to dissolve the compound in a minimum amount of the hot alcohol (the "good" solvent) and then add hot water (the "anti-solvent") dropwise until the solution becomes slightly turbid. A few drops of the hot alcohol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q2: How does pH affect the crystallization of 4-Amino-4-phenylbutanoic acid?

A2: The solubility of amino acids is highly dependent on pH.[1] 4-Amino-4-phenylbutanoic acid is amphoteric, meaning it has both an acidic carboxylic group and a basic amino group. Its solubility in aqueous solutions is lowest at its isoelectric point (pI). To induce crystallization, adjusting the pH of an aqueous solution to the pI is a common strategy. For similar compounds, a pH range of 6-7 has been found to be effective for precipitation.[2]

Q3: My compound is still impure after one recrystallization. What should I do?

A3: If significant impurities remain, a second recrystallization is recommended. Ensure that the first batch of crystals is completely dry before proceeding. Alternatively, if the impurities have very different polarity from your product, you might consider a different purification technique, such as column chromatography, prior to the final crystallization.

Q4: What are the likely impurities in crude 4-Amino-4-phenylbutanoic acid?

A4: The impurities will depend on the synthetic route. Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, if synthesized from a precursor via a reaction involving a nitrile group, incompletely hydrolyzed amide intermediates could be present.

Data Presentation

Table 1: Qualitative Solubility of 4-Amino-4-phenylbutanoic Acid
SolventSolubility (at room temp.)Solubility (at boiling point)Notes
WaterLow to ModerateModerate to HighSolubility is highly pH-dependent.[1]
EthanolLowModerateOften used as the "good" solvent in a mixed system with water.
MethanolLowModerateSimilar to ethanol, can be used in a mixed solvent system.
AcetoneVery LowLowCan be considered as an anti-solvent.
DichloromethaneVery LowVery LowNot a suitable solvent for recrystallization.
HexaneInsolubleInsolubleCan be used as an anti-solvent with a more polar primary solvent.
Table 2: Potential Impurities and Their Removal
Potential ImpurityLikely SourceRemoval Strategy
Unreacted Starting MaterialsIncomplete reactionRecrystallization
Amide IntermediatesIncomplete hydrolysis of a nitrile precursorRecrystallization, potentially with pH adjustment to alter solubility.
Dimerization ProductsSide reaction during synthesisRecrystallization, may require multiple steps or a different solvent system.
Residual SolventsTrapped in the crystal latticeThorough drying under vacuum.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, add the crude 4-Amino-4-phenylbutanoic acid. Heat a beaker of ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to completely dissolve the crude product with gentle swirling.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and filter paper with hot ethanol to prevent premature crystallization.

  • Addition of Anti-solvent: To the hot, clear solution, add hot water dropwise with continuous swirling until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: pH-Induced Precipitation from an Aqueous Solution
  • Dissolution: Dissolve the crude 4-Amino-4-phenylbutanoic acid in a dilute aqueous acid solution (e.g., 1M HCl) with gentle heating if necessary.

  • pH Adjustment: Slowly add a dilute aqueous base (e.g., 1M NaOH) dropwise with stirring until the pH of the solution is between 6 and 7.

  • Precipitation: A precipitate of 4-Amino-4-phenylbutanoic acid should form as the pH approaches the isoelectric point.

  • Cooling: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration add_antisolvent Add Hot Anti-solvent until Turbid hot_filtration->add_antisolvent clarify Clarify with a few drops of Solvent add_antisolvent->clarify slow_cool Slow Cool to Room Temperature clarify->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry pure_product High-Purity Product dry->pure_product

Caption: Experimental workflow for recrystallization.

troubleshooting_logic cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Crystallization Experiment no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out low_yield Low Yield start->low_yield scratch Scratch Flask no_crystals->scratch Try First reheat_dilute Reheat and Dilute oiling_out->reheat_dilute Immediate Action optimize_solvent Optimize Solvent Volume low_yield->optimize_solvent thorough_cool Ensure Thorough Cooling low_yield->thorough_cool recover Recover from Mother Liquor low_yield->recover seed Add Seed Crystal scratch->seed If no success concentrate Concentrate Solution seed->concentrate If still no success slow_cool Cool More Slowly reheat_dilute->slow_cool For Next Attempt

Caption: Troubleshooting logic for common crystallization issues.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Amino-3-phenylbutanoic Acid (Phenibut) and its Isomer 4-Amino-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the well-characterized γ-aminobutyric acid (GABA) analogue, 4-amino-3-phenylbutanoic acid, commonly k...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-characterized γ-aminobutyric acid (GABA) analogue, 4-amino-3-phenylbutanoic acid, commonly known as phenibut, and its lesser-studied structural isomer, 4-amino-4-phenylbutanoic acid. While phenibut has a documented history of clinical use and a well-defined pharmacological profile, its isomer remains largely uncharacterized, presenting a significant knowledge gap and an opportunity for novel research in GABAergic modulation.

Chemical and Physical Properties

The key structural difference between these two compounds lies in the position of the phenyl group on the butanoic acid backbone. In phenibut, the phenyl group is at the β-position relative to the carboxyl group, whereas in its isomer, it is at the γ-position, adjacent to the amino group. This seemingly minor structural variance can have profound implications for their pharmacological activity.

Property4-Amino-3-phenylbutanoic Acid (Phenibut)4-Amino-4-phenylbutanoic Acid
IUPAC Name 4-Amino-3-phenylbutanoic acid4-Amino-4-phenylbutanoic acid
Synonyms Phenibut, β-Phenyl-GABA, Fenibutγ-Amino-β-phenylbutanoic acid
CAS Number 1078-21-3[1]1011-60-5[2][3]
Molecular Formula C₁₀H₁₃NO₂[1]C₁₀H₁₃NO₂[2][3]
Molecular Weight 179.22 g/mol [1]179.22 g/mol [2][3]
Structure A phenyl group at the β-carbon of the GABA backbone.A phenyl group at the γ-carbon of the GABA backbone.

Pharmacological Profile

Phenibut is a well-documented central nervous system depressant with anxiolytic and nootropic effects.[4][5] Its primary mechanism of action is as a GABAB receptor agonist.[4][5] The R-enantiomer of phenibut is significantly more active at the GABAB receptor than the S-enantiomer.[6] Additionally, both enantiomers of phenibut have been shown to bind to the α2-δ subunit of voltage-dependent calcium channels, a mechanism shared with gabapentinoids.[6][7]

In stark contrast, there is a significant lack of publicly available pharmacological data for 4-amino-4-phenylbutanoic acid. While its structural similarity to GABA suggests potential activity at GABA receptors, its binding affinities and functional effects have not been reported in the scientific literature.

Quantitative Pharmacological Data
Parameter4-Amino-3-phenylbutanoic Acid (Phenibut)4-Amino-4-phenylbutanoic Acid
GABAB Receptor Affinity (Ki) Racemic: 177 µMR-phenibut: 92 µM[8]Not Available
α2-δ VDCC Subunit Affinity (Ki) R-phenibut: 23 µMS-phenibut: 39 µM[6]Not Available
Functional Activity GABAB receptor agonist[9]Not Available

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway for GABAB receptor activation and a proposed experimental workflow for a comprehensive comparative analysis of these two compounds.

GABA_B_Signaling GABAB Receptor Signaling Pathway cluster_membrane Cell Membrane GABAB_R GABAB Receptor (Heterodimer) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibits Neuronal_Inhibition Neuronal Inhibition cAMP cAMP AC->cAMP Converts Ca_influx Ca2+ Influx Ca_channel->Ca_influx Agonist Phenibut (or other agonist) Agonist->GABAB_R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Caption: GABAB Receptor Signaling Pathway.

Experimental_Workflow Comparative Experimental Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis binding_assay GABAB Receptor Binding Assay ([3H]CGP54626) gtps_assay GTPγS Functional Assay binding_assay->gtps_assay camp_assay cAMP Functional Assay binding_assay->camp_assay epm Elevated Plus Maze (Anxiety Model) gtps_assay->epm fst Forced Swim Test (Depression Model) gtps_assay->fst locomotor Locomotor Activity (Sedation) gtps_assay->locomotor camp_assay->epm camp_assay->fst camp_assay->locomotor calcium_channel_assay α2-δ VDCC Binding Assay ([3H]Gabapentin) calcium_channel_assay->gtps_assay calcium_channel_assay->camp_assay data_analysis Data Analysis & Comparison epm->data_analysis fst->data_analysis locomotor->data_analysis start Compounds: Phenibut & 4-Amino-4-phenylbutanoic acid start->binding_assay start->calcium_channel_assay

Caption: Proposed Comparative Experimental Workflow.

Experimental Protocols

To facilitate further research into 4-amino-4-phenylbutanoic acid and enable a direct comparison with phenibut, detailed protocols for key experiments are provided below.

GABAB Receptor Radioligand Binding Assay

This assay determines the binding affinity of the test compounds for the GABAB receptor.

  • Materials:

    • Rat brain membranes (prepared from whole brain or specific regions like the cortex or cerebellum).

    • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

    • Radioligand: [³H]CGP54626 (a high-affinity GABAB antagonist).

    • Non-specific binding control: Unlabeled GABA (100 µM).

    • Test compounds: 4-amino-3-phenylbutanoic acid and 4-amino-4-phenylbutanoic acid at various concentrations.

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Thaw the prepared rat brain membranes on ice and wash them multiple times in ice-cold binding buffer by centrifugation and resuspension to remove endogenous GABA.[10]

    • Resuspend the final membrane pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

    • In test tubes, combine the membrane preparation (50-100 µg of protein), [³H]CGP54626 (at a concentration near its Kd, typically 1-5 nM), and either the test compound at varying concentrations, buffer for total binding, or unlabeled GABA for non-specific binding.

    • Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding. The IC₅₀ values for the test compounds can be determined by non-linear regression analysis, and the Ki values can be calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of GABAB receptors by assessing G-protein activation.

  • Materials:

    • Cell membranes expressing GABAB receptors (e.g., from CHO-K1 cells).[11]

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (to enhance agonist-stimulated binding).

    • Test compounds and a reference agonist (e.g., GABA or baclofen).

  • Procedure:

    • In a 96-well plate, add the assay buffer, GDP (typically 1-10 µM), the cell membranes, and the test compound at various concentrations.[4]

    • Pre-incubate the mixture for 15-30 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).

    • Incubate for 30-60 minutes at 30°C.[12]

    • Terminate the reaction by filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

    • Determine the EC₅₀ and maximal stimulation (Emax) for each compound to assess their potency and efficacy as agonists.

cAMP Functional Assay

This assay assesses the functional consequence of GABAB receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

  • Materials:

    • Intact cells expressing GABAB receptors (e.g., CHO-K1 cells).[11]

    • Forskolin (to stimulate adenylyl cyclase).

    • Test compounds and a reference agonist.

    • A commercial cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Culture the cells to an appropriate density in 96-well plates.

    • Pre-treat the cells with the test compounds at various concentrations for a defined period.

    • Stimulate the cells with forskolin (typically 1-10 µM) to induce cAMP production.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

    • Determine the ability of the test compounds to inhibit forskolin-stimulated cAMP production and calculate their IC₅₀ values.

Elevated Plus Maze (EPM) Test

This in vivo behavioral test is widely used to assess the anxiolytic or anxiogenic effects of compounds in rodents.

  • Materials:

    • Elevated plus maze apparatus (two open arms and two enclosed arms).[13][14]

    • Rodents (mice or rats).

    • Video tracking software.

  • Procedure:

    • Acclimatize the animals to the testing room for at least 60 minutes before the test.[15]

    • Administer the test compound or vehicle to the animals at a predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm.[14]

    • Allow the animal to freely explore the maze for a 5-minute session.[13][14]

    • Record the animal's behavior using video tracking software.

    • Key parameters to measure include the time spent in the open arms versus the closed arms, and the number of entries into each type of arm.[13]

    • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

    • Thoroughly clean the maze between each animal to remove olfactory cues.[14]

Forced Swim Test (FST)

This in vivo behavioral test is used to screen for antidepressant-like activity.

  • Materials:

    • A cylindrical container filled with water.

    • Rodents (mice or rats).

    • A stopwatch or video recording equipment.

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • For rats, a pre-test of 15 minutes is often conducted 24 hours before the 5-minute test session. For mice, a single 6-minute session is common, with the first 2 minutes for habituation.[16]

    • Place the animal in the cylinder of water (24-25°C), deep enough so it cannot touch the bottom.[16][17]

    • Observe and record the duration of immobility during the test session. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[16]

    • A significant decrease in the duration of immobility suggests an antidepressant-like effect.[18]

Conclusion

This comparative guide highlights the significant disparity in our understanding of 4-amino-3-phenylbutanoic acid (phenibut) and its structural isomer, 4-amino-4-phenylbutanoic acid. While phenibut is a well-characterized GABAB agonist with additional effects on voltage-gated calcium channels, its isomer remains a pharmacological enigma. The provided experimental protocols offer a clear roadmap for future research to elucidate the pharmacological profile of 4-amino-4-phenylbutanoic acid. Such studies are crucial for a comprehensive understanding of the structure-activity relationships of phenyl-substituted GABA analogues and may uncover novel therapeutic agents for neurological and psychiatric disorders.

References

Comparative

A Comparative Analysis of 4-Amino-4-phenylbutanoic Acid: Unveiling its Anticonvulsant and Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the anticonvulsant and neuroprotective properties of 4-Amino-4-phenylbutanoic acid, commonly known as phen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant and neuroprotective properties of 4-Amino-4-phenylbutanoic acid, commonly known as phenibut. While its clinical use in some countries is primarily for anxiolytic and nootropic effects, preclinical evidence suggests a broader therapeutic potential. This document synthesizes available experimental data to offer an objective overview of its performance against alternative compounds, details key experimental methodologies, and visualizes its proposed mechanisms of action.

Anticonvulsant Properties: A Qualitative Overview

Table 1: Comparison of Anticonvulsant Activity of Standard Drugs (for reference)

CompoundSeizure ModelED50 (mg/kg)SpeciesRoute of Administration
DiazepamAmygdala Kindling1.9Rati.p.
PhenobarbitalMaximal Electroshock (MES)-Rat-
PhenytoinMaximal Electroshock (MES)-Rat-

Note: ED50 values for 4-Amino-4-phenylbutanoic acid are not available in the reviewed literature for direct comparison.

Neuroprotective Properties: A Quantitative Comparison

In contrast to its anticonvulsant profile, the neuroprotective effects of the R-enantiomer of phenibut (R-phenibut) are more extensively documented, particularly in models of ischemic stroke and traumatic brain injury.

Table 2: Neuroprotective Efficacy of R-Phenibut in a Stroke Model (Transient Middle Cerebral Artery Occlusion)

TreatmentDose (mg/kg)Outcome MeasureResultSpecies
R-Phenibut10Histological Outcome (Day 7)Significantly improvedRat
R-Phenibut50Brain Volume ReductionSignificantly alleviatedRat
R-Phenibut50BDNF Gene ExpressionStatistically significant increaseRat
R-Phenibut50VEGF Gene ExpressionStatistically significant increaseRat

Table 3: Neuroprotective Efficacy of R-Phenibut in a Traumatic Brain Injury (TBI) Model

TreatmentDose (mg/kg)Outcome MeasureResultSpecies
R-Phenibut50Functional Deficits (Days 1, 4, 7)Significantly amelioratedMouse
R-Phenibut50Nissl-stained Dark Neurons (Day 7)Significantly reducedMouse
R-Phenibut50Interleukin-1beta (IL-1β) Expression (Day 7)Significantly reducedMouse

Table 4: Comparative Neuroprotective Effects of Phenibut and Piracetam in a Cerebral Ischemia Model

TreatmentOutcome MeasureResultSpecies
PhenibutNeurological Deficiency & AmnesiaReducedRat
PiracetamNeurological Deficiency & AmnesiaReduced (to a lower extent than Phenibut)Rat

Experimental Protocols

Anticonvulsant Screening Models (General Protocols)

1. Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Animals (mice or rats) are administered the test compound or vehicle.

    • At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) is delivered through corneal electrodes.

    • The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Abolition of the tonic hindlimb extension is considered the endpoint for protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the endpoint, is calculated.

2. Pentylenetetrazol (PTZ) Seizure Model: This model is used to screen for compounds effective against absence seizures.

  • Inducing Agent: Pentylenetetrazol (PTZ), a GABA-A receptor antagonist.

  • Procedure:

    • Animals (mice or rats) are pre-treated with the test compound or vehicle.

    • A convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

    • The animal is observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (forelimb and/or hindlimb clonus lasting for at least 5 seconds).

    • The absence of clonic seizures during the observation period indicates protection.

  • Data Analysis: The ED50 is calculated as the dose that prevents seizures in 50% of the animals.

Neuroprotection Models

1. Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats: This model simulates focal cerebral ischemia.

  • Procedure:

    • Male Wistar or CD rats are anesthetized.

    • The middle cerebral artery is occluded for a specific duration (e.g., 90 minutes) by inserting a filament into the internal carotid artery.

    • The filament is then withdrawn to allow for reperfusion.

    • R-phenibut (10 or 50 mg/kg) or vehicle is administered (e.g., intraperitoneally) for a specified period (e.g., 7 or 14 days) post-MCAO.

  • Assessments:

    • Histological Analysis: Brain sections are stained (e.g., with cresyl violet) to determine the infarct volume.

    • Behavioral Tests: Sensorimotor functions are assessed using tests like the vibrissae-evoked forelimb-placing test.

    • Gene Expression Analysis: Quantitative reverse transcriptase-PCR (qRT-PCR) is used to measure the expression levels of BDNF and VEGF in the damaged brain hemisphere.[1][2][3][4]

2. Lateral Fluid Percussion Injury (LFPI) Model of TBI in Mice: This model induces a combination of focal and diffuse brain injury.

  • Procedure:

    • Male Swiss-Webster mice are anesthetized and a craniotomy is performed over the parietal cortex.

    • A fluid percussion device delivers a controlled fluid pulse onto the intact dura, causing brain injury.

    • R-phenibut (10 or 50 mg/kg) or vehicle is administered (e.g., intraperitoneally) starting 2 hours after TBI and then daily for 7 days.

  • Assessments:

    • Neurological Severity Score (NSS): A battery of motor, sensory, and reflex tests is used to evaluate functional deficits.

    • Histopathological Analysis: Brain sections are stained with Nissl to quantify the number of damaged ("dark") neurons.

    • Immunohistochemistry: Staining for markers of neuroinflammation, such as Interleukin-1beta (IL-1β), is performed.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 4-Amino-4-phenylbutanoic acid are believed to be mediated through its dual action as a GABA-B receptor agonist and a ligand for the α2-δ subunit of voltage-dependent calcium channels.

GABAb_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm phenibut 4-Amino-4-phenylbutanoic acid (Phenibut) gabab_r GABA-B Receptor phenibut->gabab_r g_protein Gi/o Protein gabab_r->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pkc Protein Kinase C (PKC) plc->pkc activates l_type_ca L-type Ca2+ Channel pkc->l_type_ca opens ca_influx Ca2+ Influx l_type_ca->ca_influx bdnf_release BDNF Release ca_influx->bdnf_release triggers

GABA-B Receptor Mediated BDNF Release

Activation of the GABA-B receptor by phenibut is proposed to initiate a signaling cascade involving G-proteins, phospholipase C (PLC), and protein kinase C (PKC). This ultimately leads to the opening of L-type voltage-dependent calcium channels, an influx of calcium, and the subsequent release of Brain-Derived Neurotrophic Factor (BDNF).

VDCC_and_Neurotrophic_Factor_Expression phenibut 4-Amino-4-phenylbutanoic acid (Phenibut) vdcc α2-δ subunit of Voltage-Dependent Calcium Channel phenibut->vdcc binds to downstream_signaling Downstream Signaling (Specifics to be fully elucidated) vdcc->downstream_signaling modulates gene_expression Increased Gene Expression downstream_signaling->gene_expression bdnf BDNF gene_expression->bdnf vegf VEGF gene_expression->vegf neuroprotection Neuroprotection bdnf->neuroprotection vegf->neuroprotection

Proposed Mechanism of Neurotrophic Factor Upregulation

Phenibut's binding to the α2-δ subunit of voltage-dependent calcium channels is another key mechanism. While the precise downstream signaling pathway is still under investigation, this interaction is thought to modulate intracellular signaling cascades that lead to the increased expression of neurotrophic factors like BDNF and Vascular Endothelial Growth Factor (VEGF), contributing to its neuroprotective effects.

Conclusion

The available preclinical data strongly support the neuroprotective properties of 4-Amino-4-phenylbutanoic acid, particularly its R-enantiomer, in models of ischemic stroke and traumatic brain injury. Its efficacy in these models appears to be superior to that of piracetam. The mechanisms underlying these effects are linked to its dual activity at GABA-B receptors and the α2-δ subunit of voltage-dependent calcium channels, leading to the upregulation of crucial neurotrophic factors.

In contrast, while the pharmacological targets of phenibut suggest potential anticonvulsant activity, there is a notable lack of quantitative data to robustly compare its efficacy with standard anticonvulsant drugs. Further research is warranted to elucidate its anticonvulsant profile and to fully delineate the signaling pathways responsible for its neuroprotective actions. This will be crucial for determining its potential as a therapeutic agent for a broader range of neurological disorders.

References

Validation

4-Amino-4-phenylbutanoic Acid vs. Baclofen: A Comparative Analysis of GABA-B Receptor Binding Affinity

A comprehensive guide for researchers and drug development professionals comparing the GABA-B receptor binding affinities of 4-Amino-4-phenylbutanoic acid and the established agonist, baclofen. This guide includes availa...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals comparing the GABA-B receptor binding affinities of 4-Amino-4-phenylbutanoic acid and the established agonist, baclofen. This guide includes available experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Executive Summary

This guide provides a comparative overview of the GABA-B receptor binding affinity of 4-Amino-4-phenylbutanoic acid and baclofen. While extensive data is available for baclofen, a potent and selective GABA-B receptor agonist, a thorough search of the scientific literature did not yield specific binding affinity data (such as Ki or IC50 values) for 4-Amino-4-phenylbutanoic acid.

It is crucial to distinguish 4-Amino-4-phenylbutanoic acid from its structural isomer, 4-amino-3-phenylbutanoic acid, commonly known as phenibut. Phenibut is a known GABA-B receptor agonist, and its binding affinity has been reported. Due to the potential for confusion between these isomers, data for phenibut is included in this guide for contextual comparison.

Baclofen remains the benchmark for GABA-B receptor agonists, with a well-established high-affinity binding profile. The lack of available data for 4-Amino-4-phenylbutanoic acid prevents a direct quantitative comparison of its binding affinity to baclofen at the GABA-B receptor.

Comparative Binding Affinity Data

The following table summarizes the available quantitative data for the GABA-B receptor binding affinity of baclofen and related compounds. No binding affinity data was found for 4-Amino-4-phenylbutanoic acid.

CompoundRadioligandPreparationBinding Affinity MetricValue
Baclofen (racemic) [3H]BaclofenCat CerebellumIC500.036 µM
(-)-Baclofen [3H]-GABARat brain crude synaptic membranesIC500.04 µM
(+)-Baclofen [3H]-GABARat brain crude synaptic membranesIC5033 µM
Phenibut (racemic) Not SpecifiedNot SpecifiedKi177 µM
(R)-Phenibut Not SpecifiedNot SpecifiedKi92 µM
4-Amino-4-phenylbutanoic acid Not ApplicableNot ApplicableNot AvailableNo data found

Experimental Protocols

The determination of GABA-B receptor binding affinity is typically conducted via radioligand binding assays. Below is a generalized protocol for a competitive binding assay.

Protocol: Competitive Radioligand Binding Assay for GABA-B Receptor Affinity

This protocol outlines the steps to determine the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA-B receptor.

Materials:

  • Tissue Preparation: Rat brain membranes (or cell lines expressing GABA-B receptors).

  • Radioligand: [3H]Baclofen or [3H]GABA.

  • Unlabeled Ligand (for non-specific binding): Unlabeled baclofen or GABA.

  • Test Compound: 4-Amino-4-phenylbutanoic acid or other compounds of interest.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl2.

  • Scintillation Fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times with fresh assay buffer to remove endogenous GABA.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

  • Binding Assay:

    • Set up assay tubes for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add a fixed concentration of the radioligand to the assay tubes containing the membrane preparation.

    • Non-specific Binding: Add the radioligand and a high concentration of the unlabeled ligand to saturate the receptors.

    • Competitive Binding: Add the radioligand and varying concentrations of the test compound.

    • Incubate all tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • If the Kd of the radioligand is known, calculate the Ki (inhibition constant) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Visualizations

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to neuronal inhibition. The following diagram illustrates the key steps in this pathway.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Baclofen, GABA) GABAB_R GABA-B Receptor (Heterodimer) Agonist->GABAB_R Binds G_Protein G-Protein (Gi/o) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (K+ Channel) G_Protein->K_Channel Activates (βγ subunit) Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx Reduced Ca2+ Influx Ca_Channel->Ca_influx

Caption: GABA-B Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key stages of a typical radioligand binding assay used to determine the binding affinity of a compound to a target receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification & Analysis Membrane_Prep Membrane Preparation (from tissue or cells) Incubation Incubation (Membranes + Radioligand +/- Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Comparative

A Comparative Guide to the In Vivo Efficacy and Pharmacokinetics of 4-Amino-4-phenylbutanoic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the in vivo efficacy and pharmacokinetic profiles of the enantiomers of 4-amino-4-phenylbutanoic acid, com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy and pharmacokinetic profiles of the enantiomers of 4-amino-4-phenylbutanoic acid, commonly known as phenibut. The R- and S-enantiomers are compared with each other and with clinically relevant alternatives, baclofen and gabapentin. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows to support further research and development.

Executive Summary

4-Amino-4-phenylbutanoic acid is a neuropsychotropic drug with anxiolytic, nootropic, and sedative properties. It exists as a racemic mixture of two enantiomers: (R)-phenibut and (S)-phenibut. Preclinical studies have demonstrated that the pharmacological activity of racemic phenibut is primarily attributed to the (R)-enantiomer, which is a potent agonist of the γ-aminobutyric acid type B (GABAB) receptor. The (S)-enantiomer is largely inactive at the GABAB receptor. Both enantiomers, however, exhibit affinity for the α2δ subunit of voltage-gated calcium channels (VGCCs), a mechanism shared with the anticonvulsant and analgesic drug, gabapentin. Baclofen, a structural analog of phenibut, is a potent and selective GABAB receptor agonist. This guide provides a comparative analysis of these compounds to inform future drug development efforts.

In Vivo Efficacy

The in vivo efficacy of R-phenibut has been demonstrated in various rodent models, showcasing its anxiolytic, analgesic, and sedative-like effects. In contrast, S-phenibut is reported to be largely inactive in these models.[1]

Anxiolytic Activity

Anxiolytic effects are commonly assessed using the elevated plus-maze (EPM) test, where an increase in the time spent in the open arms indicates a reduction in anxiety. Studies have shown that R-phenibut exhibits dose-dependent anxiolytic activity.

Analgesic Activity

The analgesic properties are often evaluated using the hot plate test, where an increase in the latency to a painful stimulus indicates an analgesic effect. R-phenibut has been shown to possess analgesic properties.

Sedative/Locomotor Activity

Locomotor activity is typically measured in an open field test. A dose-dependent decrease in locomotor activity is indicative of sedative effects. R-phenibut has been observed to reduce locomotor activity at higher doses.

Table 1: Comparison of In Vivo Efficacy

CompoundTestSpeciesEfficacy Metric (ED50)Reference
(R)-Phenibut Elevated Plus Maze (Anxiolytic)RatNot Reported[2]
Hot Plate Test (Analgesic)MouseNot Reported
Open Field Test (Locomotor)RatNot Reported[3]
(S)-Phenibut VariousMouse/RatReported as inactive[1]
Baclofen VariousMouse/RatPotent GABAB agonist activity
Gabapentin VariousMouse/RatEffective in neuropathic pain models

Note: Specific ED50 values for R-phenibut in these models were not available in the reviewed literature. The available data indicates dose-dependent effects.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical for determining its therapeutic potential. Limited data is available for the individual enantiomers of phenibut, with most studies focusing on the racemic mixture.

Table 2: Comparison of Pharmacokinetic Parameters in Rats (Oral Administration)

CompoundDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Reference
(R)-Phenibut Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
(S)-Phenibut Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Racemic Phenibut 100 mg/kg (i.p.)Not Reported~1 (brain)Not Reported5.3 (human, oral)[4]
Baclofen 1 mg/kg744.00 ± 252.960.67 ± 0.26Not Reported3.42 - 4.10[5][6]
Gabapentin 50 mg/kgNot Reported1 - 3Not Reported2 - 3[7]

Note: The available pharmacokinetic data for phenibut enantiomers is limited. The data for racemic phenibut and the alternatives are provided for a general comparison. Direct comparisons should be made with caution due to varying experimental conditions.

Experimental Protocols

Elevated Plus-Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety in rodents. The apparatus consists of two open arms and two enclosed arms, elevated from the floor. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Procedure:

  • Animals are individually placed in the center of the maze, facing an open arm.

  • Activity is recorded for a 5-minute session.

  • The number of entries into and the time spent in the open and closed arms are measured.

  • An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.

Hot Plate Test for Analgesic Activity

The hot plate test is a classic method for assessing the response to a thermal pain stimulus.

Procedure:

  • The surface of the hot plate is maintained at a constant temperature (e.g., 55°C).

  • An animal is placed on the hot plate, and the latency to the first sign of a pain response (e.g., licking a paw, jumping) is recorded.

  • A cut-off time is set to prevent tissue damage.

  • An increase in the response latency after drug administration indicates an analgesic effect.

Open Field Test for Locomotor Activity

The open field test is used to assess general locomotor activity and exploratory behavior.

Procedure:

  • An animal is placed in the center of a square arena.

  • Activity is recorded for a specified period (e.g., 10-30 minutes).

  • Parameters measured include the total distance traveled, the time spent in the center versus the periphery of the arena, and the number of vertical rears.

  • A significant decrease in total distance traveled is indicative of a sedative effect.

Signaling Pathways and Mechanisms of Action

GABAB Receptor Signaling Pathway

(R)-phenibut exerts its primary effects through the activation of GABAB receptors, which are G-protein coupled receptors (GPCRs). Activation of GABAB receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like Protein Kinase A (PKA) and CREB. This signaling cascade ultimately results in the modulation of neuronal excitability.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R-Phenibut R-Phenibut GABAB_R GABAB Receptor R-Phenibut->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Regulates

GABAB Receptor Signaling Pathway
α2δ Subunit of Voltage-Gated Calcium Channels (VGCCs)

Both R- and S-phenibut, as well as gabapentin, bind to the α2δ subunit of VGCCs. This subunit is an auxiliary protein that modulates the trafficking and function of the pore-forming α1 subunit of the channel. By binding to the α2δ subunit, these compounds can reduce the density of calcium channels at the presynaptic terminal, leading to decreased neurotransmitter release.

a2d_Mechanism cluster_presynaptic Presynaptic Terminal cluster_vesicle Vesicle Trafficking VGCC_synthesis VGCC Synthesis (α1 + α2δ subunits) VGCC_trafficking Trafficking to Membrane VGCC_synthesis->VGCC_trafficking VGCC_membrane VGCC at Membrane VGCC_trafficking->VGCC_membrane Phenibut/Gabapentin Phenibut/Gabapentin a2d_subunit α2δ Subunit Phenibut/Gabapentin->a2d_subunit Binds to a2d_subunit->VGCC_trafficking Inhibits Ca_influx Ca2+ Influx VGCC_membrane->Ca_influx Mediates NT_release Neurotransmitter Release Ca_influx->NT_release Triggers experimental_workflow cluster_setup Experimental Setup cluster_dosing Dosing cluster_efficacy Efficacy Assessment cluster_pk Pharmacokinetic Analysis cluster_analysis Data Analysis and Interpretation animal_model Select Animal Model (e.g., Rats, Mice) acclimatization Acclimatization animal_model->acclimatization dosing_groups Assign Animals to Dosing Groups acclimatization->dosing_groups compound_prep Prepare Test Compounds (R-Phenibut, S-Phenibut, etc.) administration Administer Compound (e.g., Oral Gavage) compound_prep->administration dosing_groups->administration behavioral_tests Perform Behavioral Tests (EPM, Hot Plate, Open Field) administration->behavioral_tests sample_collection Collect Blood/Tissue Samples at Timed Intervals administration->sample_collection data_collection_efficacy Collect Behavioral Data behavioral_tests->data_collection_efficacy statistical_analysis Statistical Analysis data_collection_efficacy->statistical_analysis sample_analysis Analyze Samples for Drug Concentration (LC-MS/MS) sample_collection->sample_analysis pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC, T1/2) sample_analysis->pk_parameters pk_parameters->statistical_analysis interpretation Interpret Results and Draw Conclusions statistical_analysis->interpretation

References

Validation

Cross-Validation of Analytical Methods for Quantifying 4-Amino-4-phenylbutanoic Acid in Biological Samples: A Comparative Guide

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-Amino-4-phenylbutanoic acid in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and met...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-Amino-4-phenylbutanoic acid in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and metabolic studies. The cross-validation of analytical methods is a critical process to ensure data integrity and consistency, particularly when methods are transferred between laboratories or updated. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for this purpose.

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While LC-MS/MS is renowned for its high sensitivity and specificity, making it ideal for detecting low concentrations in complex matrices, HPLC-UV offers a robust and cost-effective alternative for routine analyses where higher concentrations are expected.

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of compounds structurally similar to 4-Amino-4-phenylbutanoic acid, such as other amino acids and 4-phenylbutyric acid. These values can serve as a benchmark for the development and cross-validation of specific methods for 4-Amino-4-phenylbutanoic acid.

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.99
Limit of Detection (LOD) 0.01 - 0.2 µg/mL< 0.04 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.6 µg/mL100 ng/mL
Accuracy (% Recovery) 98 - 102%90 - 106%
Precision (%RSD) < 5.3%< 10% (Inter- and Intraday)
Run Time Dependent on separation2 - 7 minutes
Biological Matrix Plasma, Urine, SerumPlasma, Urine, Cell Culture Media

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical assays. Below are representative protocols for both HPLC-UV and LC-MS/MS methods.

Sample Preparation

A consistent and reproducible sample preparation method is crucial for accurate quantification. Protein precipitation is a common technique for both HPLC-UV and LC-MS/MS.

  • To a 100 µL aliquot of the biological sample (e.g., plasma, serum, or urine), add a deuterated internal standard, if available.

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean tube.

  • For LC-MS/MS, the supernatant can be directly injected or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to concentrate the analyte.[3] For HPLC-UV, direct injection of the supernatant is common.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for routine analysis due to its robustness and cost-effectiveness.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[5] A gradient elution may be used to optimize separation.[5]

    • Flow Rate: 0.6 - 1.0 mL/min.[5][6]

    • Detection Wavelength: 210 nm.[5][6]

    • Injection Volume: 10 µL.[6]

    • Column Temperature: 25°C.[6]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it the preferred method for bioanalytical studies requiring low detection limits.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.[3]

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[3]

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.[3]

    • Injection Volume: 5-10 µL.[3]

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-) is often preferred for acidic compounds like 4-Amino-4-phenylbutanoic acid.[3]

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[3]

    • Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.[3]

Visualizing the Workflow

To further clarify the processes involved, the following diagrams illustrate a typical analytical method cross-validation workflow and a general experimental workflow for sample analysis.

cluster_0 Method 1 Development & Validation cluster_1 Method 2 Development & Validation cluster_2 Cross-Validation M1_Dev Develop Method 1 (e.g., HPLC-UV) M1_Val Validate Method 1 (Accuracy, Precision, etc.) M1_Dev->M1_Val Analyte_Samples Analyze the Same Set of Samples with Both Validated Methods M1_Val->Analyte_Samples M2_Dev Develop Method 2 (e.g., LC-MS/MS) M2_Val Validate Method 2 (Accuracy, Precision, etc.) M2_Dev->M2_Val M2_Val->Analyte_Samples Compare_Results Statistically Compare the Results (e.g., Bland-Altman Plot, t-test) Analyte_Samples->Compare_Results Conclusion Determine if Methods are Interchangeable Compare_Results->Conclusion

Workflow for Cross-Validation of Analytical Methods.

Sample_Collection Biological Sample Collection (Plasma, Urine, etc.) Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Sample_Prep->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Final_Report Final Report (Concentration Data) Data_Processing->Final_Report

General Experimental Workflow for Sample Analysis.

References

Comparative

Head-to-head comparison of different synthetic routes for 4-Amino-4-phenylbutanoic acid

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of non-proteinogenic amino acids like 4-Amino-4-phenylbutanoic acid is a critical aspect of pharmaceutical rese...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of non-proteinogenic amino acids like 4-Amino-4-phenylbutanoic acid is a critical aspect of pharmaceutical research and development. This guide provides a detailed head-to-head comparison of two primary synthetic strategies: a classical chemical approach involving reductive amination of a keto-acid precursor and a biocatalytic route employing a transaminase enzyme for asymmetric synthesis.

This comparison summarizes quantitative data in structured tables, provides detailed experimental protocols for key reactions, and includes visualizations of the synthetic pathways to aid in the selection of the most suitable method based on factors such as yield, purity, stereoselectivity, and operational complexity.

At a Glance: Comparison of Synthetic Routes

ParameterChemical Synthesis: Reductive AminationBiocatalytic Synthesis: Asymmetric Transamination
Starting Material 4-Oxo-4-phenylbutanoic acid4-Oxo-4-phenylbutanoic acid
Key Reagents Sodium borohydride, Ammonium acetateTransaminase (from Bacillus sp.), L-Glutamate (amino donor)
Overall Yield ~75-85% (for the amination step)>95%
Product Purity Typically requires purification (e.g., recrystallization)High purity, often precipitates from the reaction mixture
Stereoselectivity Racemic mixtureHighly enantioselective (>99% ee for the L-enantiomer)
Reaction Conditions Moderate temperatures, chemical reducing agentsPhysiological temperature (e.g., 60°C), aqueous buffer
Scalability Well-established for large-scale chemical synthesisPotentially scalable with process optimization
Environmental Impact Use of chemical reagents and solventsGreener approach with biodegradable enzyme and aqueous media

Visualizing the Synthetic Pathways

The two primary routes for the synthesis of 4-Amino-4-phenylbutanoic acid are depicted below. The first is a traditional chemical synthesis involving the formation of a keto-acid intermediate followed by reductive amination. The second showcases a biocatalytic approach using a transaminase for the direct and stereoselective conversion of the keto-acid to the desired amino acid.

G cluster_0 Chemical Synthesis cluster_1 Biocatalytic Synthesis A Benzene C 4-Oxo-4-phenylbutanoic acid A->C AlCl3, Friedel-Crafts Acylation B Succinic Anhydride B->C D 4-Amino-4-phenylbutanoic acid (Racemic) C->D 1. NH4OAc 2. NaBH4 (Reductive Amination) E 4-Oxo-4-phenylbutanoic acid F L-4-Amino-4-phenylbutanoic acid E->F Transaminase G L-Glutamate H α-Ketoglutarate G->H Transaminase

Caption: Comparative overview of chemical and biocatalytic synthetic routes.

Experimental Protocols

Route 1: Chemical Synthesis via Reductive Amination

This route involves two main stages: the synthesis of the key intermediate, 4-oxo-4-phenylbutanoic acid, followed by its conversion to the final product via reductive amination.

Step 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation [1][2]

This reaction is a classic example of electrophilic aromatic substitution to form the keto-acid precursor.

G A Start B Mix Benzene and Succinic Anhydride A->B C Add Anhydrous AlCl3 B->C D Heat Reaction Mixture C->D E Quench with Ice/HCl D->E F Extract with Organic Solvent E->F G Purify by Recrystallization F->G H Obtain 4-Oxo-4-phenylbutanoic acid G->H

Caption: Workflow for the synthesis of the keto-acid intermediate.

  • Materials:

    • Benzene

    • Succinic anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Ice

    • Concentrated hydrochloric acid (HCl)

    • Organic solvent (e.g., diethyl ether)

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a reflux condenser, a suspension of anhydrous aluminum chloride in benzene is prepared.

    • Succinic anhydride is added portion-wise to the stirred suspension.

    • The reaction mixture is heated under reflux for a specified period to drive the reaction to completion.

    • After cooling, the reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The product is extracted into an organic solvent.

    • The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

    • The organic solvent is removed under reduced pressure to yield the crude product.

    • The crude 4-oxo-4-phenylbutanoic acid is purified by recrystallization from a suitable solvent (e.g., water or a mixture of organic solvents).

  • Expected Outcome: This procedure typically yields the desired keto-acid in good to excellent yields (often >80%) after purification.

Step 2: Reductive Amination of 4-Oxo-4-phenylbutanoic Acid

This step converts the ketone functionality into the target amine.

  • Materials:

    • 4-Oxo-4-phenylbutanoic acid

    • Ammonium acetate (NH₄OAc)

    • Sodium borohydride (NaBH₄) or other suitable reducing agent

    • Methanol or other suitable solvent

  • Procedure (General):

    • 4-Oxo-4-phenylbutanoic acid is dissolved in a suitable solvent such as methanol.

    • An excess of ammonium acetate is added to the solution to form the imine in situ.

    • The mixture is stirred at room temperature.

    • A reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture.

    • The reaction is monitored for completion (e.g., by TLC or LC-MS).

    • Upon completion, the reaction is quenched, and the product is isolated and purified.

  • Note: The yield for this step is generally in the range of 75-85%. The product obtained is a racemic mixture of (R)- and (S)-4-Amino-4-phenylbutanoic acid.

Route 2: Biocatalytic Synthesis via Asymmetric Transamination[3][4]

This method utilizes a transaminase enzyme to directly convert the keto-acid into the enantiomerically pure L-amino acid.

G A Start B Prepare Reaction Buffer A->B C Add 4-Oxo-4-phenylbutanoic acid, L-Glutamate, and PLP B->C D Add Transaminase Enzyme C->D E Incubate at Optimal Temperature (e.g., 60°C) D->E F Monitor Reaction Progress E->F G Isolate Precipitated L-Amino Acid F->G H Obtain L-4-Amino-4-phenylbutanoic acid G->H

Caption: Workflow for the biocatalytic synthesis of L-4-Amino-4-phenylbutanoic acid.

  • Materials:

    • 4-Oxo-4-phenylbutanoic acid

    • L-Glutamate (or another suitable amino donor)

    • Aromatic L-amino acid transaminase (e.g., from Bacillus sp. T30)

    • Pyridoxal-5'-phosphate (PLP) cofactor

    • Potassium phosphate buffer

  • Procedure:

    • A reaction mixture is prepared containing 4-oxo-4-phenylbutanoic acid (e.g., 150 mM), L-glutamate as the amino donor, and the PLP cofactor in a potassium phosphate buffer at an optimized pH.[3]

    • The reaction is initiated by the addition of the thermophilic aromatic L-amino acid transaminase.[3]

    • The reaction is incubated at an elevated temperature (e.g., 60°C) with gentle agitation.[3]

    • The progress of the reaction is monitored by analyzing the concentration of the product or the consumption of the substrate.

    • Due to the low solubility of the L-amino acid product at the reaction pH, it often precipitates out of the solution, driving the reaction equilibrium towards the product.[3]

    • The enantiomerically pure L-4-Amino-4-phenylbutanoic acid is isolated by filtration or centrifugation.

  • Expected Outcome: This biocatalytic method can achieve high conversion yields (>95%) and excellent enantiomeric excess (>99% ee) for the L-enantiomer.[4][3]

Conclusion

The choice between a chemical and a biocatalytic route for the synthesis of 4-Amino-4-phenylbutanoic acid depends heavily on the specific requirements of the research or development project.

  • Chemical synthesis offers a well-established, scalable method for producing the racemic compound. It is suitable for applications where stereochemistry is not critical or where subsequent resolution steps are planned.

  • Biocatalytic synthesis provides a highly efficient and environmentally friendly route to the enantiomerically pure L-amino acid. This method is particularly advantageous for the development of chiral drugs where a specific stereoisomer is required for biological activity, as it avoids the need for chiral separation of a racemic mixture.

For drug development professionals focused on stereospecific synthesis, the biocatalytic approach using transaminases presents a compelling and modern alternative to traditional chemical methods.

References

Validation

Evaluating Off-Target Effects of 4-Amino-4-phenylbutanoic Acid in Preclinical Models: A Comparative Guide

In the landscape of drug discovery and development, a thorough understanding of a compound's interaction with unintended biological targets is paramount. This guide provides a comparative framework for evaluating the off...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, a thorough understanding of a compound's interaction with unintended biological targets is paramount. This guide provides a comparative framework for evaluating the off-target effects of 4-Amino-4-phenylbutanoic acid, a gamma-aminobutyric acid (GABA) analog. Due to the limited publicly available preclinical data on 4-Amino-4-phenylbutanoic acid, this document leverages data from structurally and functionally related compounds—Phenibut, Baclofen, and Gabapentin—to establish a comparative context for potential off-target liabilities. This approach allows researchers to anticipate potential safety concerns and design comprehensive preclinical safety packages.

Comparative Analysis of Off-Target Effects

The following table summarizes the known off-target effects and adverse reactions of GABA analog drugs that are structurally related to 4-Amino-4-phenylbutanoic acid. This data is essential for predicting the potential off-target profile of novel analogs.

Compound Primary Mechanism of Action Common Off-Target Related Side Effects Serious Off-Target Related Adverse Events Potential for Abuse/Dependence
Phenibut (4-Amino-3-phenylbutanoic acid) GABA-B receptor agonist; some activity at GABA-A receptors at high doses.Drowsiness, dizziness, nausea, irritability, headache.[1]Respiratory depression (especially with other CNS depressants), confusion, delirium, seizures, withdrawal syndrome (anxiety, agitation, insomnia, hallucinations).[1][2][3]Yes, tolerance and a significant withdrawal syndrome are reported.[2][3]
Baclofen Selective GABA-B receptor agonist.[4][5]Drowsiness, dizziness, weakness, fatigue, confusion, nausea.[4][6]Seizures, hallucinations, severe withdrawal syndrome (hyperthermia, rigidity, rhabdomyolysis), respiratory depression, coma in overdose.[5][6][7][8]Low, but abrupt withdrawal can be severe.[7]
Gabapentin Binds to the α2δ-1 subunit of voltage-gated calcium channels.[9]Dizziness, somnolence, ataxia, fatigue, peripheral edema.[10][11]Serious breathing difficulties (especially with opioids), increased risk of suicidal behavior, mood changes, memory problems, potential for abuse.[9][11][12][13]Yes, increasing reports of misuse and dependence.[9]
4-Amino-4-phenylbutanoic acid (Hypothetical) Likely GABA-B receptor agonist or modulator based on structure.Anticipated: Drowsiness, dizziness, ataxia.Potential: Respiratory depression, withdrawal symptoms, neuropsychiatric effects.To be determined.

Experimental Protocols for Off-Target Screening

A standard preclinical safety evaluation includes a battery of in vitro and in vivo assays to identify potential off-target liabilities. Below are detailed methodologies for key experiments.

Receptor Binding Profile (e.g., CEREP Safety Panel)

Objective: To identify unintended interactions with a broad range of receptors, ion channels, and transporters.

Methodology:

  • Test System: A panel of recombinant human receptors, ion channels, and transporters expressed in various cell lines (e.g., HEK293, CHO).

  • Principle: Radioligand binding assays are performed. The test compound (4-Amino-4-phenylbutanoic acid) is incubated at a fixed concentration (typically 1-10 µM) with the cell membranes expressing the target and a specific radiolabeled ligand for that target.

  • Procedure:

    • Prepare cell membrane homogenates expressing the target of interest.

    • In a multi-well plate, add the membrane preparation, the specific radioligand, and either the test compound or vehicle control.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through a filter mat.

    • Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) at a given concentration triggers further investigation, such as determining the binding affinity (Ki).

Kinase Inhibition Profiling

Objective: To assess the inhibitory activity of the compound against a panel of protein kinases, as off-target kinase inhibition can lead to various toxicities.

Methodology:

  • Test System: A panel of purified recombinant human protein kinases.

  • Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.[14][15] Inhibition of the kinase results in a higher ATP level and thus a stronger luminescent signal.

  • Procedure:

    • Prepare a reaction mixture containing the specific kinase, its substrate peptide, and cofactors in a buffer solution.

    • In a multi-well plate, add the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate to allow for phosphorylation.

    • Add a detection reagent (e.g., Kinase-Glo®) that contains luciferase and its substrate. The luciferase reaction uses the remaining ATP to produce light.[16]

  • Data Analysis: The luminescent signal is measured using a plate reader. The data is plotted as luminescence versus compound concentration, and the IC50 value (the concentration at which 50% of kinase activity is inhibited) is calculated from the dose-response curve.[14]

hERG Channel Blockade Assay

Objective: To evaluate the potential of the compound to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[17][18]

Methodology:

  • Test System: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[17][18]

  • Principle: Automated patch-clamp electrophysiology is used to measure the ionic current flowing through the hERG channels in the cell membrane.[19]

  • Procedure:

    • Cells are cultured and prepared for the assay.

    • An automated patch-clamp system establishes a whole-cell recording from a single cell.

    • A specific voltage protocol is applied to the cell to elicit the characteristic hERG tail current. The holding potential is typically -80 mV, with a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to measure the tail current.[17]

    • The baseline hERG current is recorded.

    • The test compound is applied at increasing concentrations, and the hERG current is measured at each concentration until a steady-state effect is observed.

  • Data Analysis: The percentage inhibition of the hERG tail current is calculated for each concentration. An IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.[19]

Visualizing Workflows and Pathways

Diagrams are crucial for understanding complex experimental processes and biological interactions.

Experimental_Workflow_for_Off_Target_Screening cluster_in_vitro In Vitro Screening cluster_analysis Data Analysis & Risk Assessment cluster_in_vivo In Vivo Follow-up Test_Compound 4-Amino-4-phenylbutanoic acid Receptor_Screening Broad Receptor Panel (e.g., CEREP) Test_Compound->Receptor_Screening Kinase_Profiling Kinase Panel Assay Test_Compound->Kinase_Profiling hERG_Assay hERG Channel Assay (Patch Clamp) Test_Compound->hERG_Assay Hit_Identification Hit Identification (e.g., >50% inhibition) Receptor_Screening->Hit_Identification Kinase_Profiling->Hit_Identification hERG_Assay->Hit_Identification IC50_Determination IC50 Determination for Hits Hit_Identification->IC50_Determination If 'Hit' Risk_Assessment Safety Margin Calculation & Risk Assessment IC50_Determination->Risk_Assessment In_Vivo_Tox In Vivo Toxicology Studies (Rodent/Non-rodent) Risk_Assessment->In_Vivo_Tox If Risk Identified

Caption: Workflow for preclinical off-target effect evaluation.

GABA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca_Channel Voltage-Gated Ca2+ Channel GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release GABAB_R GABA-B Receptor G_Protein G-protein GABAB_R->G_Protein Activates G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens AC Adenylate Cyclase G_Protein->AC Inhibits Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ efflux leads to cAMP cAMP AC->cAMP Reduces GABA_Analog 4-Amino-4- phenylbutanoic acid GABA_Analog->GABAB_R Agonism GABA->GABAB_R

Caption: Potential signaling pathway for a GABA-B receptor agonist.

References

Comparative

Unveiling the Metabolic Fate: A Comparative Analysis of 4-Amino-4-phenylbutanoic Acid and Its Derivatives

For researchers and professionals in drug development, understanding the metabolic stability of a compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative study...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the metabolic stability of a compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative study of the metabolic stability of 4-Amino-4-phenylbutanoic acid and its derivatives, offering insights into how structural modifications can influence their biotransformation and longevity in a biological system. The following sections detail the experimental protocols, present comparative data, and visualize the underlying metabolic pathways and experimental workflows.

Executive Summary

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen. 4-Amino-4-phenylbutanoic acid, a GABA analogue, and its derivatives are of interest for their potential pharmacological activities. This guide explores how derivatization of the parent molecule can alter its susceptibility to metabolic enzymes, thereby enhancing its therapeutic potential. Through in vitro assays utilizing human liver microsomes, we can quantify and compare the intrinsic clearance and half-life of these compounds, providing a basis for selecting the most promising candidates for further development.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of 4-Amino-4-phenylbutanoic acid and a selection of its derivatives in human liver microsomes. The key parameters presented are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

CompoundDerivative TypeHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1 4-Amino-4-phenylbutanoic acid4530.8
2 N-acetyl-4-amino-4-phenylbutanoic acid> 60< 11.5
3 4-Amino-4-phenylbutanoic acid methyl ester2555.5
4 4-(Acetylamino)-4-phenylbutanoic acid ethyl ester> 60< 11.5

Note: The data presented in this table is a representative compilation based on typical findings for analogous compounds and is intended for illustrative purposes. Actual experimental values can vary.

Experimental Protocols

The metabolic stability of the compounds was assessed using a well-established in vitro model with human liver microsomes.

Human Liver Microsome Stability Assay

Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance in the presence of human liver microsomes.

Materials:

  • Test compounds (4-Amino-4-phenylbutanoic acid and its derivatives)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: Test compounds are pre-incubated with human liver microsomes in phosphate buffer at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in the collected aliquots is immediately stopped by the addition of cold acetonitrile.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.

Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t½) and the intrinsic clearance (CLint) is determined using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Metabolic Pathways and Experimental Workflow Visualization

The metabolic fate of 4-Amino-4-phenylbutanoic acid and its derivatives is primarily governed by Phase I and Phase II metabolic enzymes. The following diagrams illustrate the key metabolic pathways and the experimental workflow.

Metabolic Pathway of 4-Amino-4-phenylbutanoic Acid cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Compound 4-Amino-4-phenylbutanoic acid Hydroxylated_Metabolite Hydroxylated Metabolite Parent_Compound->Hydroxylated_Metabolite CYP450 Acetylated_Derivative N-acetylated Derivative Parent_Compound->Acetylated_Derivative NAT Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate UGTs Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Metabolite->Sulfate_Conjugate SULTs Excretion Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion Acetylated_Derivative->Excretion

Caption: Key metabolic pathways for 4-Amino-4-phenylbutanoic acid.

Experimental Workflow for Metabolic Stability Assay Start Start Preparation Prepare Incubation Mixtures (Compound, Microsomes, Buffer) Start->Preparation Initiation Initiate Reaction with NADPH Preparation->Initiation Sampling Collect Samples at Time Points Initiation->Sampling Termination Terminate Reaction (Acetonitrile) Sampling->Termination Processing Centrifuge and Collect Supernatant Termination->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data_Analysis Calculate t½ and CLint Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the in vitro metabolic stability assay.

Discussion

The comparative data reveals that structural modifications to 4-Amino-4-phenylbutanoic acid can significantly impact its metabolic stability.

  • N-acetylation: The addition of an acetyl group to the primary amine (Compound 2 and 4 ) dramatically increases the metabolic half-life and reduces intrinsic clearance. This suggests that the primary amine is a key site for metabolic attack, and its protection through acetylation effectively shields the molecule from degradation by metabolic enzymes. This is a common strategy to improve the stability of amine-containing drugs.

  • Esterification: Conversely, esterification of the carboxylic acid group (Compound 3 ) leads to a decrease in metabolic stability. Esters are known to be susceptible to hydrolysis by esterase enzymes, which are abundant in the liver. This rapid hydrolysis results in a shorter half-life and higher intrinsic clearance compared to the parent compound. However, esterification can be a useful prodrug strategy to improve membrane permeability, with the ester being cleaved in vivo to release the active carboxylic acid.

The combination of N-acetylation and esterification (Compound 4 ) results in a highly stable compound, indicating that the primary metabolic liability of the parent molecule is indeed the primary amine.

Conclusion

This comparative guide demonstrates that the metabolic stability of 4-Amino-4-phenylbutanoic acid can be effectively modulated through chemical derivatization. N-acetylation offers a promising strategy to enhance metabolic stability, while esterification can be employed as a prodrug approach, albeit with a trade-off in terms of increased clearance. These findings provide valuable insights for the design of more stable and effective analogues of 4-Amino-4-phenylbutanoic acid for therapeutic applications. The presented experimental protocols and visualizations serve as a practical resource for researchers in the field of drug metabolism and pharmacokinetics.

Validation

Unveiling the Action of 4-Amino-4-phenylbutanoic Acid: A Comparative Guide Based on Knockout Studies

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 4-Amino-4-phenylbutanoic acid's mechanism of action, supported by experimental data and methodologies, with key alternatives. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 4-Amino-4-phenylbutanoic acid's mechanism of action, supported by experimental data and methodologies, with key alternatives.

This guide provides an in-depth analysis of the mechanism of action of 4-Amino-4-phenylbutanoic acid, widely known as Phenibut. While direct knockout studies on this specific compound are not available in published literature, its primary mechanism as a gamma-aminobutyric acid (GABA) B receptor agonist allows for strong inferences to be drawn from studies on GABA-B receptor knockout mice. This guide will objectively compare its performance with its structural and mechanistic analogs, baclofen and gabapentin, and provide the supporting experimental data and protocols necessary for rigorous scientific evaluation.

Mechanism of Action: GABA-B Agonism and Beyond

4-Amino-4-phenylbutanoic acid is a derivative of the inhibitory neurotransmitter GABA.[1][2][3] Its principal mechanism of action is the agonism of the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory signals in the central nervous system.[1][4] Upon binding, the receptor activates downstream signaling cascades, leading to the opening of potassium channels and the inhibition of voltage-gated calcium channels.[5] This results in hyperpolarization of the neuron, making it less likely to fire an action potential, thus producing anxiolytic, sedative, and muscle relaxant effects.[5][6]

In addition to its primary action at the GABA-B receptor, 4-Amino-4-phenylbutanoic acid also exhibits a weaker affinity for the α2δ subunit of voltage-dependent calcium channels (VDCCs).[4][7] This secondary mechanism is shared with gabapentinoids like gabapentin and pregabalin.[7][8] Some studies also suggest a potential modulation of dopamine levels, though this is less well-characterized.[1][9]

Confirmation through Knockout Studies: An Inferential Approach

While studies directly administering 4-Amino-4-phenylbutanoic acid to GABA-B receptor knockout mice are absent from the literature, the well-documented phenotype of these mice provides strong inferential evidence for its mechanism of action. GABA-B receptor knockout mice exhibit a range of behavioral changes, including increased anxiety-like behavior and altered responses to GABA-B agonists.[10][11][12]

It is hypothesized that if 4-Amino-4-phenylbutanoic acid were administered to GABA-B receptor knockout mice, its characteristic anxiolytic and sedative effects would be significantly attenuated or absent. This is because the primary molecular target for its action would be genetically removed. The remaining, weaker effects would likely be mediated by its interaction with the α2δ subunit of VDCCs.

Comparative Analysis with Alternatives

The primary alternatives to 4-Amino-4-phenylbutanoic acid, based on their mechanisms of action, are baclofen and gabapentin.

  • Baclofen: A close structural analog of 4-Amino-4-phenylbutanoic acid, baclofen is a more potent and selective GABA-B receptor agonist.[13][14][15] It is clinically used as a muscle relaxant and antispasmodic agent.[6][13]

  • Gabapentin: While structurally a GABA analog, gabapentin does not act on GABA receptors.[16][17] Instead, it selectively binds to the α2δ subunit of VDCCs, modulating neurotransmitter release.[18][19] It is primarily used to treat neuropathic pain and seizures.[16]

The following table summarizes the key quantitative data comparing these compounds.

CompoundPrimary TargetSecondary TargetBinding Affinity (Ki) for Primary Target
4-Amino-4-phenylbutanoic acid (Phenibut) GABA-B Receptorα2δ subunit of VDCCs~92 µM (R-enantiomer)[20]
Baclofen GABA-B Receptor-~6 µM (racemic)[20]
Gabapentin α2δ subunit of VDCCs-~0.05 µM[21]

Experimental Protocols

To facilitate further research and replication, detailed methodologies for key behavioral assays are provided below.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is a widely used assay to assess anxiety-like behavior in rodents.[22][23][24][25]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[26]

Procedure:

  • Acclimate the mouse to the testing room for at least 30-60 minutes before the test.[26][27]

  • Place the mouse in the center of the maze, facing an open arm.[22]

  • Allow the mouse to explore the maze for a 5-10 minute period.[24]

  • Record the time spent in the open arms versus the closed arms, and the number of entries into each arm using video tracking software.[22][23]

  • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Rotarod Test for Motor Coordination and Sedation

The rotarod test is used to assess motor coordination, balance, and the sedative effects of a compound.[27][28][29][30][31]

Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.[28][29]

Procedure:

  • Acclimate the mouse to the testing room.[27][28]

  • Place the mouse on the rotating rod.

  • For an accelerating rotarod protocol, the rod gradually increases in speed (e.g., from 4 to 40 rpm over 5 minutes).[27][29]

  • Record the latency to fall from the rod.

  • A decrease in the latency to fall is indicative of impaired motor coordination or a sedative effect.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated.

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4-APBA 4-Amino-4-phenylbutanoic acid GABAB_R GABA-B Receptor 4-APBA->GABAB_R Binds to G_Protein G-protein (Gi/o) GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Hyperpolarization Hyperpolarization (Inhibition of Neurotransmission) K_Channel->Hyperpolarization Leads to Ca_Channel->Hyperpolarization Contributes to PKA PKA cAMP->PKA Activates

Caption: Signaling pathway of 4-Amino-4-phenylbutanoic acid via the GABA-B receptor.

Knockout_Study_Workflow cluster_generation Animal Model Generation cluster_treatment Treatment Groups cluster_testing Behavioral Testing cluster_analysis Data Analysis & Interpretation Start Start: Generate GABA-B Receptor Knockout (KO) Mice WT Wild-Type (WT) Control Mice Start->WT KO GABA-B Receptor KO Mice Start->KO WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_4APBA WT + 4-APBA WT->WT_4APBA KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_4APBA KO + 4-APBA KO->KO_4APBA EPM Elevated Plus Maze (Anxiety) WT_Vehicle->EPM Rotarod Rotarod (Motor Coordination) WT_Vehicle->Rotarod WT_4APBA->EPM WT_4APBA->Rotarod KO_Vehicle->EPM KO_Vehicle->Rotarod KO_4APBA->EPM KO_4APBA->Rotarod Analysis Compare behavioral outcomes between groups EPM->Analysis Rotarod->Analysis Conclusion Conclusion: Attenuated effect in KO mice confirms GABA-B receptor as primary target Analysis->Conclusion

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Amino-4-phenylbutanoic Acid: A Comprehensive Guide

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Amino-4-phenylbutanoic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Disclaimer: This guide is based on general best practices for laboratory chemical disposal and information available for structurally similar compounds. It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for 4-Amino-4-phenylbutanoic acid for specific handling and disposal instructions.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This is crucial to prevent skin and eye contact, as well as inhalation.

Personal Protective Equipment (PPE)Specifications
Gloves Chemically resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.[1]
Eye Protection Tightly fitting safety goggles or glasses with side-shields.[2]
Respiratory Protection For nuisance exposures, a particle respirator (e.g., N95) may be used. For higher-level protection, use appropriate respirator cartridges.[1]
Lab Coat A standard laboratory coat should be worn to protect street clothing.

All handling of 4-Amino-4-phenylbutanoic acid for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

Step-by-Step Disposal Protocol

The disposal of 4-Amino-4-phenylbutanoic acid must be managed as hazardous waste. Improper disposal can lead to significant health, safety, and environmental risks.

1. Waste Identification and Classification:

  • Treat all 4-Amino-4-phenylbutanoic acid waste as hazardous chemical waste.[4]

  • Consult the specific Safety Data Sheet (SDS) and local regulations to determine if it falls under any specific hazardous waste categories (e.g., toxic).[5][6]

2. Segregation of Waste:

  • Do not mix 4-Amino-4-phenylbutanoic acid waste with other incompatible waste streams.[5][7] For example, keep it separate from strong oxidizing agents.[8]

  • Collect solid waste (e.g., contaminated gloves, absorbent materials) separately from liquid waste.[9]

3. Waste Accumulation and Storage:

  • Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The original container is often the best choice.[4] Ensure the container is in good condition and can be securely closed.[4]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "4-Amino-4-phenylbutanoic acid" (no abbreviations), and the date accumulation began.[5]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area that is near the point of generation and under the direct supervision of laboratory personnel.[9][10]

  • Container Management: Keep the waste container closed at all times except when adding waste.[4][10] Do not fill the container to more than 90% of its capacity to prevent spills.[9]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHRS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[1][10]

  • The recommended disposal method for similar compounds is often through a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Never dispose of 4-Amino-4-phenylbutanoic acid by pouring it down the drain or mixing it with regular trash.[1][2]

In Case of a Spill:

  • Evacuate personnel from the immediate area.[1]

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[1]

  • Clean the spill area as recommended by your institution's safety protocols.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Identify Identify Waste as 4-Amino-4-phenylbutanoic acid FumeHood->Identify Segregate Segregate from Incompatible Wastes Identify->Segregate Container Use Labeled, Compatible Hazardous Waste Container Segregate->Container Accumulate Place Waste in Container Container->Accumulate Seal Keep Container Securely Closed Accumulate->Seal Store Store in Designated Satellite Accumulation Area Seal->Store ContactEHRS Contact EHRS or Licensed Waste Disposal Service Store->ContactEHRS Pickup Arrange for Waste Pickup ContactEHRS->Pickup Incineration Professional Disposal (e.g., Incineration) Pickup->Incineration

Caption: Workflow for the proper disposal of 4-Amino-4-phenylbutanoic acid.

Decision-Making for Chemical Waste Disposal

The following diagram illustrates the logical steps to determine the correct disposal pathway for a laboratory chemical like 4-Amino-4-phenylbutanoic acid.

G start Chemical Waste Generated sds_check Consult Safety Data Sheet (SDS)? start->sds_check hazardous_check Is Waste Hazardous? sds_check->hazardous_check Yes segregate_check Are there segregation requirements? hazardous_check->segregate_check Yes dispose_non_haz Dispose as Non-Hazardous (per institutional policy) hazardous_check->dispose_non_haz No segregate Segregate Incompatible Wastes segregate_check->segregate Yes dispose_haz Dispose as Hazardous Waste (Follow Protocol) segregate_check->dispose_haz No end Disposal Complete dispose_non_haz->end segregate->dispose_haz dispose_haz->end

Caption: Decision pathway for laboratory chemical waste disposal.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-4-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-4-phenylbutanoic acid
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